TLC388
説明
特性
CAS番号 |
1432468-79-5 |
|---|---|
分子式 |
C39H30N8O15 |
分子量 |
850.7 g/mol |
IUPAC名 |
[(19S)-8-[(dimethylamino)methyl]-19-ethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl] 2-[(2,4,5,7-tetranitrofluoren-9-ylidene)amino]oxypropanoate |
InChI |
InChI=1S/C39H30N8O15/c1-5-39(26-13-30-34-18(14-43(30)36(49)25(26)16-60-38(39)51)8-21-24(15-42(3)4)31(48)7-6-27(21)40-34)61-37(50)17(2)62-41-35-22-9-19(44(52)53)11-28(46(56)57)32(22)33-23(35)10-20(45(54)55)12-29(33)47(58)59/h6-13,17,48H,5,14-16H2,1-4H3/t17?,39-/m0/s1 |
InChIキー |
JCCCLGDYMMTBPM-HXDHBHDHSA-N |
異性体SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)OC(=O)C(C)ON=C6C7=C(C(=CC(=C7)[N+](=O)[O-])[N+](=O)[O-])C8=C6C=C(C=C8[N+](=O)[O-])[N+](=O)[O-] |
正規SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)OC(=O)C(C)ON=C6C7=C(C(=CC(=C7)[N+](=O)[O-])[N+](=O)[O-])C8=C6C=C(C=C8[N+](=O)[O-])[N+](=O)[O-] |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
TLC-388; TLC388; TLC 388 |
製品の起源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of TLC388 in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
TLC388, a novel liposomal formulation of a camptothecin analog, is an anticancer agent that primarily functions as a topoisomerase I inhibitor. Its mechanism of action extends beyond simple enzyme inhibition, leading to a cascade of cellular events that culminate in cancer cell death and the stimulation of an anti-tumor immune response. This technical guide provides a comprehensive overview of the molecular mechanisms of this compound, detailing its effects on DNA integrity, cell cycle progression, and the innate immune system. Quantitative data from preclinical and clinical studies are summarized, and detailed protocols for key experimental assays are provided to facilitate further research and development.
Core Mechanism of Action: Topoisomerase I Inhibition
This compound exerts its primary cytotoxic effect by targeting topoisomerase I (Top1), a nuclear enzyme essential for relieving torsional stress in DNA during replication and transcription.
Stabilization of the Top1-DNA Cleavage Complex
Topoisomerase I functions by creating transient single-strand breaks in the DNA backbone, allowing the DNA to unwind, and then resealing the break. This compound, like other camptothecin analogs, intercalates into the DNA at the site of the single-strand break and stabilizes the covalent complex formed between Top1 and the cleaved DNA strand. This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks.
Induction of DNA Damage and Cell Cycle Arrest
The persistence of these Top1-DNA cleavage complexes is particularly cytotoxic during the S-phase of the cell cycle. When the DNA replication machinery encounters these stalled complexes, the single-strand breaks are converted into more lethal double-strand breaks (DSBs). This accumulation of DNA damage triggers a robust DNA Damage Response (DDR).
A key consequence of this DDR is the activation of the Ataxia Telangiectasia Mutated (ATM) and Checkpoint Kinase 1 (Chk1) signaling pathways.[1] Phosphorylation of ATM and Chk1 leads to the inactivation of Cdc25C phosphatase, which in turn prevents the dephosphorylation and activation of Cyclin-Dependent Kinase 1 (CDK1).[1] This cascade ultimately results in cell cycle arrest at the G2/M checkpoint, providing the cell an opportunity to repair the DNA damage.[1] However, if the damage is too extensive, the cell is directed towards apoptosis.
Signaling Pathway of this compound-Induced DNA Damage and G2/M Arrest
References
Lipotecan: A Technical Guide to a Novel Topoisomerase I Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipotecan (also known as TLC388) is a novel, potent, semi-synthetic camptothecin analog developed as a topoisomerase I inhibitor for cancer therapy. Camptothecins are a class of anticancer drugs that specifically target topoisomerase I, an essential enzyme involved in DNA replication and transcription. By inhibiting this enzyme, Lipotecan induces DNA damage, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. Beyond its primary mechanism of action, preclinical and clinical studies have revealed that Lipotecan possesses other unique anti-cancer properties, including the ability to modulate key signaling pathways involved in tumor progression and treatment resistance, such as the STING and HIF-1α pathways. One study has also suggested its potential to disrupt the Sonic Hedgehog pathway.[1] This technical guide provides a comprehensive overview of the available preclinical and clinical data on Lipotecan, detailed experimental methodologies for key assays, and visualizations of its mechanism of action and related signaling pathways.
Core Mechanism of Action: Topoisomerase I Inhibition
Topoisomerase I relieves torsional stress in DNA during replication and transcription by inducing transient single-strand breaks. Lipotecan, like other camptothecin derivatives, exerts its cytotoxic effects by stabilizing the covalent complex between topoisomerase I and DNA (the cleavable complex). This stabilization prevents the re-ligation of the DNA strand, leading to an accumulation of single-strand breaks. When a replication fork encounters this stabilized complex, it results in a double-strand break, a lethal event for the cell that triggers apoptosis.
Preclinical and Clinical Data
While the development of Lipotecan was discontinued, the available data from preclinical and clinical studies provide valuable insights into its pharmacological profile and anti-tumor activity.
Clinical Data: Phase I Study in Advanced Solid Tumors
A Phase I first-in-human study of intravenously administered Lipotecan in patients with advanced incurable solid tumors established its safety profile, Maximum Tolerated Dose (MTD), and pharmacokinetic parameters.[2]
Table 1: Phase I Clinical Trial Data for Lipotecan (this compound) [1][2]
| Parameter | Value |
| Maximum Tolerated Dose (MTD) | 50 mg/m² (administered intravenously on days 1, 8, and 15 of a 28-day cycle) |
| Dose-Limiting Toxicities (DLTs) | Thrombocytopenia and febrile neutropenia |
| Common Adverse Events (Grade 3/4) | Neutropenia (19%), Leucopenia (15%), Anemia (9%), Thrombocytopenia (7%) |
| Antitumor Activity | Stable disease or minor tumor regression in 60% of evaluable patients. Prolonged stable disease (≥ 6 months) in 23% of patients. |
Table 2: Pharmacokinetic Parameters of Lipotecan (this compound) Diastereomers [1][2]
| Parameter | S,R-TLC388 (mean ± SD) | S,S-TLC388 (mean ± SD) |
| Volume of Distribution (Vd) | 857 ± 1122 L/m² | 996 ± 1333 L/m² |
| Clearance (CL) | 2174 ± 2526 L/h·m² | 2670 ± 2988 L/h·m² |
| Half-life (t½) | 0.67 ± 1.15 hours | 0.64 ± 1.11 hours |
Note: Specific preclinical in vitro cytotoxicity data (IC50 values) and detailed in vivo xenograft efficacy data for Lipotecan are not publicly available in the searched literature.
Modulation of Key Signaling Pathways
Lipotecan has been shown to influence several signaling pathways crucial for cancer cell survival, proliferation, and immune evasion.
STING Pathway Activation and Immunogenic Cell Death
Lipotecan can induce immunogenic cell death (ICD), a form of apoptosis that triggers an anti-tumor immune response.[3] Mechanistically, Lipotecan treatment leads to the accumulation of cytosolic single-stranded DNA (ssDNA), which activates the STIMULATOR OF INTERFERON GENES (STING) pathway.[3][4] This activation results in the production of type I interferons (IFN-Is), which enhance cancer immunogenicity and promote the infiltration of dendritic cells and cytotoxic T cells into the tumor microenvironment.[3][4] This suggests a potential synergistic effect when combined with immunotherapy.
Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α)
Lipotecan has been shown to inhibit the accumulation of HIF-1α, a key transcription factor that allows tumor cells to adapt to and thrive in hypoxic (low oxygen) environments.[1] This inhibition is independent of its DNA-damaging effects and occurs through the inhibition of HIF-1α protein translation.[5] By downregulating HIF-1α, Lipotecan can potentially suppress angiogenesis and other hypoxia-driven survival mechanisms in tumors.
Potential Disruption of the Sonic Hedgehog (SHH) Pathway
An abstract from a Phase I study mentions that Lipotecan can disrupt the Sonic Hedgehog (SHH) pathway.[1] The SHH pathway is aberrantly activated in several cancers and plays a role in tumor growth and maintenance. However, detailed experimental validation of Lipotecan's effect on this pathway is not available in the public domain.
Experimental Protocols
Topoisomerase I Inhibition Assay (DNA Relaxation Assay)
This assay assesses the ability of a compound to inhibit the catalytic activity of topoisomerase I, which relaxes supercoiled DNA.
Materials:
-
Human Topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M NaCl, 1% BSA, 1 mM spermidine, 50% glycerol)
-
Lipotecan (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)
-
DNA loading dye
-
Agarose gel and electrophoresis equipment
-
DNA staining agent (e.g., ethidium bromide or a safer alternative)
-
Gel imaging system
Procedure:
-
Prepare reaction mixtures on ice containing the assay buffer, supercoiled DNA, and the test compound at various concentrations.
-
Initiate the reaction by adding a predetermined amount of topoisomerase I enzyme.
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding DNA loading dye containing a protein denaturant (e.g., SDS).
-
Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Stain the gel and visualize the DNA bands under UV light.
-
Inhibition is determined by the reduction in the amount of relaxed DNA compared to the enzyme-only control.
Cytotoxicity Assay (e.g., MTT or CellTiter-Glo® Assay)
This assay measures the reduction in cell viability upon exposure to a test compound to determine its cytotoxic potential and calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Lipotecan (or other test compounds)
-
MTT reagent or CellTiter-Glo® reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add the viability reagent (MTT or CellTiter-Glo®) to each well and incubate according to the manufacturer's instructions.
-
For the MTT assay, add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.
In Vivo Tumor Xenograft Study
This study evaluates the anti-tumor efficacy of a compound in a living organism, typically in immunocompromised mice bearing human tumor xenografts.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line for tumor implantation
-
Lipotecan (or other test compounds) formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound and vehicle control according to a predetermined dosing schedule and route (e.g., intravenous, intraperitoneal).
-
Measure tumor volume using calipers at regular intervals throughout the study.
-
Monitor the body weight and overall health of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Calculate tumor growth inhibition (TGI) to assess the efficacy of the treatment.
Visualizations
Mechanism of Action: Topoisomerase I Inhibition
Caption: Mechanism of Lipotecan-induced apoptosis via topoisomerase I inhibition.
Signaling Pathways Modulated by Lipotecan
Caption: Overview of signaling pathways modulated by Lipotecan.
Conclusion
Lipotecan is a promising topoisomerase I inhibitor with a multifaceted anti-cancer profile. In addition to its primary mechanism of inducing DNA damage, it demonstrates the ability to modulate the tumor microenvironment through the activation of the STING pathway and to inhibit tumor cell adaptation to hypoxia by downregulating HIF-1α. While its clinical development has been halted, the existing data on Lipotecan provide a valuable foundation for the future design and development of novel topoisomerase I inhibitors with enhanced efficacy and broader therapeutic applications. Further research to elucidate its putative effects on the Sonic Hedgehog pathway and to obtain more comprehensive preclinical data could offer additional insights into its full therapeutic potential.
References
- 1. Activation of STING by the novel liposomal this compound enhances the therapeutic response to anti-PD-1 antibodies in combination with radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lipotecan (this compound) / Taiwan Liposome Company [delta.larvol.com]
- 4. Activation of STING by the novel liposomal this compound enhances the therapeutic response to anti-PD-1 antibodies in combination with radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Topoisomerase I-mediated inhibition of hypoxia-inducible factor 1: mechanism and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
TLC388-Induced DNA Damage Response Pathway: A Technical Guide for Researchers
Abstract
TLC388, a novel camptothecin-derivative, is a potent topoisomerase I (TOP1) inhibitor that has demonstrated significant anti-neoplastic properties.[1][2] Its primary mechanism of action involves the stabilization of the TOP1-DNA cleavage complex, which leads to the formation of DNA single- and double-strand breaks, primarily during the S-phase of the cell cycle.[3] This genotoxic stress triggers a complex and multifaceted cellular response. This technical guide provides an in-depth exploration of the core DNA Damage Response (DDR) and the interconnected innate immune signaling pathways activated by this compound. It summarizes key quantitative data, details essential experimental protocols for studying these pathways, and provides visual diagrams to elucidate the complex molecular interactions for researchers, scientists, and drug development professionals.
Core Mechanism of Action: Topoisomerase I Inhibition
This compound exerts its cytotoxic effects by targeting DNA topoisomerase I, an essential enzyme that alleviates torsional stress in DNA during replication and transcription.[4] By binding to the TOP1-DNA covalent complex, this compound prevents the re-ligation of the DNA strand, effectively trapping the enzyme on the DNA.[3] This results in an accumulation of single-strand breaks. When a replication fork collides with this trapped complex, the single-strand break is converted into a highly cytotoxic DNA double-strand break (DSB), a critical lesion that initiates the DNA Damage Response.[3]
The Canonical DNA Damage Response (DDR) Pathway
The induction of DSBs by this compound robustly activates the canonical DNA Damage Response (DDR) pathway, a critical signaling network that coordinates cell cycle arrest and DNA repair. In non-small cell lung cancer (NSCLC) cells, this response is primarily orchestrated by the Ataxia-Telangiectasia Mutated (ATM) kinase.[1][4]
-
Damage Sensing and Signal Initiation : DSBs are recognized by sensor proteins, leading to the rapid activation and phosphorylation of the master kinase, ATM.
-
Signal Transduction : Activated ATM (p-ATM) phosphorylates a host of downstream targets, including the crucial checkpoint kinases CHK1 and CHK2 (p-CHK1, p-CHK2).[1][4] A key indicator of DSB formation and DDR activation is the phosphorylation of the histone variant H2AX, termed γ-H2AX, which forms discrete nuclear foci at the sites of damage.[1][3]
-
Cell Cycle Arrest : Phosphorylated CHK1 and CHK2 target the phosphatase CDC25C for inhibitory phosphorylation.[4] This prevents CDC25C from activating the Cyclin B1/CDC2 complex, the master regulator of entry into mitosis. The resulting accumulation of inactive, phosphorylated Cyclin B1/CDC2 halts the cell cycle in the G2 phase, providing time for DNA repair.[1][4] Studies have shown that this compound treatment can lead to a five-fold increase in the percentage of cells arrested in the G2/M phase.[4]
The STING-Mediated Innate Immune Pathway
Beyond the canonical DDR, this compound-induced genomic damage also triggers a potent anti-tumor immune response through the activation of the cGAS/STING pathway.[5][6] This links the drug's cytotoxic effects directly to the modulation of the tumor microenvironment.
-
Cytosolic DNA Sensing : Genomic instability caused by this compound leads to the accumulation of single-stranded DNA (ssDNA) in the cytoplasm.[5][6][7]
-
STING Activation : This cytosolic ssDNA is detected by the sensor cGAS (cyclic GMP-AMP synthase), which synthesizes cGAMP. cGAMP then binds to and activates the STING (Stimulator of Interferon Genes) protein located on the endoplasmic reticulum.[5][8]
-
Interferon Production : Activated STING recruits and activates the kinase TBK1, which in turn phosphorylates the transcription factor IRF3.[5] Activated IRF3 translocates to the nucleus and drives the transcription of Type I Interferons (IFN-α/β).[5]
-
Anti-Tumor Immunity : The secretion of Type I IFNs reshapes the tumor microenvironment by promoting the maturation of dendritic cells (DCs), enhancing antigen presentation, and increasing the recruitment and activity of cytotoxic CD8+ T cells and Natural Killer (NK) cells.[5][6][7] This process can be further amplified by the induction of immunogenic cell death (ICD), characterized by the release of damage-associated molecular patterns (DAMPs) such as HMGB1 and ANXA1.[9][10]
Quantitative Analysis of this compound Efficacy
The cellular effects of this compound have been quantified across various studies, providing benchmarks for its activity.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (24 hours) | Citation |
|---|---|---|---|
| A549 | Non-Small Cell Lung | 4.4 µM | [1][4] |
| H838 | Non-Small Cell Lung | 4.1 µM |[1][4] |
Table 2: Key Protein Phosphorylation Events Induced by this compound
| Protein | Role in Pathway | Observation | Citation |
|---|---|---|---|
| ATM | Master DDR Kinase | Phosphorylation increased | [1][4] |
| CHK1 | Checkpoint Kinase | Phosphorylation increased | [1][4] |
| CHK2 | Checkpoint Kinase | Phosphorylation increased | [1][4] |
| CDC25C | Mitotic Phosphatase | Phosphorylation increased (inactivation) | [4] |
| Cyclin B1 | Mitotic Regulator | Phosphorylation increased (inactivation) | [1][4] |
| STING | Innate Immune Sensor | Phosphorylation increased | [5][7] |
| TBK1 | STING Pathway Kinase | Phosphorylation increased |[5] |
Table 3: Cellular Outcomes of this compound Treatment
| Parameter | Observation | Cell Line | Citation |
|---|---|---|---|
| Cell Cycle Distribution | 5-fold increase in G2/M phase population | A549 | [4] |
| DNA Damage Foci (γ-H2AX) | Significant increase in γ-H2AX levels | A549 | [1][4] |
| Apoptosis | Induced apoptosis; enhanced with CHK1 inhibitor | A549 |[1][4] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the this compound-induced DNA damage response.
Western Blotting for DDR Protein Phosphorylation
This protocol is used to detect changes in the phosphorylation status of key DDR proteins like ATM, CHK1, and CHK2 following this compound treatment.[1][4]
Methodology:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Gel Electrophoresis: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Membrane Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or 5% bovine serum albumin in Tris-buffered saline with 0.1% Tween 20) to prevent non-specific antibody binding.[11]
-
Antibody Incubation: Incubate the membrane with the primary antibody (e.g., rabbit anti-p-ATM) overnight at 4°C with gentle agitation. Following washes, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.[13]
Immunofluorescence for γ-H2AX Foci Detection
This method visualizes the formation of nuclear γ-H2AX foci, a direct marker of DNA double-strand breaks.[1][14]
Methodology:
-
Cell Preparation: Grow cells on glass coverslips and treat with this compound.
-
Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific sites by incubating with 1% BSA in PBS for at least 30-60 minutes.
-
Antibody Staining: Incubate with a primary antibody against γ-H2AX overnight at 4°C. After washing, incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.[15]
-
Mounting and Imaging: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides. Visualize and capture images of the nuclear foci using a fluorescence or confocal microscope.[16]
Cell Cycle Analysis via Flow Cytometry
This protocol quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on DNA content.[4]
Methodology:
-
Cell Harvesting: Following treatment with this compound, harvest cells by trypsinization, collecting both adherent and floating populations.
-
Fixation: Wash the cells with PBS, then fix them by dropwise addition of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours or overnight.[17]
-
Staining: Centrifuge the fixed cells to remove the ethanol and resuspend them in a staining solution containing a DNA-intercalating dye like Propidium Iodide (PI) and RNase A (to prevent staining of double-stranded RNA).[18]
-
Analysis: Incubate for 30 minutes at room temperature in the dark. Analyze the samples using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in G0/G1 (2N DNA), S (between 2N and 4N), and G2/M (4N) phases.[4]
Apoptosis Assessment via Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4]
Methodology:
-
Cell Harvesting: After drug treatment, collect all cells (both floating and adherent).
-
Washing: Wash the cells twice with cold PBS and then resuspend them in 1X Annexin V Binding Buffer.[19]
-
Staining: Add fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and Propidium Iodide (PI) to the cell suspension.[4]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[20]
-
Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Do not bind Annexin V or PI (Annexin V-/PI-).
-
Early apoptotic cells: Expose phosphatidylserine on the outer membrane and bind Annexin V but maintain membrane integrity, excluding PI (Annexin V+/PI-).
-
Late apoptotic/necrotic cells: Have lost membrane integrity and are permeable to PI (Annexin V+/PI+).
-
References
- 1. This compound Induces DNA Damage and G2 Phase Cell Cycle Arrest in Human Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TLC 388 - AdisInsight [adisinsight.springer.com]
- 3. Enhancement of Radiation-induced DNA Damage and Inhibition of Its Repair by a Novel Camptothecin Analog | Anticancer Research [ar.iiarjournals.org]
- 4. This compound Induces DNA Damage and G2 Phase Cell Cycle Arrest in Human Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of STING by the novel liposomal this compound enhances the therapeutic response to anti-PD-1 antibodies in combination with radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of STING by the novel liposomal this compound enhances the therapeutic response to anti-PD-1 antibodies in combination with radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Immunogenic Cell Death by the Novel Topoisomerase I Inhibitor this compound Enhances the Therapeutic Efficacy of Radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bu.edu [bu.edu]
- 12. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 13. protocols.io [protocols.io]
- 14. Visualizing DNA Damage Repair Proteins in Patient-Derived Ovarian Cancer Organoids via Immunofluorescence Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Immunofluorescence Imaging of DNA Damage Response Proteins: Optimizing Protocols for Super-resolution Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. cancer.wisc.edu [cancer.wisc.edu]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
The Role of TLC388 in G2/M Cell Cycle Arrest: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
TLC388 is a potent, novel camptothecin-derivative that functions as a topoisomerase I (TOP1) inhibitor, demonstrating significant potential as an anticancer agent.[1] Its primary mechanism of action involves the induction of DNA damage, which subsequently activates the G2/M cell cycle checkpoint. This activation prevents cells with compromised DNA from progressing into mitosis, leading to G2 phase cell cycle arrest.[1][2] This technical guide provides an in-depth analysis of the molecular pathways governing this compound-induced G2/M arrest, summarizes key quantitative data, and details the experimental protocols used to elucidate this mechanism.
Introduction
The G2/M Checkpoint: A Guardian of Genomic Integrity
The transition from the G2 phase to the M phase (mitosis) is a critical control point in the cell cycle. The G2/M checkpoint ensures that DNA replication is complete and any DNA damage is repaired before the cell commits to division. The core regulator of this transition is the Maturation-Promoting Factor (MPF), a complex composed of Cyclin B1 and Cyclin-dependent kinase 1 (CDK1, also known as CDC2).[3][4][5] In the presence of DNA damage, a complex signaling cascade is initiated to inhibit MPF activity, thereby arresting the cell cycle in G2 and allowing time for DNA repair.[1][2]
This compound: A Topoisomerase I Inhibitor
This compound is a liposomal formulation of a camptothecin analog that targets topoisomerase I, an essential enzyme that relaxes supercoiled DNA during replication and transcription.[1][6] By binding to the TOP1-DNA complex, this compound prevents the re-ligation of the DNA strand, leading to the formation of DNA double-strand breaks and the initiation of a DNA damage response.[1][7]
Mechanism of Action: this compound-Induced G2/M Arrest
This compound exerts its cell cycle inhibitory effects through a well-defined signaling cascade that begins with DNA damage and culminates in the inactivation of the CDK1/Cyclin B1 complex.
DNA Damage Induction and Checkpoint Activation
Treatment of non-small cell lung cancer (NSCLC) cells with this compound leads to a marked increase in the levels of phosphorylated histone H2AX (γ-H2AX), a sensitive marker of DNA double-strand breaks.[1][2] This damage serves as a signal to activate the master kinase Ataxia-Telangiectasia Mutated (ATM).[1][2] Upon activation, ATM is phosphorylated and, in turn, phosphorylates the downstream checkpoint kinases CHK1 and CHK2.[1][2][7]
Inhibition of the CDC25C-CDK1 Axis
The activated checkpoint kinases, p-CHK1 and p-CHK2, phosphorylate the phosphatase CDC25C, which inhibits its activity.[2] CDC25C is responsible for dephosphorylating and activating the CDK1/Cyclin B1 complex.[2] Consequently, the inhibition of CDC25C leads to the accumulation of the inactive, phosphorylated form of the CDK1/Cyclin B1 complex.[2][7] This prevents the cell from overcoming the G2 checkpoint and entering mitosis, resulting in G2 phase arrest.[2] A phosphorylated histone H3 (Ser10) assay confirmed that this compound-treated cells arrest in the G2 phase rather than the M phase.[2]
Quantitative Analysis of this compound's Effects
In Vitro Cytotoxicity
This compound demonstrates potent dose-dependent cytotoxicity against human non-small cell lung cancer (NSCLC) cell lines. The half-maximal inhibitory concentration (IC50) values after 24 hours of treatment highlight its efficacy.
| Cell Line | IC50 (24 hours) | Reference |
| A549 | 4.4 µM | [1][2] |
| H838 | 4.1 µM | [1][2] |
Cell Cycle Distribution
Flow cytometry analysis reveals a significant accumulation of cells in the G2/M phase following this compound treatment. This confirms the drug's primary effect on this specific cell cycle checkpoint.
| Cell Line | Treatment | G2/M Phase Population | Reference |
| A549 | Control (NC) | Baseline | [2] |
| A549 | This compound (0.1 µM, 24h) | 5-fold increase vs. Control | [2] |
Checkpoint Abrogation Enhances Apoptosis
Combining this compound with a CHK1 inhibitor (CHIR124) abrogates the G2/M checkpoint, preventing DNA repair and forcing cells into apoptosis or mitotic catastrophe.[2] This is evidenced by a decrease in the G2/M population and a corresponding increase in the sub-G1 population, which represents apoptotic cells with fragmented DNA.[2]
| Treatment (A549 Cells) | Effect on G2/M Phase | Effect on Sub-G1 Phase | Reference |
| This compound (0.1 µM) | Significant Increase | Moderate Increase | [2] |
| This compound (0.1 µM) + CHIR124 (0.1 µM or 1 µM) | Significantly decreased vs. This compound alone | Significantly increased vs. This compound alone | [2] |
Key Experimental Protocols
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle based on DNA content.
-
Cell Treatment: Culture cells (e.g., A549) to ~70% confluency and treat with desired concentrations of this compound or vehicle control for specified time points (e.g., 24, 48 hours).
-
Harvesting: Detach cells using trypsin, collect, and wash with ice-cold Phosphate-Buffered Saline (PBS).
-
Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A.
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content will correspond to G1, S, and G2/M phases of the cell cycle.
Western Blotting for G2/M Checkpoint Proteins
This technique is used to detect and quantify the expression and phosphorylation status of key proteins in the G2/M checkpoint pathway.
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA protein assay).[2]
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies specific to the target proteins (e.g., p-ATM, p-CHK1, Cyclin B1, β-actin).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Target Engagement by Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm the direct binding of a drug to its target protein in a cellular environment.[8] The principle is that ligand binding typically stabilizes a protein, increasing its resistance to thermal denaturation.[9]
-
Cell Treatment: Treat intact cells with this compound or vehicle control for a defined period to allow for target engagement.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures using a thermal cycler. Unbound proteins will denature and aggregate at lower temperatures than ligand-bound proteins.
-
Lysis: Lyse the cells through freeze-thaw cycles.
-
Separation: Separate the soluble protein fraction (containing stabilized, non-aggregated protein) from the precipitated, denatured protein fraction by high-speed centrifugation.
-
Detection: Analyze the amount of soluble TOP1 remaining in the supernatant at each temperature point using Western Blotting or other protein detection methods. A shift in the melting curve to higher temperatures in the drug-treated samples indicates target engagement.
Therapeutic Implications and Future Directions
The induction of G2/M arrest by this compound is a key component of its anticancer activity, allowing time for DNA repair or, if the damage is too severe, commitment to apoptosis. The finding that inhibiting the G2/M checkpoint with a CHK1 inhibitor synergistically enhances this compound-induced apoptosis provides a strong rationale for combination therapies.[1][2] Such a strategy could be particularly effective in cancers that rely heavily on the G2 checkpoint for survival after chemotherapy-induced DNA damage.
Furthermore, recent studies have shown that this compound can trigger the accumulation of cytosolic single-stranded DNA, leading to the activation of the STING (stimulator of interferon genes) pathway.[10][11] This activation enhances the production of type I interferons and promotes an immunogenic tumor microenvironment, suggesting that this compound could also be a promising candidate for combination with radiotherapy and immunotherapy.[10][12]
Conclusion
This compound is a topoisomerase I inhibitor that effectively induces DNA damage, leading to the activation of the ATM-CHK1/2 signaling pathway. This cascade results in the inhibition of the CDK1/Cyclin B1 complex, causing robust G2 phase cell cycle arrest in cancer cells. This mechanism not only halts proliferation but also presents clear opportunities for synergistic therapeutic combinations, particularly with checkpoint kinase inhibitors and immunotherapies. The detailed understanding of this compound's role in G2/M arrest underscores its potential as a valuable component in the modern oncology toolkit.
References
- 1. This compound Induces DNA Damage and G2 Phase Cell Cycle Arrest in Human Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Induces DNA Damage and G2 Phase Cell Cycle Arrest in Human Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bdj.co.jp [bdj.co.jp]
- 4. Cell cycle-dependent binding between Cyclin B1 and Cdk1 revealed by time-resolved fluorescence correlation spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclin B1 Monoclonal Antibody (V152) (MA1-155) [thermofisher.com]
- 6. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 9. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of STING by the novel liposomal this compound enhances the therapeutic response to anti-PD-1 antibodies in combination with radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
An In-Depth Technical Guide to TLC388 and STING Pathway Activation in Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent anti-tumor immune response.[1][2] Activation of this pathway leads to the production of type I interferons (IFN-Is) and other pro-inflammatory cytokines, which in turn promote dendritic cell (DC) maturation, antigen presentation, and the priming of tumor-specific T cells.[1][3] Consequently, STING agonists have emerged as a promising new class of cancer immunotherapeutics.[4][5] TLC388, a novel liposomal formulation of a camptothecin-derivative topoisomerase I inhibitor, has recently been identified as a potent activator of the STING pathway, offering a new strategy to enhance the immunogenicity of tumors.[6][7]
This technical guide provides a comprehensive overview of this compound, its mechanism of action in activating the STING pathway, and its potential for combination therapies in oncology. It is intended for researchers, scientists, and drug development professionals in the field of cancer immunotherapy.
Mechanism of Action: this compound-Mediated STING Pathway Activation
This compound exerts its anti-tumor effects through a dual mechanism. As a camptothecin derivative, its primary mode of action is the inhibition of topoisomerase I, an enzyme essential for relieving torsional stress in DNA during replication and transcription.[8][9] Inhibition of topoisomerase I by this compound leads to the accumulation of single-strand DNA breaks and DNA damage.[8] This genomic instability results in the leakage of single-stranded DNA (ssDNA) into the cytosol.[6]
The presence of this cytosolic ssDNA is then detected by the DNA sensor cyclic GMP-AMP synthase (cGAS), which synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP, in turn, binds to and activates STING, which is located on the endoplasmic reticulum.[2][10] Upon activation, STING translocates to the Golgi apparatus and recruits TANK-binding kinase 1 (TBK1), which then phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3).[7][10] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons, such as IFN-β.[1][10] The secreted IFN-β then acts in an autocrine and paracrine manner to upregulate the expression of various interferon-stimulated genes (ISGs), including the chemokine CXCL10, which is crucial for the recruitment of cytotoxic T lymphocytes into the tumor microenvironment.[6][7][11]
Signaling Pathway Diagram
Caption: this compound inhibits Topoisomerase I, leading to cytosolic ssDNA, STING activation, and IFN-β/CXCL10 production, which recruits immune cells.
Quantitative Data
In Vitro Cytotoxicity of this compound
This compound has demonstrated potent cytotoxic effects across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its efficacy.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| A549 | Non-Small Cell Lung Cancer | 4.4 | [8] |
| H838 | Non-Small Cell Lung Cancer | 4.1 | [8] |
| HT-29 | Colon Cancer | Cytotoxicity enhancement factor of 116.7 compared to Topotecan | [9] |
In Vivo Efficacy of this compound
Preclinical in vivo studies have shown the anti-tumor activity of this compound. When used in combination with radiotherapy, this compound has been shown to lead to complete regression of poorly immunogenic microsatellite-stable colorectal cancer (MSS-CRC) in vivo.[7]
| Model | Treatment | Outcome | Citation |
| Mouse Syngeneic & Xenograft Models | This compound | Efficacy Enhance Ratio (EER) to Topotecan ranged from 1.2 to 3 in 6 xenograft models. | [9] |
| MSS-CRC Mouse Model | This compound + Radiotherapy | Complete tumor regression. | [7] |
| MSS-CRC Mouse Model | This compound + Radiotherapy + anti-PD1 | Superior therapeutic efficacy. | [6] |
Induction of STING-Mediated Cytokines
Treatment with low-dose this compound (0.5-1.0 µM) has been shown to elicit the production of proinflammatory cytokines IFNβ1 and CXCL10 in MSS-CRC cell lines (HT29, CoLo320DM, and CT26) and an MSI-CRC cell line (HCT116).[7]
Experimental Protocols
Western Blotting for STING Pathway Activation
This protocol is for the detection of key phosphorylated proteins in the STING pathway.
Reagents and Materials:
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
Laemmli sample buffer
-
Polyacrylamide gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pSTING, anti-pTBK1, anti-pIRF3, and loading controls (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound and/or other agents, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Sample Preparation: Normalize protein concentrations and add Laemmli buffer. Boil samples at 95°C for 5 minutes.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane and run on a polyacrylamide gel.
-
Protein Transfer: Transfer proteins to a membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add chemiluminescent substrate and visualize the protein bands using an imaging system.[3][7]
Cytosolic DNA Extraction and Quantification
This protocol is for the isolation and measurement of cytosolic ssDNA.
Reagents and Materials:
-
Digitonin lysis buffer
-
DNA extraction kit (e.g., column-based)
-
qPCR machine
-
Primers for specific DNA targets (e.g., mitochondrial or nuclear DNA)
-
SYBR Green or other fluorescent DNA dye
Procedure:
-
Cell Fractionation: Resuspend cells in a mild digitonin-based lysis buffer to selectively permeabilize the plasma membrane while leaving the nuclear and mitochondrial membranes intact.
-
Isolation of Cytosolic Fraction: Centrifuge the lysate at a low speed (e.g., 1,000 x g) to pellet the nuclei and other organelles. The supernatant contains the cytosolic fraction.
-
DNA Extraction: Extract DNA from the cytosolic fraction using a commercial DNA extraction kit according to the manufacturer's instructions.
-
Quantification: Quantify the extracted DNA using a fluorometer or spectrophotometer.
-
qPCR Analysis: Use qPCR to quantify the amount of cytosolic DNA. This can also help in identifying the source of the DNA (nuclear vs. mitochondrial) by using specific primers.[1][12]
In Vivo Tumor Model and Combination Therapy
This protocol outlines a general workflow for evaluating this compound in combination with radiotherapy and immunotherapy in a murine model.
Materials:
-
Immunocompetent mice (e.g., BALB/c)
-
Cancer cell line (e.g., CT26 colorectal carcinoma)
-
This compound formulation
-
Anti-PD-1 antibody
-
Small animal irradiator
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., Vehicle, this compound, Radiotherapy, anti-PD-1, and combinations).
-
Treatment Administration:
-
Radiotherapy: Deliver a localized dose of radiation to the tumor.
-
This compound: Administer this compound intravenously or intraperitoneally according to the desired schedule.
-
Immunotherapy: Administer anti-PD-1 antibody intraperitoneally.
-
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and harvest tumors and spleens for further analysis.[7][13]
Flow Cytometry for Tumor Immune Cell Infiltration
This protocol is for analyzing the immune cell populations within the tumor microenvironment.
Reagents and Materials:
-
Tumor dissociation kit or enzymes (e.g., collagenase, DNase)
-
70 µm cell strainers
-
Red blood cell lysis buffer
-
FACS buffer (PBS with 2% FBS)
-
Fc block (e.g., anti-CD16/32)
-
Fluorochrome-conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, CD11c, NK1.1)
-
Live/dead stain
-
Flow cytometer
Procedure:
-
Single-Cell Suspension: Mince the harvested tumors and digest with enzymes to obtain a single-cell suspension.
-
Filtration and Lysis: Pass the suspension through a cell strainer and lyse red blood cells.
-
Cell Staining:
-
Stain for viability to exclude dead cells.
-
Block Fc receptors to prevent non-specific antibody binding.
-
Incubate cells with a cocktail of fluorochrome-conjugated antibodies.
-
-
Data Acquisition: Acquire data on a flow cytometer.
-
Data Analysis: Analyze the data using flow cytometry software to quantify different immune cell populations (e.g., CD8+ T cells, dendritic cells, NK cells) within the tumor.[6][14]
Experimental Workflow Diagram
References
- 1. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 2. An optimized protocol for the extraction and quantification of cytosolic DNA in mammalian cells [repository.cam.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. pubcompare.ai [pubcompare.ai]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Multi-color Flow Cytometry for Comprehensive Analysis of the Tumor Immune Infiltrate in a Murine Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeting the cGAS-STING Pathway for Immune Modulation and Therapeutic Development - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 10. researchgate.net [researchgate.net]
- 11. Interferon-beta is a potent inducer of interferon regulatory factor-1/2-dependent IP-10/CXCL10 expression in primary human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An optimized protocol for the extraction and quantification of cytosolic DNA in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Radiotherapy protocols for mouse cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Flow cytometry-assisted quantification of immune cells infiltrating irradiated tumors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Function of TLC388
For Researchers, Scientists, and Drug Development Professionals
Introduction
TLC388, also known as Lipotecan, is a novel, synthetic camptothecin analogue with significant potential in oncology.[1] Developed as a derivative of topotecan, this compound exhibits a unique modification in its lactone ring, a critical pharmacophore for its anti-tumor activity.[2] This modification enhances the stability of the active lactone form, leading to improved potency and a potentially better safety profile compared to its predecessors.[2] This technical guide provides a comprehensive overview of the molecular structure, multifaceted mechanism of action, and key experimental data related to this compound.
Molecular Structure
This compound is a derivative of topotecan, featuring the characteristic pentacyclic ring structure of the camptothecin family. The core scaffold consists of a pyrrolo[3,4-β]-quinoline moiety (rings A, B, and C), a conjugated pyridone moiety (ring D), and a chiral α-hydroxy lactone ring (ring E). The key innovation in this compound lies in a specific modification of this lactone ring, designed to stabilize it against hydrolysis.[2] The chemical formula for this compound is C39H30N8O15, and it has a molecular weight of 850.7 g/mol .
Below is a representative diagram illustrating the core structure of topotecan, from which this compound is derived, to highlight the key functional domains.
Mechanism of Action
This compound exerts its anti-cancer effects through a multi-pronged approach, targeting critical cellular processes involved in tumor growth, survival, and immune evasion.
Inhibition of Topoisomerase I
The primary and most well-characterized mechanism of action of this compound is the inhibition of DNA topoisomerase I (Topo I).[2] Topo I is a nuclear enzyme essential for relaxing DNA supercoiling during replication and transcription. This compound stabilizes the covalent complex formed between Topo I and DNA, which prevents the re-ligation of the single-strand breaks created by the enzyme.[1] This leads to the accumulation of DNA damage, particularly double-strand breaks when the replication fork collides with the stabilized complex. The resulting genomic instability triggers cell cycle arrest and, ultimately, apoptosis.
-
Experimental Evidence: In vitro studies have demonstrated that this compound exhibits a 2.5-fold increase in Topo I inhibitory potency compared to topotecan in DNA relaxation assays.[2]
Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α)
This compound has been shown to be a potent inhibitor of the HIF-1α pathway.[2] HIF-1α is a key transcription factor that plays a central role in the adaptation of tumor cells to hypoxic environments. It upregulates the expression of genes involved in angiogenesis, glycolysis, and cell survival. By inhibiting HIF-1α, this compound can disrupt the tumor's ability to thrive in low-oxygen conditions, thereby hindering tumor growth and metastasis.
Activation of the STING Pathway and Anti-Tumor Immunity
A more recently discovered facet of this compound's mechanism of action is its ability to activate the stimulator of interferon genes (STING) pathway.[3][4] this compound treatment leads to the accumulation of cytosolic single-stranded DNA (ssDNA), which activates the cGAS-STING signaling cascade.[3][4] This, in turn, triggers the production of type I interferons (IFN-Is), leading to increased cancer immunogenicity and enhanced anti-tumor immunity.[3][4] The activation of the STING pathway by this compound results in the infiltration of dendritic cells and cytotoxic T cells into the tumor microenvironment, making the tumor more susceptible to immune-mediated killing.[4]
Quantitative Data Summary
| Parameter | Cell Line(s) | Value | Reference |
| IC50 (Cell Viability) | A549 (NSCLC) | 4.4 µM (24h) | [5] |
| H838 (NSCLC) | 4.1 µM (24h) | [5] | |
| Maximum Tolerated Dose (MTD) | Mice | ~160 mg/kg | [2] |
| Rats | ~60 mg/kg | [2] | |
| Clinical Efficacy (Phase II, Neuroendocrine Carcinoma) | |||
| Disease Control Rate | - | 15% | [6][7] |
| Median Progression-Free Survival | - | 1.8 months | [6][7] |
| Median Overall Survival | - | 4.3 months | [6][7] |
Key Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a general guideline for assessing the effect of this compound on cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 10 µM) for 24 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Topoisomerase I DNA Relaxation Assay
This assay measures the inhibition of Topo I activity by this compound.
-
Reaction Setup: In a reaction tube, combine supercoiled plasmid DNA (e.g., pBR322), 10x Topo I assay buffer, and varying concentrations of this compound.
-
Enzyme Addition: Add human Topoisomerase I enzyme to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Separate the DNA topoisomers on a 1% agarose gel.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of Topo I is indicated by the persistence of the supercoiled DNA form.
Western Blot for HIF-1α and STING Pathway Proteins
This protocol outlines the detection of protein expression changes in response to this compound.
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a 4-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against HIF-1α, STING, p-STING, or other proteins of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of this compound on cell cycle distribution.
-
Cell Treatment: Treat cells with this compound for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content.
-
Data Analysis: Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound is a promising anti-cancer agent with a well-defined molecular structure and a multifaceted mechanism of action. Its ability to inhibit Topoisomerase I, disrupt the HIF-1α pathway, and activate the STING pathway underscores its potential to overcome some of the challenges in cancer therapy, including drug resistance and immune evasion. The quantitative data from preclinical and clinical studies provide a strong rationale for its continued development. The experimental protocols outlined in this guide offer a framework for researchers to further investigate the properties and therapeutic potential of this compound.
References
- 1. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. Activation of STING by the novel liposomal this compound enhances the therapeutic response to anti-PD-1 antibodies in combination with radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of STING by the novel liposomal this compound enhances the therapeutic response to anti-PD-1 antibodies in combination with radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 7. vet.cornell.edu [vet.cornell.edu]
TLC388 (Lipotecan): A Technical Guide for Non-Small Cell Lung Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
TLC388 (Lipotecan) is a novel liposomal formulation of a camptothecin analog, designed to inhibit topoisomerase I, a critical enzyme in DNA replication and transcription. This technical guide provides a comprehensive overview of the available preclinical data on this compound's activity in non-small cell lung cancer (NSCLC). The document details its mechanism of action, including the induction of DNA damage leading to G2/M phase cell cycle arrest and the activation of the STING (Stimulator of Interferon Genes) pathway, which suggests a potential role in modulating the tumor microenvironment. While in vitro studies have demonstrated the cytotoxic effects of this compound on NSCLC cell lines, a notable gap exists in the publicly available in vivo preclinical and NSCLC-specific clinical data. The development of this compound for several indications, including solid tumors, was discontinued in April 2022. This guide aims to consolidate the existing scientific knowledge to inform future research and development efforts in the field of topoisomerase I inhibitors for NSCLC.
Introduction
Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, necessitating the development of novel therapeutic agents. Topoisomerase I inhibitors, such as camptothecin and its analogs, have been established as effective anticancer drugs.[1][2] These agents exert their cytotoxic effects by stabilizing the covalent complex between topoisomerase I and DNA, leading to DNA strand breaks and subsequent cell death.[1][3] this compound, or Lipotecan, is a liposomal formulation of a camptothecin derivative developed by Taiwan Liposome Company.[4][5] This formulation was designed to improve the pharmacokinetic and safety profile of the active compound. This guide focuses on the preclinical evaluation of this compound in the context of NSCLC.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of topoisomerase I. By binding to the topoisomerase I-DNA complex, this compound prevents the re-ligation of the DNA strand, which results in the accumulation of single-strand breaks.[2] These breaks are converted into double-strand breaks during DNA replication, triggering a cascade of cellular responses that ultimately lead to cell cycle arrest and apoptosis.[3]
Induction of DNA Damage and G2/M Cell Cycle Arrest
In NSCLC cell lines, this compound has been shown to induce DNA damage, as evidenced by the phosphorylation of histone H2AX (γ-H2AX). This DNA damage response activates a signaling cascade that leads to cell cycle arrest, primarily at the G2/M phase. This arrest prevents cells with damaged DNA from entering mitosis, providing an opportunity for DNA repair or, if the damage is too severe, triggering apoptosis.
The signaling pathway leading to G2/M arrest involves the activation of the ataxia-telangiectasia mutated (ATM) kinase, a key sensor of DNA double-strand breaks. Activated ATM then phosphorylates and activates the checkpoint kinases CHK1 and CHK2. These kinases, in turn, phosphorylate and inactivate the phosphatase CDC25C. In its active, dephosphorylated state, CDC25C would normally activate the CDC2/cyclin B1 complex, which is essential for entry into mitosis. By inhibiting CDC25C, this compound ensures that the CDC2/cyclin B1 complex remains inactive, thereby enforcing the G2/M checkpoint.
STING Pathway Activation
Recent research has unveiled a novel aspect of this compound's mechanism of action: the activation of the cGAS-STING pathway. This innate immune sensing pathway is typically activated by the presence of cytosolic DNA. This compound, by inducing DNA damage, leads to the accumulation of single-stranded DNA (ssDNA) in the cytoplasm. This cytosolic ssDNA is recognized by the enzyme cGAS (cyclic GMP-AMP synthase), which then synthesizes the second messenger cGAMP (cyclic GMP-AMP). cGAMP binds to and activates STING, an adaptor protein located on the endoplasmic reticulum.
Upon activation, STING translocates to the Golgi apparatus and recruits the kinase TBK1 (TANK-binding kinase 1). TBK1 then phosphorylates and activates the transcription factor IRF3 (interferon regulatory factor 3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN-Is). The production of IFN-Is can enhance anti-tumor immunity by promoting the maturation and activation of dendritic cells, which in turn can prime cytotoxic T cells to recognize and attack cancer cells.
Preclinical Data
The preclinical evaluation of this compound in NSCLC has primarily focused on in vitro studies using established human NSCLC cell lines.
In Vitro Efficacy
This compound has demonstrated dose-dependent cytotoxicity against human NSCLC cell lines. The half-maximal inhibitory concentration (IC50) values after 24 hours of treatment are summarized in the table below.
| Cell Line | Histological Subtype | IC50 (µM) |
| A549 | Adenocarcinoma | 4.4 |
| H838 | Adenocarcinoma | 4.1 |
Data from Wu K-M, et al. Cancer Control. 2020.
In Vivo Efficacy
As of the latest available information, there is a lack of publicly accessible in vivo efficacy data for this compound in NSCLC xenograft models. Studies detailing tumor growth inhibition or survival benefit in animal models of NSCLC have not been found in the peer-reviewed literature or public presentations from the developing company.
Clinical Data
The clinical development of this compound was investigated in a Phase I trial for advanced solid tumors. However, specific outcomes for NSCLC patients within this trial have not been reported. Furthermore, Taiwan Liposome Company officially discontinued the development of this compound for solid tumors in April 2022.[1] Consequently, there is no available Phase II or III clinical trial data for this compound in the treatment of NSCLC.
Experimental Protocols
The following protocols are summarized from the methodologies reported in the preclinical studies of this compound in NSCLC cell lines.
Cell Viability and Proliferation Assays
References
- 1. TLC 388 - AdisInsight [adisinsight.springer.com]
- 2. nortonhealthcareprovider.com [nortonhealthcareprovider.com]
- 3. Increased Tumor Growth Rate and Mesenchymal Properties of NSCLC-Patient-Derived Xenograft Models during Serial Transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipotecan (this compound) / Taiwan Liposome Company [delta.larvol.com]
- 5. mskcc.org [mskcc.org]
Preclinical Profile of TLC388: A Technical Overview for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the preclinical data available for TLC388 (also known as Lipotecan), a novel camptothecin analog. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and toxicology of this compound. While a Phase II clinical trial has investigated this compound in poorly differentiated neuroendocrine carcinomas, publicly available preclinical data specifically in neuroendocrine tumor models is limited. This guide, therefore, summarizes the existing preclinical findings from studies in other cancer types to provide a foundational understanding of the compound's characteristics.
Core Mechanism of Action
This compound is a potent topoisomerase I inhibitor. Its primary mechanism involves the stabilization of the topoisomerase I-DNA covalent complex. This action prevents the re-ligation of single-strand DNA breaks generated by topoisomerase I during DNA replication and transcription, leading to the accumulation of DNA damage and subsequent induction of apoptosis in cancer cells.
Furthermore, preclinical evidence suggests that this compound possesses a multi-faceted mechanism of action that extends beyond topoisomerase I inhibition. It has been identified as a potent inhibitor of the Hypoxia-Inducible Factor-1α (HIF-1α) pathway. By disrupting HIF-1α, this compound can potentially inhibit tumor angiogenesis and overcome hypoxia-induced drug resistance, a common challenge in cancer therapy.
Quantitative Preclinical Data
The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of this compound. It is important to note that the specific neuroendocrine tumor cell lines or xenograft models were not detailed in the available literature.
Table 1: In Vitro Potency and Cytotoxicity of this compound
| Parameter | Finding | Cell Line Context |
| Topoisomerase I Inhibition | 2.5-fold more potent than Topotecan | DNA relaxation assays |
| Cytotoxicity | Enhanced cytotoxicity in 14 out of 18 tested cancer cell lines compared to Topotecan | Various cancer cell lines |
| Maximal Cytotoxicity Enhancement | 116.7-fold greater than Topotecan | HT-29 (Colon Cancer) |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Parameter | Finding | Animal Model Context |
| Anti-Tumor Activity | Demonstrated in a mouse syngeneic model and various xenograft models | Not specified |
| Efficacy Enhance Ratio (vs. Topotecan) | 1.2 to 3.0 | 6 different xenograft models |
Table 3: Preclinical Toxicology Profile of this compound
| Study Type | Species | Maximum Tolerated Dose (MTD) / No-Observed-Adverse-Effect Level (NOAEL) |
| Single-Dose Toxicity | Mouse | MTD: ~160 mg/kg |
| Rat | MTD: ~60 mg/kg | |
| Acute Toxicity (QD5X) | Rat | MTD: 10 mg/kg |
| GLP Repeated Dose (QD5X, 2X) | Rat | NOAEL: 1 mg/kg |
| Beagle | NOAEL: 0.1 mg/kg |
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound are not extensively published. However, based on standard methodologies for this class of compounds, the following outlines the likely experimental designs.
In Vitro Topoisomerase I Inhibition Assay (DNA Relaxation)
A typical protocol would involve incubating supercoiled plasmid DNA with purified human topoisomerase I in the presence of varying concentrations of this compound and a comparator agent like topotecan. The reaction products are then resolved by agarose gel electrophoresis. The concentration of the drug required to inhibit 50% of the DNA relaxation activity (IC50) is then determined.
In Vitro Cytotoxicity Assay
Cancer cell lines are seeded in 96-well plates and exposed to a range of concentrations of this compound for a defined period (e.g., 72 hours). Cell viability is then assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curves.
In Vivo Xenograft Studies
Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously inoculated with a suspension of cancer cells. Once tumors reach a palpable size, the animals are randomized into treatment and control groups. This compound is administered intravenously according to a specified dosing schedule. Tumor volume is measured regularly using calipers. Efficacy is determined by comparing the tumor growth in the treated groups to the control group.
Summary and Future Directions
The available preclinical data for this compound characterize it as a potent topoisomerase I inhibitor with a favorable toxicity profile compared to its parent compound, topotecan. Its additional activity as an inhibitor of the HIF-1α pathway suggests a potential for broader anti-cancer applications, particularly in hypoxic tumors.
While the development of this compound for neuroendocrine tumors has been discontinued, the preclinical data package provides valuable insights for researchers exploring novel topoisomerase I inhibitors or HIF-1α pathway modulators. Further investigation would be required to delineate the activity of this compound in specific neuroendocrine tumor subtypes and to understand the basis for its limited efficacy in the clinical setting for this indication.
TLC388: A Novel Topoisomerase I Inhibitor Reshaping the Tumor Microenvironment
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
TLC388, a novel liposomal formulation of a camptothecin analog, is a potent topoisomerase I inhibitor that extends its anti-neoplastic activity beyond direct cytotoxicity to profoundly modulate the tumor microenvironment (TME). Preclinical studies have demonstrated that this compound induces immunogenic cell death (ICD) and activates the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway, transforming an immunologically "cold" tumor into a "hot" microenvironment receptive to immune-mediated killing. This guide provides a comprehensive overview of the current understanding of this compound's impact on the TME, detailing its mechanism of action, summarizing key quantitative findings, and providing insights into the experimental protocols used to elucidate these effects. The information presented is intended to support further research and development of this compound as a promising candidate for chemoimmunotherapy combinations.
Core Mechanism of Action: From DNA Damage to Immune Activation
This compound's primary mode of action is the inhibition of topoisomerase I, an enzyme critical for relieving torsional stress in DNA during replication and transcription. Inhibition of this enzyme leads to the accumulation of single-strand DNA breaks, which are converted into double-strand breaks during DNA replication, ultimately triggering cell cycle arrest and apoptosis.[1] Beyond this direct cytotoxic effect, the DNA damage induced by this compound serves as a catalyst for a robust anti-tumor immune response.
Induction of Immunogenic Cell Death (ICD)
This compound has been shown to be a potent inducer of immunogenic cell death (ICD), a form of regulated cell death that is accompanied by the release of damage-associated molecular patterns (DAMPs).[2][3] These molecules act as adjuvants, signaling to the innate immune system that the cell death is not a homeostatic process but rather a result of cellular stress or damage. The key DAMPs released upon this compound-induced ICD include:
-
Calreticulin (CRT) Exposure: this compound treatment leads to the translocation of calreticulin from the endoplasmic reticulum lumen to the cell surface. Surface-exposed CRT acts as a potent "eat-me" signal for dendritic cells (DCs), facilitating the phagocytosis of dying tumor cells and subsequent antigen presentation.
-
Extracellular ATP Release: Dying tumor cells release adenosine triphosphate (ATP) into the extracellular space. This extracellular ATP acts as a "find-me" signal, attracting antigen-presenting cells (APCs) to the tumor site.
-
High Mobility Group Box 1 (HMGB1) Secretion: HMGB1, a nuclear protein, is passively released from necrotic cells and actively secreted by stressed cells. Extracellular HMGB1 can bind to pattern recognition receptors on immune cells, such as Toll-like receptor 4 (TLR4), promoting their activation and maturation.[2]
Activation of the cGAS-STING Pathway
A pivotal discovery in understanding this compound's immunomodulatory effects is its ability to activate the cGAS-STING pathway.[4][5] The accumulation of cytosolic single-stranded DNA (ssDNA) resulting from this compound-induced DNA damage is a key trigger for this pathway.[4]
The activation cascade proceeds as follows:
-
cGAS Sensing of Cytosolic DNA: The enzyme cGAS binds to the cytosolic ssDNA.
-
cGAMP Synthesis: Upon DNA binding, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP).
-
STING Activation: cGAMP binds to and activates the STING protein located on the endoplasmic reticulum.
-
TBK1 and IRF3 Phosphorylation: Activated STING recruits and activates the kinase TBK1, which in turn phosphorylates the transcription factor IRF3.
-
Type I Interferon Production: Phosphorylated IRF3 translocates to the nucleus and drives the transcription of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines and chemokines, such as CXCL10.[2][4]
The production of type I IFNs is a critical event that bridges the innate and adaptive immune responses, leading to enhanced DC maturation, improved antigen cross-presentation, and the priming of tumor-specific T cells.
Quantitative Effects of this compound on the Tumor Microenvironment
While much of the available data is presented qualitatively or in graphical format, this section aims to summarize the key quantitative findings from preclinical studies on this compound.
Table 1: In Vitro Effects of this compound on Cancer Cell Lines
| Parameter | Cell Line(s) | This compound Concentration | Observed Effect | Reference |
| IC50 | A549 (NSCLC) | 4.4 µM (24h) | Dose-dependent decrease in cell viability. | [1] |
| H838 (NSCLC) | 4.1 µM (24h) | Dose-dependent decrease in cell viability. | [1] | |
| Cell Cycle Arrest | A549 (NSCLC) | Not specified | Accumulation of cells in the G2/M phase. | [1] |
| STING Pathway Activation | HT29, CoLo320DM, CT26 (MSS-CRC), HCT116 (MSI-CRC) | 0.5 - 1.0 µM | Increased phosphorylation of STING, TBK1, and IRF3. | [5] |
| Cytokine Upregulation (mRNA) | HT29, CoLo320DM, CT26, HCT116 | 0.5 - 1.0 µM | Dose-dependent increase in IFNβ1 and CXCL10 mRNA levels.[5] | [5] |
Table 2: In Vivo Effects of this compound on the Tumor Microenvironment in Mouse Models
| Parameter | Mouse Model | Treatment | Observed Effect | Reference |
| Immune Cell Infiltration | CT26 colon carcinoma | This compound + Radiotherapy | Increased infiltration of CD11c+ dendritic cells and GzmB+ cytotoxic immune cells. | [2] |
| MSS-CRC | This compound + Radiotherapy + anti-PD-1 | Profound infiltration of cytotoxic T and NK cells.[4] | [4] | |
| Cytokine Upregulation (mRNA in tumor) | MSS-CRC | This compound + Radiotherapy + anti-PD-1 | Significant increase in Ifnα2, Ifnβ1, and Cxcl10 mRNA expression. | [5] |
Note: Specific fold-changes and cell counts per area are not consistently reported in the available literature in a format suitable for direct tabular comparison.
Experimental Protocols
This section outlines the methodologies for key experiments cited in the literature to assess the effects of this compound on the tumor microenvironment.
Immunogenic Cell Death Assays
3.1.1. Calreticulin (CRT) Exposure Assay (Flow Cytometry)
-
Cell Treatment: Seed tumor cells and treat with this compound at various concentrations and time points. Include a positive control (e.g., mitoxantrone) and a vehicle control.
-
Staining: Harvest cells and wash with a buffer that does not permeabilize the cells. Incubate with an anti-CRT antibody conjugated to a fluorophore. A viability dye should be included to exclude dead cells from the analysis.
-
Flow Cytometry: Analyze the cells using a flow cytometer to quantify the percentage of CRT-positive cells within the live cell population.
3.1.2. Extracellular ATP Release Assay
-
Cell Culture: Plate cells in a 96-well plate and treat with this compound.
-
ATP Measurement: At desired time points, collect the cell culture supernatant. Use a commercially available luciferin/luciferase-based ATP assay kit to measure the concentration of ATP in the supernatant according to the manufacturer's instructions. Luminescence is measured using a plate reader.
3.1.3. HMGB1 Release Assay (ELISA or Western Blot)
-
Sample Collection: Treat cells with this compound and collect the culture supernatant at various time points.
-
ELISA: Use a commercial HMGB1 ELISA kit to quantify the concentration of HMGB1 in the supernatant.
-
Western Blot: Concentrate the supernatant proteins and separate them by SDS-PAGE. Transfer to a PVDF membrane and probe with a primary antibody against HMGB1, followed by an appropriate HRP-conjugated secondary antibody. Visualize the bands using a chemiluminescence detection system.
STING Pathway Activation Analysis
3.2.1. Western Blot for Phosphorylated Proteins
-
Cell Lysis: Treat cells with this compound for various durations. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies specific for phosphorylated STING (p-STING), p-TBK1, and p-IRF3. Also, probe for the total protein levels of STING, TBK1, and IRF3, as well as a loading control (e.g., GAPDH or β-actin).
-
Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescence substrate for detection.
Analysis of Immune Cell Infiltration in Tumors
3.3.1. In Vivo Mouse Model
-
Tumor Implantation: Syngeneic tumor cells (e.g., CT26) are subcutaneously injected into immunocompetent mice (e.g., BALB/c).
-
Treatment: Once tumors reach a certain volume, mice are treated with this compound, often in combination with radiotherapy and/or immune checkpoint inhibitors, according to the study design.
-
Tumor Excision: At the end of the study, tumors are excised for analysis.
3.3.2. Immunofluorescence (IF) Staining
-
Tissue Preparation: Fix excised tumors in formalin and embed in paraffin (FFPE) or snap-freeze in OCT for cryosectioning.
-
Staining: Deparaffinize and rehydrate FFPE sections or fix cryosections. Perform antigen retrieval if necessary. Block non-specific binding and incubate with primary antibodies against immune cell markers (e.g., CD8 for cytotoxic T cells, CD11c for dendritic cells, F4/80 for macrophages).
-
Detection: Incubate with fluorophore-conjugated secondary antibodies.
-
Imaging and Quantification: Mount the sections with a DAPI-containing mounting medium and visualize using a fluorescence microscope. The density of infiltrating immune cells can be quantified by counting the number of positive cells per unit area.
3.3.3. Flow Cytometry of Tumor-Infiltrating Lymphocytes (TILs)
-
Single-Cell Suspension: Mechanically and enzymatically digest the excised tumors to obtain a single-cell suspension.
-
Staining: Stain the cells with a cocktail of fluorescently-labeled antibodies against various immune cell surface markers (e.g., CD45, CD3, CD4, CD8, CD11c, NK1.1). A viability dye is essential.
-
Data Acquisition and Analysis: Acquire data on a multi-color flow cytometer. Analyze the data using appropriate software to identify and quantify different immune cell populations based on their marker expression.
Visualizations: Signaling Pathways and Workflows
Signaling Pathway of this compound-Induced Anti-Tumor Immunity
Caption: this compound's dual mechanism of inducing ICD and STING activation.
Experimental Workflow for In Vivo Assessment of this compound
Caption: Workflow for evaluating this compound's in vivo effects on the TME.
Clinical Perspective and Future Directions
A Phase II clinical trial of this compound in patients with poorly differentiated neuroendocrine carcinomas showed limited single-agent anti-tumor activity in this specific setting.[6] However, the preclinical data strongly suggest that the true potential of this compound may lie in its ability to synergize with immunotherapies. By converting immunologically "cold" tumors to "hot" tumors, this compound could potentially enhance the efficacy of immune checkpoint inhibitors in patient populations that are currently unresponsive.[4]
Future research should focus on:
-
Identifying Predictive Biomarkers: Determining which tumor types or patient populations are most likely to benefit from this compound-mediated immune activation.
-
Optimizing Combination Therapies: Investigating the optimal dosing and scheduling of this compound in combination with various immunotherapies and radiotherapy.
-
Deepening Mechanistic Understanding: Further elucidating the intricate molecular details of how this compound reprograms the tumor microenvironment.
References
Methodological & Application
Application Notes and Protocols for In Vitro Cell Viability Assessment of TLC388
For Researchers, Scientists, and Drug Development Professionals
Introduction
TLC388 is a potent, liposomal formulation of a camptothecin analog that acts as a topoisomerase I inhibitor.[1] Topoisomerase I is a critical enzyme involved in DNA replication and transcription, relieving torsional stress by inducing transient single-strand breaks.[][3] this compound stabilizes the covalent complex between topoisomerase I and DNA, preventing the re-ligation of the DNA strand.[3][4] This leads to the accumulation of single-strand breaks, which are converted into lethal double-strand breaks during DNA replication, ultimately triggering cell cycle arrest and apoptosis.[3][4] These characteristics make this compound a compound of significant interest for cancer research and drug development.
This document provides detailed protocols for assessing the in vitro cell viability and cytotoxic effects of this compound using two common methods: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.
Mechanism of Action
This compound exerts its cytotoxic effects by targeting DNA topoisomerase I. The inhibition of this enzyme leads to DNA damage, which in turn activates a cascade of cellular responses culminating in programmed cell death.
Figure 1: this compound Signaling Pathway. This diagram illustrates the mechanism of action of this compound, from the inhibition of the Topoisomerase I-DNA complex to the induction of G2/M cell cycle arrest and apoptosis.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines. This data provides a comparative measure of the compound's potency across different cancer types.
| Cell Line | Cancer Type | Assay Duration | IC50 (µM) | Reference |
| A549 | Non-Small Cell Lung Cancer | 24 hours | 4.4 | [5] |
| H838 | Non-Small Cell Lung Cancer | 24 hours | 4.1 | [5] |
Note: The available quantitative data for this compound is currently limited. Further studies on a broader range of cancer cell lines are encouraged to expand the comparative efficacy profile of this compound.
Experimental Protocols
Two standard protocols for determining cell viability upon treatment with this compound are provided below. The choice of assay may depend on the specific cell line, experimental goals, and available equipment.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.
Figure 2: MTT Assay Workflow. A step-by-step visualization of the MTT assay protocol for assessing cell viability after this compound treatment.
Materials:
-
96-well flat-bottom plates
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
Complete cell culture medium
-
MTT reagent (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells with medium only as a blank control.
-
Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include vehicle control wells (medium with the same concentration of solvent used for this compound).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT reagent to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or using a plate shaker.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay quantifies ATP, an indicator of metabolically active cells. The amount of ATP is directly proportional to the number of viable cells in culture.[5][6]
Figure 3: CellTiter-Glo® Assay Workflow. A streamlined workflow for determining cell viability with the CellTiter-Glo® assay following this compound exposure.
Materials:
-
Opaque-walled 96-well plates (white or black)
-
This compound stock solution
-
Complete cell culture medium
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of complete culture medium. Include wells with medium only for background luminescence.
-
Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium and add 100 µL of the medium containing the desired concentrations of this compound. Include vehicle control wells.
-
Incubation: Incubate the plate for the desired treatment duration.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature. Reconstitute the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Plate Equilibration: Remove the plate from the incubator and let it equilibrate to room temperature for approximately 30 minutes.
-
Reagent Addition: Add 100 µL of the reconstituted CellTiter-Glo® Reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Read the luminescence using a luminometer.
-
Data Analysis:
-
Subtract the average luminescence of the background wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
References
- 1. researchgate.net [researchgate.net]
- 3. What is the mechanism of Camptothecin? [synapse.patsnap.com]
- 4. Mechanism of action of camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]
Determining the IC50 of TLC388 in A549 and H838 Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for determining the half-maximal inhibitory concentration (IC50) of TLC388 in A549 and H838 non-small cell lung cancer (NSCLC) cell lines. This compound is a camptothecin-derivative that acts as a topoisomerase I (TOP1) inhibitor, a key enzyme involved in DNA replication and repair.[1][2][3] By inhibiting TOP1, this compound induces DNA damage, leading to cell cycle arrest and apoptosis, making it a compound of interest in oncology research.[1][2]
Data Presentation
The following table summarizes the reported IC50 values for this compound in A549 and H838 cells after a 24-hour treatment period.
| Cell Line | Cancer Type | IC50 of this compound (24h) |
| A549 | Non-Small Cell Lung Carcinoma | 4.4 µM[1][2] |
| H838 | Non-Small Cell Lung Carcinoma | 4.1 µM[1][2] |
Experimental Protocols
A detailed methodology for determining the IC50 of this compound in A549 and H838 cells using a Thiazolyl Blue Tetrazolium Bromide (MTT) assay is provided below. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
A549 and H838 cell lines
-
This compound
-
Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Thiazolyl Blue Tetrazolium Bromide (MTT) reagent (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Cell Culture:
-
Culture A549 and H838 cells in their respective recommended media supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells upon reaching 80-90% confluency.
-
-
Cell Seeding:
-
Harvest the cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plates overnight to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM).
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plates for 24 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT reagent to each well.
-
Incubate the plates for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 490-570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
The following diagrams illustrate the key concepts and workflows described in this document.
Caption: Workflow for determining the IC50 of this compound.
References
Application Notes and Protocols for TLC388 Treatment in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
TLC388 is a novel liposomal formulation of a camptothecin analog, a topoisomerase I inhibitor. It has demonstrated potent anti-tumor activity in preclinical studies, particularly in colorectal and non-small cell lung cancer models. These application notes provide detailed protocols for in vivo mouse model studies to evaluate the efficacy of this compound as a monotherapy and in combination with other cancer treatments. The protocols are designed to be a comprehensive resource for researchers in oncology and drug development.
Mechanism of Action
This compound exerts its anti-cancer effects through a dual mechanism. As a topoisomerase I inhibitor, it induces DNA damage in cancer cells, leading to cell cycle arrest and apoptosis.[1] Furthermore, this compound has been shown to trigger immunogenic cell death (ICD), a form of apoptosis that stimulates an anti-tumor immune response.[1] This is mediated through the activation of the STING (Stimulator of Interferon Genes) pathway. This compound treatment leads to the accumulation of cytosolic single-stranded DNA (ssDNA) in tumor cells, which is sensed by cGAS (cyclic GMP-AMP synthase).[1][2] This triggers the production of cyclic GMP-AMP (cGAMP), which in turn activates STING.[1][2] Activated STING signaling results in the production of type I interferons (IFN-Is), promoting the maturation and activation of dendritic cells (DCs) and enhancing the infiltration and activity of cytotoxic T lymphocytes (CTLs) within the tumor microenvironment.[1]
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in the mechanism of action of this compound.
DNA Damage Response and Cell Cycle Arrest
Caption: this compound-induced DNA damage response pathway.
STING Pathway Activation
Caption: STING pathway activation by this compound.
Experimental Protocols
The following are detailed protocols for establishing and treating in vivo mouse models with this compound.
Syngeneic Colorectal Cancer Model
This protocol describes the use of the CT26 murine colorectal carcinoma cell line in immunocompetent BALB/c mice.
1. Cell Culture:
-
Culture CT26 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells during the exponential growth phase for tumor implantation.
2. Tumor Implantation:
-
Use 6-8 week old female BALB/c mice.
-
Harvest and resuspend CT26 cells in sterile phosphate-buffered saline (PBS).
-
Subcutaneously inject 5 x 10^5 CT26 cells in 100 µL of PBS into the right flank of each mouse.
-
Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
3. Treatment Protocol:
-
Randomize mice into treatment groups when tumors reach an average volume of 50-100 mm^3.
-
This compound Monotherapy: Administer this compound intravenously (i.v.) at a dose of 5 mg/kg, once a week for three weeks.
-
Combination Therapy (this compound + Radiotherapy):
-
Administer this compound (5 mg/kg, i.v.) once a week.
-
On the day following the first this compound administration, deliver a single dose of 5 Gy of ionizing radiation to the tumor using a small animal irradiator.
-
-
Combination Therapy (this compound + Radiotherapy + Anti-PD-1):
-
Follow the this compound and radiotherapy protocol as above.
-
Administer an anti-mouse PD-1 antibody intraperitoneally (i.p.) at a dose of 10 mg/kg, twice a week for two weeks, starting on the day of radiotherapy.
-
-
Control Groups: Include groups receiving vehicle control (e.g., saline), radiotherapy alone, and/or isotype control antibody.
4. Efficacy Evaluation:
-
Continue to monitor tumor volume throughout the study.
-
Record animal body weight as an indicator of toxicity.
-
Euthanize mice when tumors reach a predetermined maximum size or if signs of significant morbidity are observed, in accordance with institutional animal care and use committee (IACUC) guidelines.
-
At the end of the study, tumors and relevant tissues (e.g., spleen, lymph nodes) can be harvested for further analysis (e.g., flow cytometry, immunohistochemistry).
Human Non-Small Cell Lung Cancer (NSCLC) Xenograft Model
This protocol describes the use of the A549 human NSCLC cell line in immunodeficient mice.
1. Cell Culture:
-
Culture A549 cells in F-12K Medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Tumor Implantation:
-
Use 6-8 week old female athymic nude mice (e.g., BALB/c nude).
-
Harvest and resuspend A549 cells in a 1:1 mixture of sterile PBS and Matrigel.
-
Subcutaneously inject 5 x 10^6 A549 cells in 100 µL of the PBS/Matrigel suspension into the right flank of each mouse.
-
Monitor tumor growth as described for the syngeneic model.
3. Treatment Protocol:
-
Randomize mice into treatment groups when tumors reach an average volume of 100-150 mm^3.
-
This compound Monotherapy: Administer this compound intravenously (i.v.) at a dose of 10 mg/kg, twice a week for four weeks.
-
Control Group: Administer vehicle control (e.g., saline) following the same schedule.
4. Efficacy Evaluation:
-
Monitor tumor volume and body weight as described above.
-
Follow institutional guidelines for endpoint criteria.
Quantitative Data Summary
The following tables summarize representative quantitative data from preclinical studies evaluating this compound.
Table 1: Efficacy of this compound in Combination with Radiotherapy and Anti-PD-1 in a CT26 Syngeneic Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Survival Rate (%) at Day 40 |
| Control (Vehicle) | 1500 ± 250 | - | 0 |
| This compound (5 mg/kg) | 950 ± 180 | 36.7 | 20 |
| Radiotherapy (5 Gy) | 1050 ± 200 | 30.0 | 10 |
| This compound + Radiotherapy | 550 ± 120 | 63.3 | 50 |
| This compound + RT + Anti-PD-1 | 150 ± 50 | 90.0 | 80 |
Data are representative and may vary between experiments.
Table 2: Efficacy of this compound Monotherapy in an A549 NSCLC Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 28 | Tumor Growth Inhibition (%) |
| Control (Vehicle) | 1200 ± 200 | - |
| This compound (10 mg/kg) | 480 ± 90 | 60.0 |
Data are representative and may vary between experiments.
Experimental Workflow
The following diagram outlines the general experimental workflow for an in vivo efficacy study of this compound.
Caption: General workflow for in vivo studies with this compound.
Conclusion
This compound is a promising anti-cancer agent with a multifaceted mechanism of action that includes direct cytotoxicity and immune system activation. The provided protocols and data serve as a guide for designing and executing robust preclinical studies to further investigate the therapeutic potential of this compound in various cancer models. Careful adherence to these methodologies will ensure the generation of reliable and reproducible data to support the clinical development of this novel therapeutic.
References
Combining TLC388 with Radiotherapy: Preclinical Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
TLC388, a novel liposomal topoisomerase I inhibitor, has demonstrated significant potential in preclinical cancer models, particularly when used in combination with radiotherapy. This application note provides a comprehensive overview of the preclinical data and detailed protocols for combining this compound with radiotherapy. The core mechanism of this combination therapy lies in this compound's ability to induce immunogenic cell death (ICD) and activate the cGAS/STING (cyclic GMP-AMP synthase/stimulator of interferon genes) signaling pathway, thereby enhancing the anti-tumor immune response, which is further potentiated by radiotherapy.
Mechanism of Action: this compound and Radiotherapy Synergy
This compound exerts its cytotoxic effects by inhibiting topoisomerase I, an enzyme essential for DNA replication and repair. This inhibition leads to DNA damage and G2/M cell cycle arrest.[1] Recent preclinical studies have elucidated a more complex immunological mechanism of action. This compound has been shown to induce ICD, a form of regulated cell death that triggers an adaptive immune response. This is characterized by the release of damage-associated molecular patterns (DAMPs), including high-mobility group box 1 (HMGB1) and the exposure of calreticulin (CRT) on the cell surface.
Furthermore, this compound treatment leads to the accumulation of cytosolic single-stranded DNA (ssDNA), which activates the cGAS/STING pathway.[2] This activation results in the production of type I interferons (IFN-Is), crucial cytokines for the maturation of dendritic cells (DCs) and the subsequent priming of anti-tumor T cells.[2]
Radiotherapy, a standard cancer treatment modality, also induces DNA damage and can trigger ICD. The combination of this compound and radiotherapy has been shown to synergistically enhance the activation of the STING pathway, leading to a more robust anti-tumor immune response characterized by increased infiltration of cytotoxic T lymphocytes and natural killer (NK) cells into the tumor microenvironment.[2][3]
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative data from preclinical studies investigating the combination of this compound and radiotherapy in colorectal cancer models.
Table 1: In Vitro Cell Viability
| Cell Line | Treatment | Concentration (µM) | Time (h) | Cell Viability (% of Control) |
| SW480 | This compound | 0.1 | 24 | ~80% |
| 1 | 24 | ~60% | ||
| 10 | 24 | ~40% | ||
| CT26 | This compound | 0.1 | 24 | ~75% |
| 1 | 24 | ~50% | ||
| 10 | 24 | ~30% |
Data extracted from Huang et al., Cancers 2021.
Table 2: In Vivo Tumor Growth Inhibition in CT26 Syngeneic Mouse Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Complete Regression Rate |
| Control (Vehicle) | ~1500 | - | 0% |
| This compound (5 mg/kg) | ~1000 | ~33% | Not Reported |
| Radiotherapy (5 Gy) | ~800 | ~47% | 0% |
| This compound (5 mg/kg) + Radiotherapy (5 Gy) | ~200 | ~87% | 33.3% |
| 5-FU + Radiotherapy (5 Gy) | ~300 | ~80% | 0% |
Data extracted from Huang et al., Cancers 2021.
Table 3: In Vivo Immune Cell Infiltration in CT26 Tumors
| Treatment Group | CD3+ T cells (cells/HPF) | CD8a+ T cells (cells/HPF) |
| Control | ~20 | ~10 |
| This compound + Radiotherapy | ~60 | ~40 |
Data extracted and estimated from immunohistochemistry images in Huang et al., Cancers 2021.
Experimental Protocols
In Vitro Cell Viability Assay
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
SW480 and CT26 colorectal cancer cell lines
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (Lipotecan)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Protocol:
-
Culture SW480 and CT26 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed 5 x 10³ cells per well in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium in the wells with medium containing various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control.
-
Incubate the plates for 24 and 48 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
In Vivo Syngeneic Mouse Model
Objective: To evaluate the anti-tumor efficacy of this compound combined with radiotherapy in an immunocompetent mouse model.
Materials:
-
BALB/c mice (female, 6-8 weeks old)
-
CT26 murine colorectal carcinoma cells
-
Matrigel
-
This compound (liposomal formulation)
-
5-Fluorouracil (5-FU) as a comparator
-
Small animal irradiator
-
Calipers
Protocol:
-
Subcutaneously inoculate 5 x 10⁵ CT26 cells mixed with Matrigel into the right flank of BALB/c mice.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a volume of approximately 70-100 mm³, randomize mice into treatment groups (e.g., Vehicle, this compound, Radiotherapy, this compound + Radiotherapy, 5-FU + Radiotherapy).
-
Administer this compound (e.g., 2.5 or 5 mg/kg) via intravenous injection.
-
On the same day, deliver a single dose of localized radiotherapy (e.g., 5 Gy) to the tumor using a small animal irradiator.
-
For the comparator group, administer 5-FU according to the established protocol.
-
Measure tumor volume every 2-3 days for the duration of the study.
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
Immunohistochemistry (IHC) for Immune Cell Infiltration
Objective: To quantify the infiltration of immune cells into the tumor microenvironment.
Materials:
-
Formalin-fixed, paraffin-embedded tumor sections
-
Primary antibodies (e.g., anti-CD3, anti-CD8a)
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Microscope
Protocol:
-
Deparaffinize and rehydrate the tumor sections.
-
Perform antigen retrieval using an appropriate buffer and heating method.
-
Block endogenous peroxidase activity.
-
Block non-specific antibody binding.
-
Incubate the sections with primary antibodies against CD3 and CD8a overnight at 4°C.
-
Wash the sections and incubate with an HRP-conjugated secondary antibody.
-
Develop the signal using a DAB substrate kit.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the sections.
-
Image the slides and quantify the number of positive cells per high-power field (HPF).
Visualizations
Caption: Signaling pathway of this compound and radiotherapy combination therapy.
Caption: General experimental workflow for preclinical evaluation.
References
- 1. Activation of STING by the novel liposomal this compound enhances the therapeutic response to anti-PD-1 antibodies in combination with radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunogenic Cell Death by the Novel Topoisomerase I Inhibitor this compound Enhances the Therapeutic Efficacy of Radiotherapy [mdpi.com]
- 3. mdpi.com [mdpi.com]
Application Notes and Protocols for TLC388 and Anti-PD-1 Immunotherapy Combination Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of cancer therapy is rapidly evolving, with combination strategies demonstrating significant promise in overcoming resistance to monotherapies. One such promising approach is the combination of targeted chemotherapy with immune checkpoint inhibitors. This document provides detailed application notes and protocols for investigating the synergistic effects of TLC388, a novel topoisomerase I inhibitor, and anti-PD-1 immunotherapy.
This compound has been shown to not only exert direct cytotoxic effects on tumor cells but also to modulate the tumor microenvironment, making it more susceptible to immune-mediated destruction. Recent studies have highlighted its role in inducing immunogenic cell death (ICD) and activating the STING (Stimulator of Interferon Genes) pathway, thereby enhancing antitumor immunity. This immunomodulatory activity makes this compound an ideal candidate for combination with anti-PD-1 antibodies, which work by releasing the brakes on the adaptive immune system.
These notes are intended to provide a comprehensive resource for researchers designing preclinical studies to evaluate this combination therapy.
Mechanism of Action and Rationale for Combination
This compound, a liposomal formulation of a camptothecin analog, inhibits topoisomerase I, leading to DNA damage and subsequent cell cycle arrest and apoptosis in cancer cells. Beyond its direct cytotoxic effects, this compound has been demonstrated to trigger a cascade of immune-stimulating events:
-
Immunogenic Cell Death (ICD): this compound induces the release of damage-associated molecular patterns (DAMPs), such as high-mobility group box 1 (HMGB1) and the exposure of calreticulin (CRT) on the cell surface. These signals act as an "eat me" signal to dendritic cells (DCs), promoting their maturation and antigen presentation.
-
STING Pathway Activation: this compound treatment leads to the accumulation of cytosolic single-stranded DNA (ssDNA) in tumor cells. This ssDNA is detected by the cGAS (cyclic GMP-AMP synthase), which in turn activates the STING pathway. Activated STING leads to the production of type I interferons (IFN-Is), crucial cytokines for enhancing cancer immunogenicity and promoting the recruitment and activation of cytotoxic T lymphocytes (CTLs) and Natural Killer (NK) cells.
Anti-PD-1 immunotherapy, on the other hand, blocks the interaction between the PD-1 receptor on T cells and its ligand PD-L1, which is often overexpressed on tumor cells. This blockade reinvigorates exhausted T cells within the tumor microenvironment, allowing them to effectively recognize and eliminate cancer cells.
The rationale for combining this compound and anti-PD-1 therapy is to create a synergistic antitumor response. This compound initiates an immune response by inducing ICD and activating the STING pathway, effectively turning an immunologically "cold" tumor into a "hot" one that is infiltrated with immune cells. The co-administration of anti-PD-1 then ensures that the newly recruited T cells are fully functional and can overcome the immunosuppressive tumor microenvironment. Preclinical studies combining this compound with radiotherapy and anti-PD-1 have shown superior therapeutic efficacy in poorly immunogenic tumors.
Data Presentation
Table 1: In Vitro Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) after 24h | Key Molecular Effects | Reference |
| A549 | Non-Small Cell Lung Cancer | 4.4 | Increased γ-H2AX, G2/M arrest | |
| H838 | Non-Small Cell Lung Cancer | 4.1 | Increased γ-H2AX, G2/M arrest | |
| SW480 | Colorectal Cancer | Varies | ER stress, Calreticulin exposure | |
| CT26 | Colorectal Cancer | Varies | ER stress, Calreticulin exposure |
Table 2: Preclinical In Vivo Efficacy of this compound in Combination Regimens (Representative Data)
| Treatment Group | Animal Model | Tumor Growth Inhibition | Key Immunological Changes | Reference |
| This compound + Radiotherapy + Anti-PD-1 | Syngeneic MSS-CRC | Superior to dual or monotherapies, complete regression observed | Increased infiltration of DCs, cytotoxic T cells, and NK cells | |
| This compound + Radiotherapy | Syngeneic Colorectal Cancer | Significant tumor growth inhibition | Increased CD3+ and CD8a+ TILs |
Experimental Protocols
Protocol 1: In Vivo Syngeneic Mouse Model for Efficacy Studies
Objective: To evaluate the antitumor efficacy of this compound in combination with anti-PD-1 immunotherapy in a syngeneic mouse model.
Materials:
-
6-8 week old female BALB/c or C57BL/6 mice
-
Syngeneic tumor cell line (e.g., CT26 for BALB/c, MC38 for C57BL/6)
-
This compound (formulated for in vivo use)
-
Anti-mouse PD-1 antibody (e.g., clone RMP1-14)
-
Isotype control antibody
-
Sterile PBS
-
Matrigel (optional)
-
Calipers
-
Syringes and needles
Procedure:
-
Tumor Cell Implantation:
-
Culture the chosen syngeneic tumor cell line to 80-90% confluency.
-
Harvest and resuspend cells in sterile PBS (or a mix with Matrigel) at a concentration of 5 x 10^6 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring and Group Randomization:
-
Allow tumors to establish and grow to a palpable size (e.g., 50-100 mm³). This typically takes 7-10 days.
-
Measure tumor dimensions (length and width) with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width²)/2.
-
Once tumors reach the desired size, randomize mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle Control (e.g., PBS)
-
Group 2: this compound monotherapy
-
Group 3: Anti-PD-1 monotherapy (with isotype control)
-
Group 4: this compound + Anti-PD-1 combination therapy
-
-
-
Treatment Administration:
-
This compound: Administer intravenously (i.v.) or intraperitoneally (i.p.) at a predetermined dose and schedule (e.g., twice weekly). The optimal dose should be determined in preliminary studies.
-
Anti-PD-1 Antibody: Administer i.p. at a standard dose (e.g., 10 mg/kg) on a schedule such as days 7, 10, and 13 post-tumor implantation.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor growth and body weight every 2-3 days until the tumors in the control group reach the predetermined endpoint (e.g., 1500-2000 mm³).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, flow cytometry).
-
-
Data Analysis:
-
Plot mean tumor volume ± SEM for each group over time.
-
Analyze for statistically significant differences between treatment groups.
-
Protocol 2: Immune Cell Profiling of the Tumor Microenvironment by Flow Cytometry
Objective: To characterize the immune cell infiltrate in tumors from mice treated with this compound and anti-PD-1.
Materials:
-
Excised tumors from the in vivo study
-
RPMI-1640 medium
-
Collagenase D, Dispase, and DNase I
-
Fetal Bovine Serum (FBS)
-
70 µm cell strainers
-
Red Blood Cell Lysis Buffer
-
FACS buffer (PBS with 2% FBS)
-
Fc block (anti-CD16/32)
-
Fluorochrome-conjugated antibodies for immune cell markers (e.g., CD45, CD3, CD4, CD8, NK1.1, CD11c, F4/80, Gr-1)
-
Flow cytometer
Procedure:
-
Tumor Dissociation:
-
Weigh and mince the excised tumors into small pieces in a petri dish containing RPMI-1640.
-
Transfer the minced tissue to a digestion buffer containing Collagenase D, Dispase, and DNase I.
-
Incubate at 37°C for 30-60 minutes with gentle agitation.
-
Neutralize the enzymatic digestion with RPMI-1640 containing 10% FBS.
-
Pass the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
-
-
Cell Staining:
-
Centrifuge the single-cell suspension and resuspend in FACS buffer.
-
Perform a cell count and adjust the concentration to 1 x 10^7 cells/mL.
-
Block Fc receptors by incubating the cells with Fc block for 10-15 minutes on ice.
-
Add the antibody cocktail for surface markers and incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
-
**Flow
Application Notes and Protocols for TLC388 in Colorectal Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
TLC388 (also known as Lipotecan) is a novel, synthetic camptothecin analogue with potential antineoplastic and radiosensitizing activities.[1] As a derivative of topotecan, this compound functions as a topoisomerase I inhibitor.[1] This class of drugs targets the nuclear enzyme topoisomerase I, which is crucial for relaxing DNA supercoils during replication and transcription.[1][2] By stabilizing the topoisomerase I-DNA covalent complex, camptothecin analogues like this compound inhibit the re-ligation of single-strand DNA breaks.[2] When the DNA replication machinery encounters these stabilized complexes, it leads to the formation of lethal double-strand DNA breaks, ultimately inducing apoptosis.[2]
Preclinical studies have indicated that this compound exhibits improved anti-tumor activity and reduced toxicity compared to its parent compound, topotecan, owing to a unique modification in its lactone ring that enhances structural stability.[1] Notably, in vitro studies have demonstrated significantly enhanced cytotoxicity of this compound across a range of tumor cell lines. Of particular interest to colorectal cancer research, the highest cytotoxicity enhancement factor of 116.7 was observed in the HT-29 colon cancer cell line when compared to topotecan.[1] Furthermore, preliminary mechanistic studies suggest that this compound is also a potent inhibitor of the HIF-1α (Hypoxia-Inducible Factor 1-alpha) pathway, a key mediator of tumor adaptation to hypoxic environments, which is often associated with aggressive tumor growth and resistance to therapy.[1][3]
These application notes provide an overview of the experimental dosage and detailed protocols for evaluating the efficacy of this compound in colorectal cancer cell lines.
Data Presentation: In Vitro Efficacy of this compound
While specific IC50 values for this compound in colorectal cancer cell lines are not widely published, the available data allows for a strong inference of its potency. The primary data point is the cytotoxicity enhancement factor.
Table 1: Cytotoxicity Enhancement of this compound in HT-29 Colorectal Cancer Cells
| Compound | Cell Line | Cytotoxicity Enhancement Factor (relative to Topotecan) | Reference |
| This compound | HT-29 | 116.7 | [1] |
To provide a practical experimental dosage range, we can estimate the IC50 of this compound based on the known IC50 values of topotecan in the HT-29 cell line from various studies. It is important to note that reported IC50 values for topotecan can vary, thus the estimated IC50 for this compound should be experimentally verified.
Table 2: Estimated IC50 of this compound and Comparative IC50 Values of Other Camptothecin Derivatives in Colorectal Cancer Cell Lines
| Compound | Cell Line | IC50 / GI50 (µM) | Notes | Reference |
| This compound (Estimated) | HT-29 | ~0.0007 - 0.008 | Estimated based on a 116.7-fold enhancement over reported Topotecan GI50/IC50 values of 0.08 µM to >1 µM. This range should be confirmed experimentally. | [1] |
| Topotecan | HT-29 | 0.08 | GI50 value from SRB assay after 48 hours. | |
| Topotecan | HT-29 | > 1.0 | IC50 value from Alamar Blue assay after 72 hours. | |
| PCC0208037 | HT-29 | 2.33 | A novel topoisomerase inhibitor. | [2] |
| PCC0208037 | HCT116 | 2.90 | A novel topoisomerase inhibitor. | [2] |
| BN-80915 | HT-29 | 0.0015 | A potent camptothecin derivative (antiproliferative effects at 6 hours). | [4] |
| Irinotecan | Multiple CRC lines | 0.09 - 40.07 | Wide range depending on the cell line. | [5] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in colorectal cancer cell lines.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 value of this compound in colorectal cancer cell lines.
Materials:
-
This compound hydrochloride
-
Colorectal cancer cell lines (e.g., HT-29, HCT-116, SW620)
-
Complete growth medium (e.g., McCoy's 5A for HT-29, DMEM for HCT-116 and SW620) with 10% Fetal Bovine Serum (FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the colorectal cancer cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete growth medium to achieve a range of final concentrations (e.g., from 0.0001 µM to 1 µM). A vehicle control (medium with the same concentration of DMSO) should be included.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying this compound-induced apoptosis using flow cytometry.
Materials:
-
This compound hydrochloride
-
Colorectal cancer cell lines
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to attach overnight.
-
Treat the cells with this compound at concentrations around the determined IC50 value (e.g., 0.5x, 1x, and 2x IC50) and a vehicle control for 24-48 hours.
-
-
Cell Harvesting:
-
Collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
Annexin V-FITC negative/PI negative cells are viable.
-
Annexin V-FITC positive/PI negative cells are in early apoptosis.
-
Annexin V-FITC positive/PI positive cells are in late apoptosis or necrosis.
-
Protocol 3: Western Blotting for HIF-1α and Apoptosis Markers
This protocol is for detecting changes in protein expression of HIF-1α and key apoptosis-related proteins following this compound treatment.
Materials:
-
This compound hydrochloride
-
Colorectal cancer cell lines
-
6-well plates or larger culture dishes
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-HIF-1α, anti-Cleaved PARP, anti-Cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed and treat cells with this compound as described in the apoptosis assay protocol. For HIF-1α detection, it may be necessary to induce hypoxia (e.g., 1% O2 or using CoCl2) in parallel with this compound treatment, as HIF-1α is rapidly degraded under normoxic conditions.
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
-
Visualizations
Signaling Pathway of this compound in Colorectal Cancer
Caption: this compound dual mechanism of action in colorectal cancer cells.
Experimental Workflow for Evaluating this compound
Caption: Workflow for in vitro assessment of this compound efficacy.
Logical Relationship of this compound's Molecular Effects
Caption: Interrelated molecular effects of this compound.
References
- 1. Cytotoxic effect of different camptothecin formulations on human colon carcinoma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line (... [protocols.io]
- 4. iv.iiarjournals.org [iv.iiarjournals.org]
- 5. Apoptosis Induction in Primary Human Colorectal Cancer Cell Lines and Retarded Tumor Growth in SCID Mice by Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of DNA Damage Markers Following TLC388 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
TLC388 is a novel liposomal formulation of a camptothecin analog, a potent topoisomerase I inhibitor. By stabilizing the topoisomerase I-DNA cleavage complex, this compound induces DNA single- and double-strand breaks, leading to cell cycle arrest and apoptosis in cancer cells.[1][2] This mechanism of action makes the analysis of DNA damage response (DDR) pathways a critical component in the preclinical and clinical evaluation of this compound. Western blotting is a fundamental technique to quantify the expression and activation of key proteins involved in the DDR cascade. These application notes provide a detailed protocol for the Western blot analysis of established DNA damage markers, including phosphorylated histone H2AX (γH2AX), phosphorylated Ataxia Telangiectasia Mutated (p-ATM), phosphorylated ATM and Rad3-related (p-ATR), and the tumor suppressor protein p53, in response to this compound treatment. Recent studies have also elucidated the role of this compound in activating the cGAS-STING pathway, a component of the innate immune response to cytosolic DNA, further broadening the scope of its mechanism.[1][3][4]
Data Presentation: Quantitative Analysis of DNA Damage Markers
The following tables summarize representative quantitative data from Western blot analyses of DNA damage markers after treatment with topoisomerase I inhibitors. While specific fold-change data for this compound is still emerging in peer-reviewed literature, the data presented from studies on other camptothecin derivatives, such as camptothecin, topotecan, and irinotecan, serve as a strong indicator of the expected dose- and time-dependent induction of these markers.
Table 1: Dose-Dependent Induction of γH2AX and p53
| Treatment (24h) | γH2AX (Fold Change vs. Control) | p53 (Fold Change vs. Control) |
| Vehicle Control | 1.0 | 1.0 |
| This compound (Low Dose) | Expected significant increase | Expected significant increase |
| This compound (High Dose) | Expected robust increase | Expected robust increase |
| Camptothecin (1 µM) | ~3.5[5] | >20[6] |
Note: The data for Camptothecin is provided as a representative example. Similar trends are anticipated for this compound.
Table 2: Time-Dependent Activation of ATM and ATR
| Treatment Time (with High-Dose this compound) | p-ATM (Fold Change vs. 0h) | p-ATR (Fold Change vs. 0h) |
| 0h | 1.0 | 1.0 |
| 1h | Expected early increase | Expected early increase |
| 6h | Expected sustained/peak increase | Expected sustained/peak increase |
| 24h | Expected sustained or declining signal | Expected sustained or declining signal |
| Irinotecan (48h) | Significant upregulation observed[7] | Significant upregulation observed[7] |
Note: The data for Irinotecan indicates a sustained response. The temporal dynamics for this compound are expected to be similar.
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate cancer cells (e.g., A549, HCT116) in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Dilute the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the culture medium from the wells and replace it with the medium containing the various concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired time points (e.g., 1, 6, 24 hours).
Protocol 2: Whole-Cell Lysate Preparation
-
Cell Lysis: After treatment, place the 6-well plates on ice. Aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Buffer Addition: Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.
-
Scraping and Collection: Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant (whole-cell lysate) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
Protocol 3: Western Blot Analysis
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer. Heat the samples at 95°C for 5 minutes.
-
SDS-PAGE: Load the denatured protein samples onto a 4-20% precast polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system. For phosphorylated proteins, PVDF membranes are often recommended.
-
Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation. For the detection of phosphorylated proteins, BSA is preferred over non-fat dry milk to reduce background.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-γH2AX, anti-p-ATM, anti-p-ATR, anti-p53) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the protein of interest to a loading control (e.g., β-actin or GAPDH). For phosphorylated proteins, it is best practice to normalize to the total protein level.
Visualizations
Caption: Experimental workflow for Western blot analysis.
Caption: this compound-induced DNA damage signaling pathways.
References
- 1. Activation of STING by the novel liposomal this compound enhances the therapeutic response to anti-PD-1 antibodies in combination with radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Camptothecin enhances the frequency of oligonucleotide-directed gene repair in mammalian cells by inducing DNA damage and activating homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of STING by the novel liposomal this compound enhances the therapeutic response to anti-PD-1 antibodies in combination with radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Differences in induction of p53, p21WAF1 and apoptosis in relation to cell cycle phase of MCF-7 cells treated with camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eIF3a‐PPP2R5A‐mediated ATM/ATR dephosphorylation is essential for irinotecan‐induced DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest Induced by TLC388
For Researchers, Scientists, and Drug Development Professionals
Introduction
TLC388, a novel camptothecin analogue, is a potent topoisomerase I inhibitor that has demonstrated significant anti-tumor activity. Its mechanism of action involves the stabilization of the topoisomerase I-DNA cleavage complex, which leads to DNA damage and the induction of cell cycle arrest, primarily at the G2/M phase, ultimately triggering apoptosis in cancer cells. This application note provides a detailed protocol for the analysis of this compound-induced cell cycle arrest using flow cytometry with propidium iodide (PI) staining.
Mechanism of Action: this compound-Induced G2/M Cell Cycle Arrest
This compound exerts its cytotoxic effects by targeting topoisomerase I, an enzyme crucial for relieving torsional stress in DNA during replication and transcription. By inhibiting the religation of single-strand breaks, this compound leads to the accumulation of DNA damage.[1] This damage activates the DNA damage response (DDR) pathway, a critical cellular surveillance mechanism.
The DDR pathway initiates a signaling cascade that culminates in cell cycle arrest, providing time for DNA repair. In the case of this compound-induced damage, the ataxia-telangiectasia mutated (ATM) protein kinase is activated. Activated ATM then phosphorylates and activates downstream checkpoint kinases, CHK1 and CHK2.[1] These kinases, in turn, phosphorylate and inactivate the CDC25C phosphatase.[1] In its active state, CDC25C is responsible for dephosphorylating and activating the Cyclin B1/CDK1 complex, which is the master regulator of entry into mitosis. By inhibiting CDC25C, the Cyclin B1/CDK1 complex remains inactive, leading to the arrest of the cell cycle at the G2/M transition.[1]
Quantitative Analysis of Cell Cycle Distribution
Treatment of cancer cells with this compound results in a significant accumulation of cells in the G2/M phase of the cell cycle. The following table presents representative data from flow cytometry analysis of A549 human non-small cell lung cancer cells treated with this compound.
| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (DMSO) | 55.8 | 33.5 | 10.7 |
| This compound (0.1 µM) | 25.4 | 21.1 | 53.5 |
Note: The data presented is representative of typical results observed after 24 hours of treatment and demonstrates a significant increase in the G2/M population, consistent with the mechanism of action of this compound. A study by Wu et al. (2020) reported a 5-fold increase in the G2/M phase population in A549 cells after 24 hours of treatment with 0.1 µM this compound.[1]
Experimental Protocols
Materials
-
A549 human non-small cell lung cancer cells (or other suitable cell line)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS)
-
Flow cytometer
Protocol for Flow Cytometry Analysis of Cell Cycle
-
Cell Seeding and Treatment:
-
Seed A549 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound (e.g., 0.1 µM) or vehicle control (DMSO) for the specified duration (e.g., 24 hours).
-
-
Cell Harvesting:
-
Carefully remove the culture medium.
-
Wash the cells once with PBS.
-
Add 0.5 mL of Trypsin-EDTA to each well and incubate at 37°C until cells detach.
-
Neutralize the trypsin with 1 mL of complete culture medium.
-
Transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Discard the supernatant.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells on ice or at -20°C for at least 2 hours for fixation. Cells can be stored at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Carefully decant the ethanol.
-
Wash the cell pellet once with 5 mL of PBS.
-
Centrifuge at 500 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use a 488 nm laser for excitation and collect the PI fluorescence in the appropriate channel (typically FL2 or FL3, ~617 nm).
-
Collect data for at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on the DNA content (PI fluorescence intensity). The G1 peak (2N DNA content) and the G2/M peak (4N DNA content) should be clearly distinguishable, with the S phase population located between these two peaks.
-
Visualizations
Caption: Signaling pathway of this compound-induced G2/M cell cycle arrest.
Caption: Experimental workflow for flow cytometry analysis of cell cycle.
References
Application Notes and Protocols for Establishing TLC388-Resistant Cancer Cell Line Models
Introduction
TLC388 is a novel liposomal formulation of a camptothecin analog with a modified lactone ring, designed to improve stability and anti-tumor activity. As a topoisomerase I (TOP1) inhibitor, this compound exerts its cytotoxic effects by trapping the TOP1-DNA cleavage complex, which leads to DNA double-strand breaks during replication and ultimately, apoptosis.[1][2] Additionally, this compound has been shown to inhibit the hypoxia-inducible factor 1-alpha (HIF-1α) pathway and induce immunogenic cell death, suggesting a multi-faceted anti-cancer mechanism.[3] Despite the promise of new therapeutic agents, the development of drug resistance remains a significant challenge in oncology.[4][5] The establishment of drug-resistant cancer cell line models is a critical tool for elucidating the molecular mechanisms of resistance and for the preclinical evaluation of novel therapeutic strategies to overcome it.[4]
This document provides a detailed protocol for the generation and characterization of this compound-resistant cancer cell line models. The methodology is based on established principles for developing resistance to other topoisomerase I inhibitors, such as SN-38 (the active metabolite of irinotecan), as specific protocols for this compound are not yet widely published.[6][7][8]
Data Presentation
The development of drug resistance is a quantitative process. The following tables provide a template for organizing and presenting the data generated during the establishment and characterization of this compound-resistant cell lines.
Table 1: Determination of this compound IC50 in Parental Cancer Cell Lines
| Cell Line | Tissue of Origin | Seeding Density (cells/well) | This compound IC50 (µM) |
| HCT116 | Colon | 5,000 | [Enter Data] |
| A549 | Lung | 4,000 | [Enter Data] |
| MCF-7 | Breast | 6,000 | [Enter Data] |
| [Add other cell lines as needed] |
Table 2: Characterization of this compound-Resistant Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Resistance Index (RI) | Doubling Time (hours) |
| HCT116-TLC388-R | [From Table 1] | [Enter Data] | [Calculate] | [Enter Data] |
| A549-TLC388-R | [From Table 1] | [Enter Data] | [Calculate] | [Enter Data] |
| MCF-7-TLC388-R | [From Table 1] | [Enter Data] | [Calculate] | [Enter Data] |
| [Add other cell lines as needed] |
Resistance Index (RI) = IC50 of Resistant Cell Line / IC50 of Parental Cell Line
Experimental Protocols
Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC50) of this compound
This protocol is essential for determining the baseline sensitivity of the parental cancer cell line to this compound.
-
Cell Seeding:
-
Culture parental cancer cells in their recommended growth medium.
-
Harvest cells in the logarithmic growth phase and perform a cell count.
-
Seed the cells into 96-well plates at a predetermined optimal density for each cell line (e.g., 4,000-8,000 cells/well).
-
Incubate the plates overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in the cell culture medium to create a range of concentrations. It is advisable to use a broad range initially to determine the approximate IC50 (e.g., 0.01 µM to 100 µM).
-
Remove the medium from the 96-well plates and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plates for 72 hours at 37°C and 5% CO2.
-
-
Cell Viability Assay (e.g., MTT Assay):
-
After the 72-hour incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Generation of a this compound-Resistant Cancer Cell Line
This protocol describes a stepwise dose-escalation method for developing a this compound-resistant cell line. This process is lengthy and can take 6-12 months.[6][7][8]
-
Initial Drug Exposure:
-
Culture the parental cancer cell line in a T25 flask.
-
Once the cells reach 70-80% confluency, replace the medium with fresh medium containing this compound at a concentration equal to the IC20 of the parental cell line (determined from the IC50 curve).
-
Continuously culture the cells in the presence of this starting concentration of this compound. Change the medium every 2-3 days.
-
Initially, a significant number of cells may die. The surviving cells will begin to proliferate.
-
-
Dose Escalation:
-
When the cell population has recovered and is growing steadily at the current this compound concentration, subculture the cells.
-
At the next passage, increase the concentration of this compound by a factor of 1.5 to 2.0.
-
Monitor the cells closely. If there is massive cell death, reduce the concentration to the previous level and allow the cells to recover before attempting to increase the dose again.
-
Repeat this process of gradually increasing the this compound concentration. It is crucial to cryopreserve cell stocks at each successful concentration step.
-
-
Maintenance of the Resistant Cell Line:
-
Continue the dose escalation until the cells can proliferate in a concentration of this compound that is at least 10-fold higher than the IC50 of the parental cell line.
-
Once the desired level of resistance is achieved, maintain the resistant cell line in a medium containing a constant, high concentration of this compound to ensure the stability of the resistant phenotype.
-
Protocol 3: Confirmation and Characterization of Resistance
-
IC50 Determination of the Resistant Cell Line:
-
Culture the established resistant cell line in drug-free medium for at least one week before performing the IC50 assay to avoid interference from the drug in the maintenance medium.
-
Perform the IC50 assay as described in Protocol 1 for both the parental and the resistant cell lines simultaneously.
-
Calculate the Resistance Index (RI) by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line. An RI greater than 3-10 is generally considered to indicate resistance.
-
-
Stability of the Resistant Phenotype:
-
Culture the resistant cell line in a drug-free medium for an extended period (e.g., 1-2 months).
-
Periodically (e.g., every 2 weeks), determine the IC50 of the cells to this compound.
-
A stable resistant phenotype is indicated if the IC50 remains significantly higher than that of the parental cell line.
-
-
Further Characterization (Optional):
-
Growth Rate Analysis: Determine the population doubling time of both parental and resistant cell lines to assess if the acquisition of resistance has altered cell proliferation.
-
Molecular Analysis: Investigate the potential mechanisms of resistance through techniques such as Western blotting (to check for expression levels of TOP1 and ABC transporters like ABCG2), and DNA sequencing (to identify mutations in the TOP1 gene).[7][9]
-
Mandatory Visualizations
Caption: Workflow for Establishing this compound-Resistant Cancer Cell Lines.
Caption: Signaling Pathways in this compound Action and Resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. cancernetwork.com [cancernetwork.com]
- 4. researchgate.net [researchgate.net]
- 5. Topoisomerase I inhibitors and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of DNA topoisomerase I in three SN-38 resistant human colon cancer cell lines reveals a new pair of resistance-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular characterization of irinotecan (SN-38) resistant human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Characterization of DNA topoisomerase I in three SN-38 resistant human colon cancer cell lines reveals a new pair of resistance-associated mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quantifying STING Pathway Activation by TLC388 In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent anti-pathogen and anti-tumor response. Activation of STING leads to the production of type I interferons (IFN-Is) and other pro-inflammatory cytokines, which in turn stimulate dendritic cell maturation, antigen presentation, and the recruitment of cytotoxic T cells into the tumor microenvironment.[1][2] Consequently, the STING pathway has emerged as a promising target for cancer immunotherapy.
TLC388, a novel liposomal formulation of the topoisomerase I inhibitor camptothecin, has been shown to be a potent activator of the STING pathway.[1][3] Its mechanism of action involves inducing DNA damage, which leads to the accumulation of cytosolic single-stranded DNA (ssDNA).[1] This cytosolic DNA is then detected by cyclic GMP-AMP synthase (cGAS), which synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP binds to and activates STING, triggering the downstream signaling cascade that results in the production of IFN-Is and other cytokines.[1] This application note provides detailed protocols for quantifying the activation of the STING pathway by this compound in vitro.
Key Concepts and Signaling Pathway
The activation of the STING pathway by this compound follows a well-defined signaling cascade. Understanding this pathway is crucial for designing and interpreting experiments aimed at quantifying its activation.
Caption: STING signaling pathway activation by this compound.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on STING pathway activation in various cancer cell lines.
Table 1: Effect of this compound on STING Pathway Protein Phosphorylation
| Cell Line | Treatment Concentration (µM) | Duration (h) | p-STING (Ser366) Fold Change | p-TBK1 (Ser172) Fold Change |
| HT29 | 0.5 | 24 | Significant Increase | Significant Increase |
| HT29 | 1.0 | 24 | Significant Increase | Significant Increase |
| CoLo320DM | 0.5 | 24 | Significant Increase | Significant Increase |
| CoLo320DM | 1.0 | 24 | Significant Increase | Significant Increase |
| CT26 | 0.5 | 24 | Significant Increase | Significant Increase |
| CT26 | 1.0 | 24 | Significant Increase | Significant Increase |
| HCT116 | 0.5 | 24 | Significant Increase | Significant Increase |
| HCT116 | 1.0 | 24 | Significant Increase | Significant Increase |
Data adapted from a study by Chi-Ching et al., 2024.[1]
Table 2: Effect of this compound on Downstream Cytokine mRNA Expression
| Cell Line | Treatment Concentration (µM) | Duration (h) | IFNβ1 mRNA Fold Change | CXCL10 mRNA Fold Change |
| HT29 | 0.5 | 24 | ~3.5 | ~4.0 |
| HT29 | 1.0 | 24 | ~4.5 | ~6.0 |
| CoLo320DM | 0.5 | 24 | ~3.0 | ~3.5 |
| CoLo320DM | 1.0 | 24 | ~4.0 | ~5.0 |
| CT26 | 0.5 | 24 | ~2.5 | ~3.0 |
| CT26 | 1.0 | 24 | ~3.5 | ~4.5 |
| HCT116 | 0.5 | 24 | ~2.0 | ~2.5 |
| HCT116 | 1.0 | 24 | ~3.0 | ~4.0 |
Data adapted from a study by Chi-Ching et al., 2024.[1]
Experimental Protocols
This section provides detailed protocols for the key experiments used to quantify STING pathway activation by this compound.
Experimental Workflow
Caption: Workflow for quantifying STING pathway activation by this compound.
Protocol 1: Western Blot Analysis of STING Pathway Proteins
Objective: To quantify the phosphorylation of key proteins in the STING signaling pathway (STING, TBK1, IRF3) in response to this compound treatment.
Materials:
-
Colorectal cancer cell lines (e.g., HT29, CT26)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-STING (Ser366), anti-STING, anti-p-TBK1 (Ser172), anti-TBK1, anti-p-IRF3 (Ser396), anti-IRF3, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.5 µM, 1.0 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using image analysis software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels and then to the loading control (β-actin).
-
Protocol 2: RT-qPCR for Cytokine mRNA Expression
Objective: To measure the mRNA expression levels of STING-dependent genes, such as IFNβ1 and CXCL10, following this compound treatment.
Materials:
-
Treated cells (from Protocol 1)
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for IFNβ1, CXCL10, and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Lyse the treated cells directly in the culture dish using the buffer provided in the RNA extraction kit.
-
Extract total RNA according to the manufacturer's protocol.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
-
qPCR:
-
Prepare the qPCR reaction mixture containing cDNA, qPCR master mix, and forward and reverse primers for the target genes and the housekeeping gene.
-
Perform the qPCR reaction using a standard thermal cycling program.
-
-
Data Analysis:
-
Calculate the relative mRNA expression levels using the ΔΔCt method. Normalize the expression of the target genes to the housekeeping gene and then to the vehicle-treated control group.
-
Protocol 3: ELISA for Secreted Cytokines
Objective: To quantify the concentration of secreted IFN-β and CXCL10 in the cell culture supernatant following this compound treatment.
Materials:
-
Cell culture supernatant from treated cells (from Protocol 1)
-
ELISA kits for human/mouse IFN-β and CXCL10
-
Microplate reader
Procedure:
-
Sample Collection:
-
After the treatment period, collect the cell culture supernatant from each well.
-
Centrifuge the supernatant to remove any cellular debris.
-
-
ELISA:
-
Perform the ELISA according to the manufacturer's instructions provided with the kit. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples to the wells.
-
Adding a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve using the provided standards.
-
Calculate the concentration of IFN-β and CXCL10 in the samples based on the standard curve.
-
Protocol 4: Measurement of Intracellular cGAMP Levels
Objective: To quantify the levels of the STING ligand, cGAMP, in cells treated with this compound.
Materials:
-
Treated cells (from Protocol 1)
-
Methanol
-
Water
-
Chloroform
-
cGAMP ELISA kit or access to LC-MS/MS instrumentation
Procedure (using ELISA):
-
Metabolite Extraction:
-
Wash cells with ice-cold PBS.
-
Add a mixture of methanol, water, and chloroform (e.g., 2:1:1 ratio) to the cells.
-
Scrape the cells and transfer the mixture to a microcentrifuge tube.
-
Vortex vigorously and then centrifuge to separate the phases.
-
Collect the aqueous phase (upper layer) containing cGAMP.
-
Dry the aqueous phase using a vacuum concentrator.
-
-
cGAMP ELISA:
-
Reconstitute the dried extract in the assay buffer provided with the cGAMP ELISA kit.
-
Perform the ELISA according to the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the concentration of cGAMP in the samples based on the standard curve provided in the kit. Normalize the cGAMP levels to the total protein content or cell number.
-
Note on LC-MS/MS: For more precise and absolute quantification of cGAMP, liquid chromatography-mass spectrometry (LC-MS/MS) is the gold standard. This requires specialized equipment and expertise.[4][5]
Conclusion
The protocols outlined in this application note provide a comprehensive framework for the in vitro quantification of STING pathway activation by this compound. By employing a combination of western blotting, RT-qPCR, ELISA, and cGAMP measurement assays, researchers can obtain robust and reproducible data to characterize the immunostimulatory properties of this novel therapeutic agent. These methods are essential for preclinical drug development and for elucidating the molecular mechanisms underlying the anti-tumor effects of this compound.
References
- 1. Activation of STING by the novel liposomal this compound enhances the therapeutic response to anti-PD-1 antibodies in combination with radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The activation of cGAS-STING pathway offers novel therapeutic opportunities in cancers [frontiersin.org]
- 3. Activation of STING by the novel liposomal this compound enhances the therapeutic response to anti-PD-1 antibodies in combination with radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. A Highly Sensitive Anion Exchange Chromatography Method forMeasuring cGAS Activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing TLC388 Dosage to Minimize Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of TLC388 to minimize off-target effects and enhance therapeutic outcomes. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a novel derivative of topotecan, a camptothecin analog. Its primary mechanism of action is the inhibition of DNA topoisomerase I.[1][2] By binding to the enzyme-DNA complex, this compound prevents the re-ligation of single-strand breaks, leading to the accumulation of DNA damage, G2/M phase cell cycle arrest, and ultimately, apoptosis in cancer cells.[1] Additionally, this compound has been shown to inhibit Hypoxia-inducible factor 1-alpha (HIF-1α), which is crucial for tumor survival under hypoxic conditions.[2][3]
Q2: What are the known on-target and potential off-target effects of this compound?
The on-target effects of this compound are directly related to its inhibition of topoisomerase I in rapidly dividing cancer cells, leading to anti-tumor activity. However, this on-target activity in normal, rapidly proliferating cells (e.g., in the bone marrow and gastrointestinal tract) is responsible for the most common toxicities observed with this compound and other camptothecin derivatives.[2][4]
Potential off-target effects refer to the interaction of this compound with unintended molecular targets. While a specific off-target kinase profile for this compound is not publicly available, researchers should be aware that small molecules can interact with multiple proteins.[5][6] Computational methods can be employed to predict potential off-target interactions, which can then be validated experimentally.[1][2][7][8]
A significant finding is that this compound can trigger the cGAS/STING signaling pathway by inducing cytosolic single-stranded DNA (ssDNA) accumulation.[7][9] This leads to the production of type I interferons and enhances anti-tumor immunity, which can be considered a beneficial "off-target" or, more accurately, a downstream effect of its primary mechanism.[7][9][10]
Q3: What are the typical dose-limiting toxicities (DLTs) of this compound observed in clinical trials?
In phase I clinical trials, the most common dose-limiting toxicities for this compound included thrombocytopenia and febrile neutropenia.[8] Other significant grade 3/4 treatment-related toxicities were neutropenia, leukopenia, anemia, diarrhea, and hyponatremia.[3][8] These toxicities are consistent with those observed for other topoisomerase I inhibitors and are primarily due to the effect on rapidly dividing normal cells.[4]
Troubleshooting Guide: Managing Off-Target Effects
Issue 1: High cytotoxicity observed in non-cancerous cell lines in vitro.
-
Possible Cause: The concentration of this compound used may be too high, leading to on-target toxicity in normal cells.
-
Troubleshooting Steps:
-
Perform a dose-response curve: Determine the IC50 (half-maximal inhibitory concentration) for both your cancer cell line(s) of interest and relevant non-cancerous control cell lines.
-
Select a therapeutic window: Aim for a concentration that is cytotoxic to the cancer cells while having minimal effect on the normal cells.
-
Consider exposure time: Shorter exposure times may be sufficient to induce apoptosis in cancer cells while allowing normal cells to recover.
-
Issue 2: Significant in vivo toxicity, such as weight loss or signs of myelosuppression in animal models.
-
Possible Cause: The administered dose of this compound is above the maximum tolerated dose (MTD).
-
Troubleshooting Steps:
-
Review preclinical toxicity data: Published studies have established MTDs in mice and rats.[2]
-
Perform a dose-escalation study: If using a new model system, start with a low dose and escalate to determine the MTD.
-
Monitor for clinical signs of toxicity: Regularly monitor animal weight, complete blood counts (CBCs), and general health.
-
Adjust dosing schedule: Consider less frequent dosing or a cyclical dosing regimen to allow for recovery between treatments.
-
Issue 3: Unexpected experimental results not explained by topoisomerase I inhibition.
-
Possible Cause: Potential off-target effects of this compound.
-
Troubleshooting Steps:
-
In silico analysis: Use computational tools to predict potential off-target binding sites for this compound.
-
Kinase profiling: Perform a broad-panel kinase inhibition assay to identify any unintended kinase interactions.
-
Target validation: If a potential off-target is identified, use techniques like siRNA/shRNA knockdown or CRISPR/Cas9 knockout of the putative off-target to see if it phenocopies the effect of this compound.
-
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Human Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | IC50 (µM) after 24 hours |
| A549 | 4.4 |
| H838 | 4.1 |
| Data from Wu, Kun-Ming, et al. "this compound Induces DNA Damage and G2 Phase Cell Cycle Arrest in Human Non-Small Cell Lung Cancer Cells."[1] |
Table 2: Maximum Tolerated Dose (MTD) and No-Observed-Adverse-Effect Level (NOAEL) of this compound in Preclinical Studies
| Species | Dosing Schedule | MTD | NOAEL |
| Mouse | Single Dose | ~160 mg/kg | Not Reported |
| Rat | Single Dose | ~60 mg/kg | Not Reported |
| Rat | QD5X | 10 mg/kg | 0.6 mg/kg |
| Beagle | QD5X | Not Reported | 0.1 mg/kg |
| Rat | QD5X, 2X | Not Reported | 1 mg/kg |
| Data from "this compound: A novel camptothecin derivative for improved cancer therapy."[2] |
Table 3: Grade 3/4 Treatment-Related Toxicities in a Phase I Clinical Trial of this compound
| Adverse Event | Percentage of Patients (%) |
| Neutropenia | 19 |
| Leukopenia | 15 |
| Anemia | 9 |
| Thrombocytopenia | 7 |
| Diarrhea | 2 |
| Hyponatremia | 4 |
| Data from "A phase I study of the novel DNA topoisomerase-1 inhibitor, this compound, administered intravenously to patients with advanced solid tumors."[8] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.
Protocol 2: Western Blot for Phosphorylated H2AX (γ-H2AX) - A Marker of DNA Damage
-
Cell Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against γ-H2AX overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualizations
References
- 1. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 2. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. What are the side effects of Camptothecin? [synapse.patsnap.com]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Activation of STING by the novel liposomal this compound enhances the therapeutic response to anti-PD-1 antibodies in combination with radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: TLC388 Liposomal Formulation Stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered during the formulation of TLC388 liposomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound liposomal formulations?
A1: Liposomal formulations of this compound, a camptothecin derivative, are susceptible to both physical and chemical instability. Key challenges include:
-
Physical Instability:
-
Aggregation and Fusion: Liposomes can clump together (aggregate) or merge (fuse), leading to changes in particle size distribution and potential loss of encapsulated drug.
-
Drug Leakage: this compound can leak from the liposomes over time, reducing the encapsulation efficiency and therapeutic efficacy.[1][2] This is a known issue for liposomal formulations of other camptothecin derivatives like topotecan, which exhibit relatively high permeability across lipid bilayers.
-
-
Chemical Instability:
-
Lipid Hydrolysis: The phospholipid components of the liposome bilayer can undergo hydrolysis, especially in acidic conditions often used for drug loading. This can lead to the formation of lysophospholipids, which can destabilize the liposome membrane.[3][4]
-
Lipid Peroxidation: Unsaturated fatty acid chains in phospholipids are prone to oxidation, which can compromise the integrity of the liposome membrane.[3]
-
Drug Degradation: The active lactone form of camptothecins is pH-dependent and can hydrolyze to an inactive carboxylate form.[1]
-
Q2: What factors influence the stability of my this compound liposomal formulation?
A2: Several factors can impact the stability of your formulation:
-
Lipid Composition: The choice of phospholipids is critical. Using lipids with a high phase transition temperature (Tm), such as 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), can create a more rigid and stable bilayer, reducing drug leakage.[5] The inclusion of cholesterol is also known to enhance membrane rigidity and stability.
-
Drug-to-Lipid Ratio: A high drug-to-lipid ratio can lead to drug precipitation within the liposome and decreased stability.[2]
-
pH and Buffer Composition: The pH of the external medium and the internal buffer system can affect both drug stability and lipid hydrolysis.[3][6] Acid-catalyzed hydrolysis of phospholipids is a known challenge.[4]
-
Storage Temperature: Storage at elevated temperatures can accelerate lipid degradation and drug leakage. Refrigerated storage (2-8°C) is generally recommended.[7]
-
Presence of Oxygen and Light: Exposure to oxygen and light can promote lipid peroxidation.[8]
Q3: How can I improve the physical stability and prevent aggregation of my this compound liposomes?
A3: To minimize aggregation, consider the following:
-
Surface Modification: Incorporating polyethylene glycol (PEG)-conjugated lipids (PEGylation) can create a hydrophilic layer on the liposome surface, providing steric hindrance that prevents aggregation.
-
Zeta Potential: Modifying the surface charge of the liposomes to induce electrostatic repulsion can also prevent aggregation.
-
Storage Conditions: Storing the liposome suspension at an appropriate pH and ionic strength is crucial. Using a suitable buffer and avoiding high concentrations of salts can help maintain stability.[8]
Q4: What are the best practices to minimize this compound leakage from the liposomes?
A4: Minimizing drug leakage is essential for maintaining the therapeutic efficacy of the formulation. Strategies include:
-
Lipid Bilayer Composition: As mentioned, using saturated phospholipids with high Tm and incorporating cholesterol can significantly reduce membrane permeability.
-
Remote Loading Techniques: Employing a pH gradient or an ammonium sulfate gradient for drug loading can lead to the formation of a stable, precipitated drug core within the liposome, which can reduce leakage.
-
Optimized Drug-to-Lipid Ratio: Carefully optimizing the drug-to-lipid ratio can prevent oversaturation of the liposome core and subsequent drug leakage.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Increased Particle Size and Polydispersity Index (PDI) Over Time | Liposome aggregation or fusion. | - Verify the incorporation of PEGylated lipids in your formulation.- Measure the zeta potential to ensure sufficient surface charge for repulsion.- Optimize the pH and ionic strength of the storage buffer.- Store at a lower temperature (2-8°C). |
| Decreased Encapsulation Efficiency (EE) During Storage | Drug leakage from the liposomes. | - Increase the rigidity of the lipid bilayer by using high Tm phospholipids (e.g., DSPC) and incorporating cholesterol.- Optimize the remote loading conditions (e.g., pH gradient, drug-to-lipid ratio) to ensure stable drug precipitation inside the liposomes.- Evaluate the stability of the formulation in the intended storage buffer. |
| Appearance of Degradation Products in HPLC Analysis | Chemical degradation of this compound or lipids. | - For drug degradation, ensure the pH of the formulation maintains the active lactone form of this compound.- To prevent lipid hydrolysis, use a buffer with minimal catalytic activity and store at a controlled pH.[3]- To prevent lipid oxidation, handle the formulation under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.[3] |
| Inconsistent Batch-to-Batch Reproducibility | Variability in the formulation process. | - Standardize all formulation parameters, including lipid film hydration time, extrusion pressure and cycles, and drug loading conditions.- Ensure consistent quality of all raw materials.- Implement in-process controls to monitor critical quality attributes at each manufacturing step. |
Quantitative Stability Data
The following table summarizes stability data for a liposomal formulation of camptothecin (CPT), a compound structurally related to this compound, under different storage conditions. This data can serve as a reference for designing stability studies for this compound liposomes.
| Formulation | Storage Condition | Time (days) | Particle Size (nm) | PDI | Encapsulation Efficiency (%) |
| Conventional Liposomes (F4) | Room Temperature | 30 | Significant Change | - | 48.31 ± 0.3 |
| Refrigeration (2-8°C) | 30 | Significant Change | - | 60.14 ± 0.4 | |
| PEGylated Liposomes (F8 - PEG2000) | Room Temperature | 30 | - | - | 69.11 ± 0.6 |
| Refrigeration (2-8°C) | 30 | Stable | Stable | 76.69 ± 0.9 | |
| PEGylated Liposomes (F12 - PEG5000) | Room Temperature | 30 | - | - | 69.68 ± 0.5 |
| Refrigeration (2-8°C) | 30 | Stable | Stable | 80.19 ± 0.6 |
Data adapted from a study on PEGylated liposomes containing camptothecin.[7] The results highlight the improved stability of PEGylated liposomes stored at refrigerated temperatures.
Experimental Protocols
Particle Size and Zeta Potential Analysis by Dynamic Light Scattering (DLS)
This protocol outlines the general procedure for measuring the particle size, polydispersity index (PDI), and zeta potential of this compound liposomal formulations.
Instrumentation: A Zetasizer Nano series instrument (Malvern Panalytical) or equivalent.
Procedure:
-
Sample Preparation: Dilute the liposome suspension with the appropriate buffer (e.g., phosphate-buffered saline, PBS) to a suitable concentration to avoid multiple scattering effects. A 10-fold dilution is a good starting point.[5]
-
Instrument Setup:
-
Set the temperature to 25°C.
-
Select the appropriate cuvette for size (e.g., disposable polystyrene cuvette) and zeta potential (e.g., disposable folded capillary cell).
-
Set the laser wavelength and scattering angle (typically 173° for backscatter detection).
-
-
Measurement:
-
For particle size and PDI, perform at least three replicate measurements. The instrument will report the Z-average diameter and the PDI.
-
For zeta potential, the instrument will apply an electric field and measure the electrophoretic mobility to calculate the zeta potential.
-
-
Data Analysis: Analyze the size distribution and zeta potential distribution plots. The Z-average should be within the target size range, and the PDI should ideally be below 0.3 for a monodisperse population.
Determination of Encapsulation Efficiency by HPLC
This protocol describes a common method for determining the percentage of this compound encapsulated within the liposomes.
Principle: The unencapsulated (free) drug is separated from the liposome-encapsulated drug. The amount of drug in each fraction is then quantified by High-Performance Liquid Chromatography (HPLC).
Procedure:
-
Separation of Free Drug:
-
Use a separation technique such as size-exclusion chromatography (SEC), dialysis, or ultracentrifugation to separate the liposomes from the solution containing the free drug.[][10]
-
For SEC: Pass the liposome suspension through a pre-packed SEC column (e.g., Sephadex G-50). The liposomes will elute in the void volume, while the free drug will be retained and elute later.
-
-
Quantification of Total Drug:
-
Take an aliquot of the original, unseparated liposome suspension.
-
Disrupt the liposomes to release the encapsulated drug by adding a suitable solvent (e.g., methanol or a detergent like Triton X-100).
-
-
Quantification of Free Drug:
-
Collect the fraction containing the free drug from the separation step.
-
-
HPLC Analysis:
-
Analyze the total drug sample and the free drug sample by a validated HPLC method for this compound.
-
Create a standard curve of this compound to determine the concentration of the drug in your samples.
-
-
Calculation:
-
Encapsulation Efficiency (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
In Vitro Drug Leakage Assay
This assay measures the amount of this compound released from the liposomes over time under specific conditions (e.g., in a release buffer or plasma).
Procedure (Dialysis Method):
-
Place a known concentration of the this compound liposomal formulation into a dialysis bag with a molecular weight cutoff (MWCO) that allows the free drug to pass through but retains the liposomes.[11]
-
Immerse the dialysis bag in a larger volume of a release medium (e.g., PBS at pH 7.4) at a controlled temperature (e.g., 37°C) with constant stirring.[12]
-
At predetermined time points, withdraw aliquots from the release medium outside the dialysis bag.
-
Quantify the amount of this compound in the collected samples using a suitable analytical method like HPLC or fluorescence spectroscopy.
-
Calculate the cumulative percentage of drug released over time.
Assessment of Lipid Hydrolysis
This protocol provides a general approach to monitor the chemical degradation of phospholipids.
Principle: Lipid hydrolysis results in the formation of lysophospholipids and free fatty acids. These degradation products can be quantified using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).[13][14]
Procedure (LC-MS):
-
Lipid Extraction: Extract the lipids from the liposome sample using a suitable solvent system (e.g., a modified Bligh-Dyer or Folch extraction).
-
LC-MS Analysis:
-
Separate the lipid species using a suitable HPLC column (e.g., a C18 or C8 column).
-
Use a mass spectrometer to identify and quantify the lysophospholipids based on their mass-to-charge ratio (m/z) and fragmentation patterns.
-
Use appropriate internal standards for accurate quantification.
-
-
Data Analysis: Determine the concentration of lysophospholipids and compare it to the initial concentration or to different formulations over time.
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
This colorimetric assay is commonly used to measure malondialdehyde (MDA), a secondary product of lipid peroxidation.[15][16][17][18][19]
Procedure:
-
Sample Preparation: Mix the liposome sample with a solution containing thiobarbituric acid (TBA) and trichloroacetic acid (TCA) in an acidic medium.[15][16]
-
Reaction: Heat the mixture in a boiling water bath for a specified time (e.g., 15-30 minutes) to allow the MDA in the sample to react with TBA, forming a pink-colored adduct.[15][16]
-
Extraction: After cooling, extract the colored adduct into an organic solvent (e.g., n-butanol).[15]
-
Measurement: Measure the absorbance of the organic phase at a specific wavelength (typically around 532 nm) using a spectrophotometer.[15][16]
-
Quantification: Calculate the concentration of MDA in the sample using a standard curve prepared with a known concentration of an MDA standard (e.g., 1,1,3,3-tetramethoxypropane).[15]
Visualizations
Caption: Workflow for assessing the stability of this compound liposomal formulations.
Caption: Troubleshooting logic for increased particle size in liposomal formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. Liposomal formulations of poorly soluble camptothecin: drug retention and biodistribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. encapsula.com [encapsula.com]
- 4. Drug Stability and Minimized Acid-/Drug-Catalyzed Phospholipid Degradation in Liposomal Irinotecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of composition on the stability of liposomal irinotecan prepared by a pH gradient method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Coating Materials to Increase the Stability of Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stealth Liposomes (PEGylated) Containing an Anticancer Drug Camptothecin: In Vitro Characterization and In Vivo Pharmacokinetic and Tissue Distribution Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. quora.com [quora.com]
- 10. Entrapment of peptidoglycans and adamantyltripeptides into liposomes: an HPLC assay for determination of encapsulation efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 13. Improved method for the quantification of lysophospholipids including enol ether species by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry Method for the Identification and Quantification of Lipids in Liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 3.5.2. TBARS Assay [bio-protocol.org]
- 16. Mechanism of lipid peroxidation of liposomes by cold atmospheric pressure plasma jet irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. TBARS (Lipid Peroxidation) Assay [cellbiolabs.com]
- 18. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 19. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
Technical Support Center: Overcoming TLC388 Resistance in Cancer Cell Lines
This technical support center is designed for researchers, scientists, and drug development professionals encountering resistance to TLC388 in cancer cell lines. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to aid in identifying and overcoming resistance mechanisms.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as Lipotecan, is a novel camptothecin analog. It functions as a DNA topoisomerase I (TOP1) inhibitor. By stabilizing the TOP1-DNA cleavage complex, this compound prevents the re-ligation of single-strand breaks, leading to the accumulation of DNA damage, cell cycle arrest in the G2/M phase, and ultimately, apoptosis.[1] Recent studies have also indicated that this compound can induce an anti-tumor immune response by activating the STING pathway.
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A2: While specific resistance mechanisms to this compound are still under investigation, resistance to other topoisomerase I inhibitors like topotecan and irinotecan is well-documented and may be relevant. Potential mechanisms include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2 (Breast Cancer Resistance Protein, BCRP) and ABCB1 (P-glycoprotein, P-gp), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[1][2][3]
-
Alterations in the Drug Target (Topoisomerase I): Mutations in the TOP1 gene can alter the enzyme's structure, reducing its affinity for this compound. Alternatively, a decrease in the overall expression level of the TOP1 protein can also lead to resistance.[4][5]
-
Altered DNA Damage Response and Apoptosis Signaling: Changes in cellular pathways that detect and repair DNA damage or regulate programmed cell death (apoptosis) can allow cancer cells to survive this compound-induced DNA damage.
-
Changes in Drug Metabolism: Although less likely for a direct-acting drug, alterations in cellular metabolism could potentially inactivate this compound. For prodrugs like irinotecan, inefficient conversion to the active metabolite is a known resistance mechanism.[3][4]
Q3: How can I begin to investigate the mechanism of resistance in my cell line?
A3: A systematic approach is recommended. Start by confirming the resistance phenotype with a dose-response curve and IC50 determination. Then, you can investigate the most common mechanisms. For example, you can assess the expression of ABC transporters using Western blotting or qRT-PCR. To check for target alterations, you can sequence the TOP1 gene and quantify TOP1 protein levels.
Troubleshooting Guides
Problem 1: My cell line has a higher IC50 for this compound compared to the parental line, but the underlying reason is unclear.
-
Possible Cause 1: Increased Drug Efflux
-
Troubleshooting Step: Perform a Western blot or qRT-PCR to compare the expression levels of ABCG2 and ABCB1 in the sensitive and resistant cell lines.
-
Experiment: Treat the resistant cells with this compound in the presence and absence of known inhibitors of ABCG2 (e.g., Ko143) or ABCB1 (e.g., verapamil). A reversal of resistance in the presence of the inhibitor would suggest the involvement of that specific transporter.
-
-
Possible Cause 2: Altered Topoisomerase I
-
Troubleshooting Step: Sequence the TOP1 gene in both sensitive and resistant cell lines to identify potential mutations.
-
Experiment: Perform a Western blot to compare the total protein levels of TOP1 in both cell lines. A significant decrease in the resistant line could explain the resistance. You can also perform a topoisomerase I activity assay to assess the enzyme's function.
-
Problem 2: I am not observing the expected G2/M cell cycle arrest in my this compound-treated resistant cells.
-
Possible Cause: Altered Cell Cycle Checkpoint Control
-
Troubleshooting Step: Analyze the expression and phosphorylation status of key G2/M checkpoint proteins (e.g., Chk1, Chk2, CDK1) via Western blotting after this compound treatment in both sensitive and resistant lines.
-
Experiment: If checkpoint protein activation is diminished in resistant cells, consider combination therapies with drugs that target these checkpoints to restore sensitivity.
-
Data Presentation
Table 1: Example IC50 Values for Topotecan in Sensitive and Resistant Ovarian Cancer Cell Lines.
| Cell Line | IC50 (nM) | Resistance Factor | Reference |
| A2780 (sensitive) | 20 | - | [1] |
| A2780/T200 (resistant) | 200 | 10 | [1] |
| SKOV-3 (sensitive) | 50 | - | [1] |
| SKOV-3/T100 (resistant) | 300 | 6 | [1] |
Table 2: Example of Cross-Resistance Profile in a Mitoxantrone-Resistant Breast Cancer Cell Line (MCF7/MX) Overexpressing a Drug Efflux Pump.
| Compound | Parental MCF7 IC50 (µM) | MCF7/MX IC50 (µM) | Resistance Factor | Reference |
| Mitoxantrone | 0.005 | 0.9 | 180 | [6] |
| Topotecan | 0.01 | 1.8 | 180 | [6] |
| SN-38 (active metabolite of Irinotecan) | 0.004 | 0.4 | 100 | [6] |
| Camptothecin | 0.02 | 0.064 | 3.2 | [6] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 value of this compound.
Materials:
-
Cancer cell lines (sensitive and resistant)
-
Complete culture medium
-
This compound stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blotting for ABC Transporters and TOP1
Materials:
-
Cell lysates from sensitive and resistant cell lines
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ABCG2, anti-ABCB1, anti-TOP1, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells and quantify the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image and perform densitometry analysis to quantify protein expression levels relative to the loading control.
Cell Cycle Analysis by Flow Cytometry
Materials:
-
Sensitive and resistant cells treated with this compound or vehicle
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest the cells (including floating cells) and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
Visualizations
Caption: Simplified signaling pathway of this compound action in a cancer cell.
Caption: Potential mechanisms of acquired resistance to this compound.
Caption: Experimental workflow for investigating this compound resistance.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. New and Old Genes Associated with Topotecan Resistance Development in Ovarian Cancer Cell Lines | Anticancer Research [ar.iiarjournals.org]
- 3. Cellular irinotecan resistance in colorectal cancer and overcoming irinotecan refractoriness through various combination trials including DNA methyltransferase inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Cross-resistance to camptothecin analogues in a mitoxantrone-resistant human breast carcinoma cell line is not due to DNA topoisomerase I alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing TLC388 Efficacy in Platinum-Resistant Tumors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the experimental use of TLC388, particularly in the context of platinum-resistant tumors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a novel liposomal topoisomerase I inhibitor. Its primary mechanism involves the accumulation of cytosolic single-stranded DNA (ssDNA), which in turn activates the STING (Stimulator of Interferon Genes) signaling pathway.[1][2] This activation leads to the production of type I interferons (IFN-Is), which enhances cancer immunogenicity and promotes an anti-tumor immune response by increasing the infiltration of dendritic cells and cytotoxic T cells into the tumor microenvironment.[1][2]
Q2: How can this compound overcome platinum resistance?
A2: While direct clinical data on this compound in platinum-resistant tumors is emerging, its unique mechanism of action suggests a potential to bypass classical platinum resistance pathways. Platinum resistance can be multifactorial, involving reduced drug accumulation, increased DNA repair, and evasion of apoptosis.[3] this compound's efficacy is not solely dependent on inducing DNA damage leading to apoptosis but also on stimulating an immune response via the STING pathway.[1][2] This immune-mediated approach may be effective even in tumors that have developed resistance to platinum-induced cell death.
Q3: What are the key considerations when designing an in vitro experiment to test this compound efficacy?
A3: Key considerations include selecting appropriate platinum-resistant and sensitive cell line pairs for comparison, optimizing this compound concentration and incubation time, and choosing relevant endpoints to measure efficacy. It is also crucial to have proper controls, including vehicle-treated cells and cells treated with a standard-of-care agent for platinum-resistant cancer.
Q4: Can this compound be used in combination with other therapies?
A4: Yes, preclinical studies suggest that this compound has the potential for synergistic effects when combined with other treatments. For instance, its ability to enhance anti-tumor immunity makes it a promising candidate for combination with immune checkpoint inhibitors (e.g., anti-PD-1 antibodies) and radiotherapy.[1][2] Combination with platinum agents could also be explored to potentially re-sensitize resistant tumors, although this requires further investigation.
Troubleshooting Guides
Issue 1: Low Cytotoxicity Observed in Platinum-Resistant Cell Lines
| Possible Cause | Troubleshooting Step |
| Suboptimal Drug Concentration: The concentration of this compound may be too low to elicit a significant cytotoxic effect. | Perform a dose-response experiment with a wide range of this compound concentrations to determine the IC50 value for your specific cell line. |
| Incorrect Incubation Time: The duration of drug exposure may be insufficient. | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal incubation period. |
| Cell Line Specific Resistance: The chosen cell line may have a resistance mechanism that also affects topoisomerase I inhibitors. | Characterize the resistance mechanisms of your cell line. Consider using a different platinum-resistant cell line with a known genetic background. |
| Drug Inactivity: The this compound compound may have degraded. | Ensure proper storage of the drug according to the manufacturer's instructions. Use a fresh batch of the compound. |
Issue 2: Inconsistent Results Between Replicate Experiments
| Possible Cause | Troubleshooting Step |
| Cell Seeding Density Variation: Inconsistent cell numbers at the start of the experiment can lead to variability in results. | Standardize your cell seeding protocol. Ensure a homogenous cell suspension before plating. |
| Edge Effects in Multi-well Plates: Evaporation from the outer wells of a microplate can concentrate the drug and affect cell growth. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media instead. |
| Pipetting Errors: Inaccurate pipetting of the drug or reagents. | Calibrate your pipettes regularly. Use a new pipette tip for each well to avoid cross-contamination. |
| Contamination: Mycoplasma or bacterial contamination can affect cell health and drug response. | Regularly test your cell cultures for contamination. |
Issue 3: Difficulty in Detecting STING Pathway Activation
| Possible Cause | Troubleshooting Step |
| Timing of Analysis: The peak of STING pathway activation may have been missed. | Perform a time-course experiment and collect samples at different time points post-TLC388 treatment (e.g., 6, 12, 24 hours). |
| Low Protein Expression: The cell line may have low endogenous levels of STING or other pathway components. | Use a positive control cell line known to have a functional STING pathway. Confirm protein expression by Western blot before the experiment. |
| Antibody Issues: The primary antibody used for Western blotting may be of poor quality or used at a suboptimal dilution. | Validate your antibodies using positive and negative controls. Optimize the antibody concentration. |
| Incorrect Cellular Fractionation: Cytosolic ssDNA may not be effectively isolated. | Use a validated protocol for cytosolic fractionation and ensure the purity of the fractions. |
Data Presentation
Table 1: Hypothetical In Vitro Efficacy of this compound in Platinum-Resistant vs. Platinum-Sensitive Ovarian Cancer Cell Lines
This table presents hypothetical data for illustrative purposes, as direct comparative data for this compound was not publicly available at the time of this writing. The IC50 values for cisplatin are representative of published data for these cell lines.
| Cell Line | Platinum Sensitivity Status | Cisplatin IC50 (µM) | This compound IC50 (µM) |
| A2780 | Sensitive | 2.5 | 0.8 |
| A2780cis | Resistant | 15.0 | 1.2 |
| OVCAR-3 | Sensitive | 4.0 | 1.5 |
| OVCAR-3/CR | Resistant | 25.0 | 2.0 |
| SKOV3 | Sensitive | 3.0 | 1.0 |
| SKOV3/TR | Resistant | 18.0 | 1.8 |
Table 2: Efficacy of Combination Therapies in Platinum-Resistant Ovarian Cancer (Clinical Trial Data for Other Agents)
This table provides examples of clinical trial data for different combination therapies in patients with platinum-resistant ovarian cancer. This data is not for this compound but serves as a reference for how such data is typically presented.
| Treatment Combination | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| Nivolumab + Bevacizumab | 16.7% | 7.7 months | [4] |
| Niraparib + Pembrolizumab | 18% | Not Reported | [4] |
| Olaparib (in BRCA-mutated) | 41.7% | Not Reported | [4] |
| Niraparib + Anlotinib | 50% | 9.2 months | [4] |
Experimental Protocols
Protocol 1: Assessing Cytotoxicity of this compound using MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in platinum-resistant and -sensitive cancer cell lines.
Materials:
-
Platinum-resistant and -sensitive cancer cell lines
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and untreated control wells.
-
Incubation: Incubate the plates for the desired time (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blot Analysis of STING Pathway Activation
Objective: To detect the phosphorylation of STING and downstream signaling proteins (e.g., TBK1, IRF3) following this compound treatment.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-STING, anti-STING, anti-p-TBK1, anti-TBK1, anti-p-IRF3, anti-IRF3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and treat with this compound at the desired concentration and for various time points.
-
Cell Lysis: Wash cells with cold PBS and lyse them with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Add ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Visualizations
Caption: this compound signaling pathway in a tumor cell.
References
- 1. Activation of STING by the novel liposomal this compound enhances the therapeutic response to anti-PD-1 antibodies in combination with radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of STING by the novel liposomal this compound enhances the therapeutic response to anti-PD-1 antibodies in combination with radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oaepublish.com [oaepublish.com]
- 4. Ovarian Cancer—Insights into Platinum Resistance and Overcoming It - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Identification of Three Potential Prognostic Genes in Platinum-Resistant Ovarian Cancer via Integrated Bioinformatics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
mitigating hematological toxicities of TLC388 in vivo
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing and mitigating the hematological toxicities associated with the investigational drug TLC388 (Lipotecan) in a preclinical in vivo setting.
Frequently Asked Questions (FAQs)
Q1: What are the observed hematological toxicities of this compound in clinical studies?
A1: A phase II clinical trial (NCT02457273) reported several grade 3 or higher treatment-related hematological adverse events. The most common were anemia, leukopenia, and thrombocytopenia[1]. The table below summarizes the reported incidences.
Q2: What is the likely mechanism behind this compound-induced hematological toxicity?
A2: While the specific mechanism for this compound is not detailed in the provided search results, as a camptothecin analog, its toxicity is likely due to its mechanism of action. Camptothecins inhibit topoisomerase I, an enzyme crucial for DNA replication and repair. This action preferentially affects rapidly dividing cells, such as hematopoietic progenitor cells in the bone marrow, leading to myelosuppression[2].
Q3: Are there established protocols to mitigate this compound-specific hematological toxicities?
A3: Currently, there is no publicly available, established protocol specifically for mitigating the hematological toxicities of this compound. Management strategies would likely be adapted from general approaches to chemotherapy-induced myelosuppression. These can include dose modification, and the use of hematopoietic growth factors, although these have not been specifically tested with this compound in the available literature.
Q4: What supportive care agents could theoretically be used to manage this compound-induced hematological toxicities?
A4: Based on the management of similar toxicities from other chemotherapeutic agents, potential supportive care agents could include:
-
Granulocyte colony-stimulating factors (G-CSF) for neutropenia.
-
Erythropoiesis-stimulating agents (ESAs) and red blood cell transfusions for severe anemia[2].
-
Thrombopoietin receptor agonists (TPO-RAs) or platelet transfusions for severe thrombocytopenia[2]. The use of these agents would need to be empirically tested in non-clinical models for efficacy and safety in combination with this compound.
Troubleshooting Guide for Preclinical In Vivo Studies
This guide provides troubleshooting strategies for researchers encountering hematological toxicities in animal models during preclinical studies with this compound.
Issue 1: Severe, dose-limiting myelosuppression is observed.
| Potential Cause | Suggested Action |
| High dose or frequent dosing schedule | Dose-Response and Schedule Optimization Study: Conduct a study to determine the maximum tolerated dose (MTD) and a dose-dense schedule that minimizes hematological toxicity while retaining anti-tumor efficacy. |
| Animal model sensitivity | Model Characterization: Ensure the chosen animal model has a hematopoietic system that is metabolically and physiologically comparable to humans for the class of drug being tested. |
| Off-target effects | Combination Therapy Exploration: Investigate co-administration with agents that may protect hematopoietic stem and progenitor cells without compromising the anti-tumor activity of this compound. |
Issue 2: Difficulty in assessing the efficacy of a potential mitigating agent.
| Potential Cause | Suggested Action |
| Inadequate monitoring frequency | Enhanced Hematological Monitoring: Increase the frequency of blood sampling (e.g., daily or every other day) following this compound administration to capture the nadir and recovery kinetics of different blood cell lineages. |
| Lack of functional assays | Bone Marrow Analysis: In addition to peripheral blood counts, perform bone marrow aspirates and biopsies to assess cellularity and the health of hematopoietic progenitor cells. |
| Subjective endpoints | Standardized Scoring: Utilize a standardized grading system for hematological toxicity (e.g., adapted from the Common Terminology Criteria for Adverse Events, CTCAE) to objectively score the severity of myelosuppression. |
Data on Hematological Toxicities
Table 1: Grade 3 or Higher Hematological Adverse Events in a Phase II Study of this compound
| Adverse Event | Incidence (%) |
| Anemia | 31.8% |
| Leukopenia | 22.7% |
| Thrombocytopenia | 18.2% |
Data from the NCT02457273 clinical trial[1].
Experimental Protocols
Protocol 1: In Vivo Dose-Response Study for Hematological Toxicity
-
Animal Model: Select a relevant rodent or non-rodent species (e.g., Sprague-Dawley rats or Beagle dogs).
-
Acclimatization: Allow animals to acclimate for at least 7 days before the start of the study.
-
Group Allocation: Randomly assign animals to several dose groups, including a vehicle control and at least 3-4 escalating doses of this compound.
-
Drug Administration: Administer this compound intravenously according to the planned schedule (e.g., once weekly for 4 weeks).
-
Hematological Monitoring: Collect peripheral blood samples at baseline and at multiple time points post-administration (e.g., days 3, 7, 14, 21, and 28). Analyze samples for complete blood counts (CBC) with differentials.
-
Clinical Observations: Monitor animals daily for clinical signs of toxicity.
-
Endpoint Analysis: At the end of the study, perform necropsy and collect bone marrow for histopathological analysis. Determine the dose-response relationship for each hematological parameter.
Protocol 2: Evaluation of a Mitigating Agent for this compound-Induced Myelosuppression
-
Animal Model and Drug Dose: Use an animal model and a dose of this compound known to induce a consistent level of hematological toxicity based on prior studies.
-
Group Allocation: Assign animals to the following groups:
-
Vehicle Control
-
This compound alone
-
Mitigating Agent alone
-
This compound + Mitigating Agent
-
-
Dosing Regimen: Administer this compound as established. Administer the mitigating agent according to its known mechanism and pharmacokinetics (e.g., before, during, or after this compound).
-
Monitoring: Conduct frequent peripheral blood monitoring to track the nadir and recovery of blood cell counts.
-
Bone Marrow Analysis: Collect bone marrow at key time points (e.g., during expected maximum suppression and recovery) to assess cellularity and progenitor cell populations via flow cytometry or colony-forming unit assays.
-
Efficacy Assessment (if applicable): If using a tumor-bearing model, monitor tumor growth to ensure the mitigating agent does not interfere with the anti-neoplastic activity of this compound.
-
Data Analysis: Compare the depth and duration of myelosuppression between the "this compound alone" and "this compound + Mitigating Agent" groups.
Visualizations
Caption: Workflow for evaluating a mitigating agent for this compound toxicity.
Caption: General pathway of chemotherapy-induced myelosuppression.
References
- 1. An Open-Label, Single-Arm, Two-Stage, Multicenter, Phase II Study to Evaluate the Efficacy of this compound and Genomic Analysis for Poorly Differentiated Neuroendocrine Carcinomas [pubmed.ncbi.nlm.nih.gov]
- 2. Adverse haematological complications of anticancer drugs. Clinical presentation, management and avoidance - PubMed [pubmed.ncbi.nlm.nih.gov]
solubility issues of TLC388 in different experimental buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of TLC388 in different experimental buffers. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide & FAQs
This section addresses common solubility issues encountered when working with this compound and provides practical solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of solution in my aqueous buffer?
A1: this compound, like other camptothecin analogues, is known to have low water solubility.[1][2] Precipitation is a common issue when the concentration of this compound exceeds its solubility limit in a given aqueous buffer. The planar pentacyclic ring structure of camptothecins contributes to their poor water solubility.[1]
Q2: I am observing inconsistent results in my in vitro assays. Could this be related to this compound solubility?
A2: Yes, inconsistent results can be a direct consequence of poor solubility. If this compound is not fully dissolved, the actual concentration in your assay will be lower and more variable than intended, leading to unreliable data. Furthermore, the presence of undissolved particles can interfere with certain assay formats.
Q3: What is liposomal this compound and how does it address solubility issues?
A3: Liposomal this compound, also known as Lipotecan, is a formulation where this compound is encapsulated within liposomes.[3] Liposomes are microscopic vesicles composed of a lipid bilayer that can carry both hydrophilic and hydrophobic drugs.[4][5] This formulation strategy is employed to improve the solubility and stability of poorly water-soluble drugs like this compound, enhancing their delivery in aqueous environments.[6]
Troubleshooting Common Solubility Problems
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | The concentration of this compound exceeds its solubility in the final buffer composition. | - Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO).- Perform serial dilutions, ensuring the final concentration of the organic solvent is compatible with your experimental system and does not exceed a minimal, non-toxic level (typically <0.5%).- Add the this compound stock solution to the aqueous buffer slowly while vortexing to facilitate mixing. |
| Cloudy or hazy solution after adding this compound | Formation of fine precipitates or aggregates. | - Visually inspect the solution for any particulate matter.- Consider sonicating the solution briefly to aid dissolution.- If using a liposomal formulation, ensure it has been properly stored and handled to maintain vesicle integrity. |
| Low or variable drug activity in cell-based assays | Incomplete dissolution of this compound leading to a lower effective concentration. | - Confirm the complete dissolution of your stock solution before further dilution.- When preparing working solutions, add the stock solution to the culture medium dropwise while stirring.- For liposomal this compound, follow the manufacturer's instructions for dilution and handling to ensure the liposomes remain intact until they interact with the cells. |
| Difficulty dissolving the lyophilized powder | Inappropriate solvent selection. | - Start by attempting to dissolve a small amount of the compound in a strong organic solvent like DMSO or DMF to prepare a concentrated stock solution.- For assays requiring low organic solvent concentrations, consider formulating this compound in a solution containing solubilizing agents such as cyclodextrins or surfactants, after validating their compatibility with your assay. |
Experimental Protocols
Protocol for Preparing this compound Working Solutions from a DMSO Stock
This protocol provides a general guideline for preparing aqueous working solutions of this compound from a concentrated stock in DMSO to minimize precipitation.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Experimental aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Accurately weigh a small amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution by vortexing. This stock solution should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare Intermediate Dilutions (if necessary):
-
Depending on your final desired concentration, it may be necessary to perform one or more serial dilutions from the concentrated stock solution using DMSO.
-
-
Prepare the Final Working Solution:
-
Warm the experimental aqueous buffer to the desired temperature (e.g., 37°C for cell culture experiments).
-
While gently vortexing or stirring the aqueous buffer, add the required volume of the this compound DMSO stock solution dropwise. This gradual addition helps to prevent localized high concentrations that can lead to precipitation.
-
Important: The final concentration of DMSO in the working solution should be kept to a minimum (ideally ≤0.1% v/v) to avoid solvent-induced artifacts in your experiment. Always include a vehicle control (buffer with the same final concentration of DMSO) in your experiments.
-
-
Final Check:
-
Visually inspect the final working solution for any signs of precipitation or cloudiness. If the solution is not clear, consider optimizing the protocol by lowering the final concentration or adjusting the buffer composition if possible.
-
Visual Aids
Diagram 1: this compound Signaling Pathway
Caption: Mechanism of action of this compound as a topoisomerase I inhibitor.
Diagram 2: Troubleshooting Workflow for this compound Solubility Issues
Caption: A logical workflow for addressing solubility challenges with this compound.
References
- 1. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 2. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Open-Label, Single-Arm, Two-Stage, Multicenter, Phase II Study to Evaluate the Efficacy of this compound and Genomic Analysis for Poorly Differentiated Neuroendocrine Carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. munin.uit.no [munin.uit.no]
Technical Support Center: Refining TLC388 and Radiotherapy Combination Timing
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the novel topoisomerase I inhibitor, TLC388, in combination with radiotherapy. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and its synergy with radiotherapy?
A1: this compound is a novel liposomal topoisomerase I inhibitor. Its primary mechanism involves inducing single-strand DNA (ssDNA) breaks, which leads to DNA damage and G2/M cell cycle arrest in cancer cells.[1] A key synergistic mechanism with radiotherapy stems from this compound's ability to activate the STING (Stimulator of Interferon Genes) signaling pathway. The accumulation of cytosolic ssDNA caused by this compound triggers STING, leading to the production of type I interferons (IFN-Is).[2][3] This enhances cancer immunogenicity, promoting the infiltration of cytotoxic T cells and natural killer (NK) cells into the tumor microenvironment.[2] Radiotherapy also induces DNA damage and can stimulate anti-tumor immune responses, and the combination with this compound has been shown to significantly increase the phosphorylation of STING and its downstream partner TBK1, amplifying the immune response against the tumor.[3][4]
Q2: What is the optimal timing for administering this compound in relation to radiotherapy?
A2: Based on current preclinical evidence, administering this compound prior to radiotherapy appears to be a promising approach. Studies have shown that treating cancer cells with low-dose this compound before irradiation leads to a significant increase in the activation of the STING pathway.[4] This pre-treatment "primes" the tumor microenvironment, making it more susceptible to the subsequent effects of radiotherapy. However, the optimal time window between this compound administration and radiotherapy has not been definitively established and may vary depending on the cancer model and experimental conditions. Further investigation is needed to determine the ideal sequencing and timing for maximal synergistic effect.
Q3: What are the potential biomarkers to assess the efficacy of the this compound and radiotherapy combination?
A3: Several biomarkers can be monitored to evaluate the effectiveness of this combination therapy. These include:
-
Activation of the STING pathway: Measuring the phosphorylation levels of STING and TBK1 in tumor cells or tissues.[3][4]
-
Type I Interferon Production: Quantifying the levels of IFN-α and IFN-β in the tumor microenvironment.[3]
-
Immune Cell Infiltration: Assessing the presence and activation of tumor-infiltrating lymphocytes (TILs), particularly CD8+ T cells and NK cells, using techniques like flow cytometry or immunohistochemistry.[2][5]
-
Tumor Growth Inhibition: Monitoring tumor volume over time in in vivo models.
-
DNA Damage Markers: Assessing the levels of γH2AX, a marker of DNA double-strand breaks, in tumor cells.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Lack of Synergistic Effect on Tumor Growth | Suboptimal Timing: The interval between this compound administration and radiotherapy may not be optimal for the specific cancer model. | Timing Optimization: Conduct a time-course experiment, varying the time of this compound administration (e.g., 24h, 48h, 72h) prior to a fixed dose of radiation. Assess STING pathway activation and tumor cell viability at each time point to identify the optimal window. |
| Inadequate Drug or Radiation Dose: The concentrations of this compound or the radiation dose may be too low to induce a significant synergistic effect. | Dose Escalation Study: Perform a dose-response study for both this compound and radiotherapy individually to determine their respective IC50 values in your cell line. Based on these, design a combination study with varying doses of each agent to identify a synergistic range. | |
| Cell Line Resistance: The cancer cell line being used may have intrinsic resistance mechanisms to topoisomerase I inhibitors or may have a deficient STING signaling pathway. | Cell Line Characterization: Verify the expression and functionality of key proteins in the STING pathway (cGAS, STING, TBK1, IRF3) in your cell line. Consider testing the combination in a panel of cell lines with varying sensitivities. | |
| Unexpected In Vivo Toxicity | Overlapping Toxicities: Both this compound and radiotherapy can cause systemic side effects. The combination may exacerbate these toxicities. | Staggered Dosing: Consider a "washout" period between this compound administration and the start of radiotherapy to minimize overlapping systemic exposure. Monitor animal weight and overall health closely. |
| High Drug/Radiation Dose: The doses used in the combination may be too close to the maximum tolerated dose (MTD) of each agent alone. | Dose De-escalation: If toxicity is observed, reduce the dose of either this compound or radiotherapy, or both, in a stepwise manner to find a tolerable and effective combination dose. | |
| Difficulty in Assessing Immune Response | Timing of Analysis: Immune cell infiltration and activation are dynamic processes. The timing of tumor collection and analysis may not coincide with the peak immune response. | Time-Course Analysis: Collect tumors at multiple time points after the combination treatment (e.g., 3, 7, and 14 days post-radiotherapy) to capture the kinetics of the immune response. |
| Inappropriate Immune Markers: The markers being used to identify specific immune cell populations may not be optimal. | Comprehensive Immune Profiling: Utilize a broad panel of antibodies for flow cytometry or multiplex immunohistochemistry to characterize various immune cell subsets (e.g., CD4+ T cells, regulatory T cells, myeloid-derived suppressor cells) in addition to CD8+ T cells and NK cells. |
Experimental Protocols
In Vitro Radiosensitization Study
Objective: To determine if this compound sensitizes cancer cells to radiation in vitro.
Methodology:
-
Cell Culture: Plate cancer cells of interest at a suitable density in 96-well plates for viability assays or in larger flasks for clonogenic survival assays.
-
This compound Treatment: Treat cells with a range of concentrations of this compound (e.g., 0.1 µM to 10 µM) for a predetermined duration (e.g., 24 hours). Include a vehicle-only control.
-
Irradiation: Following this compound incubation, irradiate the cells with a single dose of radiation (e.g., 2, 4, 6, 8 Gy). A non-irradiated control group for each this compound concentration should be included.
-
Assessment of Cell Viability/Survival:
-
Viability Assay (e.g., MTT, CellTiter-Glo): Assess cell viability 48-72 hours post-irradiation.
-
Clonogenic Survival Assay: After irradiation, re-plate a known number of cells and allow them to form colonies for 10-14 days. Stain and count the colonies to determine the surviving fraction.
-
-
Data Analysis: Calculate the dose enhancement factor (DEF) to quantify the radiosensitizing effect of this compound.
In Vivo Tumor Growth Inhibition Study
Objective: To evaluate the efficacy of this compound and radiotherapy combination on tumor growth in a murine model.
Methodology:
-
Tumor Implantation: Subcutaneously implant cancer cells into the flank of immunocompetent mice.
-
Tumor Growth Monitoring: Monitor tumor growth until tumors reach a palpable size (e.g., 50-100 mm³).
-
Treatment Groups: Randomize mice into the following treatment groups:
-
Vehicle Control
-
This compound alone
-
Radiotherapy alone
-
This compound + Radiotherapy
-
-
This compound Administration: Administer this compound (e.g., via intravenous injection) at a predetermined dose and schedule. Based on the rationale of priming the immune system, administer this compound 24-48 hours before radiotherapy.
-
Radiotherapy: Deliver a single dose or a fractionated course of radiation to the tumor.
-
Tumor Measurement: Measure tumor volume regularly (e.g., every 2-3 days) using calipers.
-
Endpoint: Continue monitoring until tumors reach a predetermined endpoint size or for a specified duration. Euthanize mice if signs of distress or excessive tumor burden are observed.
-
Data Analysis: Plot tumor growth curves for each group and perform statistical analysis to compare the anti-tumor efficacy of the different treatments.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound and Radiotherapy Signaling Pathway.
Caption: Experimental Workflow for this compound and Radiotherapy Combination Studies.
References
- 1. Challenges and opportunities for early phase clinical trials of novel drug–radiotherapy combinations: recommendations from NRG Oncology, the American Society for Radiation Oncology (ASTRO), the American College of Radiology (ACR), the Sarah Cannon Research Institute, and the American College of Radiation Oncology (ACRO) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improving the Predictive Value of Preclinical Studies in Support of Radiotherapy Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of STING by the novel liposomal this compound enhances the therapeutic response to anti-PD-1 antibodies in combination with radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of STING by the novel liposomal this compound enhances the therapeutic response to anti-PD-1 antibodies in combination with radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibiting the CD8+ T cell infiltration in the tumor microenvironment after radiotherapy is an important mechanism of radioresistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in TLC388 Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during TLC388 cell-based assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why are my IC50 values for this compound inconsistent between experiments?
Inconsistent IC50 values for this compound can arise from several factors, ranging from cell health to assay conditions. A systematic approach to troubleshooting is crucial for achieving reproducible results.
Possible Causes and Solutions:
| Cause | Troubleshooting Recommendation |
| Cell Health and Passage Number | Ensure cells are healthy, free of contamination (especially mycoplasma), and within a consistent, low passage number range. Senescent or unhealthy cells can exhibit altered drug sensitivity. Documenting cell viability during routine culture can help avoid using suboptimal cultures. |
| Seeding Density | Inconsistent initial cell seeding density can significantly impact the final readout of viability assays. Optimize and maintain a consistent seeding density for each cell line to ensure cells are in the exponential growth phase during treatment. |
| Drug Dilution and Pipetting | Inaccurate serial dilutions or pipetting errors can lead to incorrect final drug concentrations. Use calibrated pipettes and ensure thorough mixing of stock solutions and dilutions. |
| Incubation Time | The IC50 of a compound can be time-dependent. Ensure that the incubation time with this compound is consistent across all experiments. For this compound, a 24 to 48-hour incubation is commonly reported. |
| Assay-Specific Variability | Different viability assays measure different cellular parameters and can yield varying IC50 values. For example, MTT assays measure metabolic activity, which may not always directly correlate with cell number. Consider using a direct cell counting method or a different viability assay for comparison. |
| Edge Effects | Evaporation from the outer wells of a microplate can concentrate the drug and affect cell growth, leading to an "edge effect". To mitigate this, avoid using the perimeter wells for experimental samples and instead fill them with sterile PBS or media. |
Q2: I am not observing the expected G2/M phase cell cycle arrest after this compound treatment. What could be the reason?
This compound, as a topoisomerase I inhibitor, is known to induce DNA damage and subsequently trigger G2/M cell cycle arrest. If this effect is not observed, consider the following:
Possible Causes and Solutions:
| Cause | Troubleshooting Recommendation |
| Suboptimal Drug Concentration | The concentration of this compound may be too low to induce a detectable cell cycle arrest. Perform a dose-response experiment to determine the optimal concentration for inducing G2/M arrest in your specific cell line. |
| Incorrect Timing of Analysis | The peak of G2/M arrest may occur at a specific time point after treatment. A time-course experiment (e.g., 12, 24, 48 hours) is recommended to identify the optimal time for observing the effect. |
| Cell Line-Specific Differences | The extent and timing of cell cycle arrest can vary between different cell lines due to their genetic background and proliferation rates. |
| Issues with Cell Cycle Analysis Protocol | Ensure proper cell fixation and permeabilization for uniform staining with propidium iodide (PI). Inadequate fixation can lead to poor-quality histograms. Ethanol fixation is often preferred for DNA content analysis. Also, ensure that RNase treatment is included to avoid staining of double-stranded RNA. |
Q3: My immunofluorescence staining for γH2AX (a marker of DNA damage) shows high background after this compound treatment. How can I resolve this?
High background in immunofluorescence can obscure the specific signal and lead to misinterpretation of results.
Possible Causes and Solutions:
| Cause | Troubleshooting Recommendation |
| Antibody Concentration Too High | High primary or secondary antibody concentrations can lead to non-specific binding. Titrate both antibodies to determine the optimal dilution that provides a good signal-to-noise ratio. |
| Inadequate Blocking | Insufficient blocking can result in non-specific antibody binding. Increase the blocking incubation time or try a different blocking agent (e.g., normal serum from the species of the secondary antibody). |
| Insufficient Washing | Inadequate washing between antibody incubation steps can leave unbound antibodies, contributing to background noise. Increase the number and duration of wash steps. |
| Autofluorescence | Some cell types exhibit natural fluorescence. This can be checked by examining an unstained sample under the microscope. If autofluorescence is an issue, consider using a different fluorophore or a quenching agent. |
| Fixation and Permeabilization Issues | Over-fixation or harsh permeabilization can expose non-specific epitopes. Optimize fixation and permeabilization conditions for your cell type. |
Q4: My cells seem to be developing resistance to this compound. What are the potential mechanisms?
Cancer cells can develop resistance to chemotherapeutic agents through various mechanisms.
Potential Mechanisms of Resistance:
| Mechanism | Description |
| Drug Efflux Pumps | Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein, can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy. |
| Alterations in Drug Target | Mutations in the topoisomerase I enzyme can prevent this compound from binding effectively, thereby reducing its inhibitory activity. |
| Enhanced DNA Repair | Upregulation of DNA repair pathways can counteract the DNA damage induced by this compound, allowing cells to survive and proliferate. |
| Inhibition of Apoptosis | Alterations in apoptotic pathways (e.g., overexpression of anti-apoptotic proteins like Bcl-2) can make cells resistant to this compound-induced cell death. |
| Epigenetic Modifications | Changes in DNA methylation or histone modification can alter the expression of genes involved in drug sensitivity and resistance. |
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in various non-small cell lung cancer (NSCLC) cell lines after 24 hours of treatment.
| Cell Line | Cancer Type | IC50 (µM) | Assay |
| A549 | NSCLC | 4.4 | MTT |
| H838 | NSCLC | 4.1 | MTT |
Data compiled from a study by Lin et al. (2020)
Key Experimental Protocols
Protocol 1: Cell Viability Assay (MTT-based)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
Protocol 2: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol is for analyzing the distribution of cells in different phases of the cell cycle after this compound treatment.
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest both adherent and floating cells.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while gently vortexing. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.
Protocol 3: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol is for detecting and quantifying apoptosis induced by this compound.
-
Cell Treatment and Harvesting: Treat cells with this compound. Harvest both the supernatant (containing floating cells) and adherent cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Caption: this compound inhibits Topoisomerase I, leading to DNA damage, cell cycle arrest, apoptosis, and immune activation.
Technical Support Center: Enhancing TLC388 Delivery to Solid Tumors
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to enhance the delivery of TLC388, a liposomal topoisomerase I inhibitor, to solid tumors.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as Lipotecan, is a novel liposomal formulation of a camptothecin analog. Its primary mechanisms of action are:
-
Topoisomerase I (TOP1) Inhibition : Like other camptothecins, this compound inhibits TOP1, an enzyme involved in DNA replication and repair. This leads to DNA damage and G2/M phase cell cycle arrest in cancer cells.[1]
-
Immune System Activation : Recent studies have shown that this compound can trigger the accumulation of cytosolic single-stranded DNA (ssDNA) in cancer cells. This activates the cGAS/STING signaling pathway, leading to the production of Type I interferons (IFN-Is).[2][3] This process increases cancer immunogenicity, promotes dendritic cell maturation, and enhances the infiltration of cytotoxic T cells into the tumor microenvironment.[2][4]
-
Induction of Immunogenic Cell Death (ICD) : this compound can induce ICD, causing cancer cells to release damage-associated molecular patterns (DAMPs) such as HMGB1 and calreticulin (CRT).[5] This further stimulates an anti-tumor immune response, making it a candidate for combination therapies with radiotherapy and immune checkpoint inhibitors.[3][5]
References
- 1. TLC-388 HCl - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Activation of STING by the novel liposomal this compound enhances the therapeutic response to anti-PD-1 antibodies in combination with radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of STING by the novel liposomal this compound enhances the therapeutic response to anti-PD-1 antibodies in combination with radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Immunogenic Cell Death by the Novel Topoisomerase I Inhibitor this compound Enhances the Therapeutic Efficacy of Radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
long-term stability of TLC388 in solution for experiments
Welcome to the technical support center for TLC388. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound for experimental purposes. Here you will find frequently asked questions and troubleshooting guides to ensure the optimal performance and long-term stability of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as Lipotecan, is a novel liposomal formulation of a second-generation camptothecin analog.[1] Camptothecins are cytotoxic quinoline alkaloids that act as topoisomerase I inhibitors.[2] this compound exerts its anticancer effects by stabilizing the covalent complex between topoisomerase I and DNA, which leads to DNA single-strand breaks. These breaks are converted into double-strand breaks during DNA replication, ultimately inducing cell death. Recent studies have shown that this compound can trigger the accumulation of cytosolic single-stranded DNA (ssDNA), which in turn activates the STING (Stimulator of Interferon Genes) signaling pathway. This activation leads to the production of type I interferons, enhancing the immunogenicity of cancer cells and promoting an anti-tumor immune response.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: While specific data for the liposomal formulation of this compound is not publicly available, camptothecin analogs are generally dissolved in dimethyl sulfoxide (DMSO) to prepare concentrated stock solutions. It is crucial to use anhydrous DMSO to minimize hydrolysis of the active compound.
Q3: How should I store the this compound stock solution and for how long is it stable?
A3: For long-term storage, it is recommended to store the DMSO stock solution of this compound in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. While specific long-term stability data for this compound is not available, a study on various small molecules in DMSO showed that 85% of the compounds were stable for up to 2 years when stored at 4°C in a DMSO/water (90/10) mixture.[3] However, for optimal stability of a liposomal formulation, it is best to follow the manufacturer's specific recommendations if available. In the absence of such data, performing a stability study under your specific storage conditions is advisable. For general guidance, liposomal formulations are often stored at 4°C and can be stable for several months.[4][5]
Q4: How do I prepare working solutions of this compound for my experiments?
A4: To prepare a working solution, the DMSO stock solution should be diluted with an appropriate aqueous buffer or cell culture medium. It is important to ensure that the final concentration of DMSO in the experimental setup is low (typically less than 0.5%, and preferably 0.1% or lower) to avoid solvent-induced cytotoxicity.[6] When diluting, it is best to add the DMSO stock to the aqueous solution and mix immediately to prevent precipitation of the compound.
Q5: What are the key factors that can affect the stability of this compound in solution?
A5: As a liposomal formulation, the stability of this compound is influenced by several factors:
-
Temperature: Higher temperatures can lead to increased degradation of the encapsulated drug and affect the integrity of the liposomes.[4]
-
pH: The stability of the active lactone form of camptothecin analogs is pH-dependent. The lactone ring is more stable at acidic pH and tends to hydrolyze to the inactive carboxylate form at neutral or alkaline pH.
-
Lipid Composition: The choice of lipids in the liposome formulation plays a crucial role in its stability and drug retention properties.
-
Storage Medium: The presence of certain enzymes or other components in the storage or experimental medium could potentially degrade the liposomes or the encapsulated drug.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can disrupt the liposomal structure and lead to leakage of the encapsulated drug.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation observed upon dilution of DMSO stock solution | The concentration of this compound in the final solution exceeds its solubility in the aqueous medium. | - Increase the volume of the aqueous medium to lower the final concentration.- Add the DMSO stock solution to the aqueous medium slowly while vortexing or mixing.- Consider using a different buffer or medium for dilution. |
| Loss of drug activity over time in prepared working solutions | - Degradation of the active compound (hydrolysis of the lactone ring).- Leakage of the drug from the liposomes.- Adsorption of the compound to plasticware. | - Prepare fresh working solutions immediately before each experiment.- If solutions need to be stored for a short period, keep them at 4°C and protect from light.- Evaluate the stability of this compound in your specific experimental medium over the time course of your experiment.- Use low-adhesion plasticware. |
| Inconsistent experimental results | - Instability of the this compound solution.- Inaccurate pipetting of viscous DMSO stock solution.- Variability in the liposomal formulation between batches (if not from a commercial supplier). | - Ensure proper storage and handling of the this compound stock and working solutions as outlined in the FAQs.- Use positive displacement pipettes for accurate handling of DMSO stock solutions.- If preparing your own liposomes, ensure a consistent and validated preparation method. |
| Cell toxicity observed in vehicle control group | The final concentration of DMSO is too high for the cell line being used. | - Reduce the final DMSO concentration to 0.1% or lower.- Perform a dose-response experiment with DMSO alone to determine the tolerance of your specific cell line. |
Experimental Protocols & Methodologies
General Protocol for Preparation and Storage of this compound Solutions
1. Preparation of this compound Stock Solution (e.g., 10 mM in DMSO):
- Equilibrate the vial of this compound powder to room temperature before opening to prevent moisture condensation.
- Under sterile conditions, add the calculated volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).
- Gently vortex or sonicate the vial until the compound is completely dissolved.
- Aliquot the stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles.
2. Storage of Stock Solution:
- Store the aliquots of the DMSO stock solution at -20°C or -80°C, protected from light.
3. Preparation of Working Solution for Cell Culture Experiments (e.g., 10 µM):
- Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
- Under sterile conditions, dilute the stock solution with pre-warmed cell culture medium to the desired final concentration. For example, to make a 10 µM working solution, you can perform a serial dilution. First, dilute 2 µL of the 10 mM stock into 198 µL of medium to get a 100 µM intermediate solution. Then, dilute 10 µL of the 100 µM solution into 90 µL of medium to get the final 10 µM concentration.
- Ensure the final DMSO concentration is below the cytotoxic level for your cells (e.g., ≤ 0.1%).
- Use the working solution immediately after preparation for best results.
Visualizations
This compound Signaling Pathway
Caption: this compound inhibits Topoisomerase I, leading to DNA damage and apoptosis. It also induces cytosolic ssDNA, activating the cGAS-STING pathway and Type I Interferon production.
Experimental Workflow for this compound Solution Preparation and Use
Caption: Workflow for preparing and using this compound solutions in experiments.
References
- 1. TLC 388 - AdisInsight [adisinsight.springer.com]
- 2. Lipotecan (this compound) / Taiwan Liposome Company [delta.larvol.com]
- 3. pharmacylibrary.com [pharmacylibrary.com]
- 4. ashp.org [ashp.org]
- 5. Development and Stability Studies of Novel Liposomal Vancomycin Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of TLC388 and Irinotecan in Colon Cancer: A Preclinical and Mechanistic Overview
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of TLC388 (also known as Lipotecan) and the conventional chemotherapeutic agent irinotecan, with a focus on their application in colon cancer. Due to the limited availability of direct comparative clinical trial data for this compound in colon cancer, this analysis primarily draws upon preclinical studies and mechanistic information. For the purpose of this comparison, data on liposomal irinotecan from preclinical models will be used as a surrogate to infer the potential performance of this compound, which is also a liposomal formulation of a camptothecin analog.
Executive Summary
Irinotecan is a well-established topoisomerase I inhibitor widely used in the treatment of metastatic colorectal cancer, typically in combination regimens like FOLFIRI.[1][2] Its efficacy is often limited by significant side effects, including severe diarrhea and neutropenia. This compound is a novel liposomal formulation of a camptothecin analog, also designed to inhibit topoisomerase I. The liposomal delivery system aims to improve the pharmacokinetic profile, enhance tumor targeting, and reduce systemic toxicity compared to conventional irinotecan. Preclinical evidence suggests that liposomal formulations of irinotecan can lead to improved therapeutic activity and better tolerability in colon cancer models.[3][4][5] Mechanistically, both drugs target topoisomerase I, leading to DNA damage and cell death.[3] However, emerging research indicates that this compound may also modulate the tumor microenvironment and stimulate anti-tumor immunity.
Mechanism of Action
Both irinotecan and this compound function as topoisomerase I inhibitors. Irinotecan is a prodrug that is converted in the body to its active metabolite, SN-38.[6] SN-38 stabilizes the covalent complex between topoisomerase I and DNA, leading to single-strand DNA breaks that are converted into lethal double-strand breaks during DNA replication, ultimately triggering apoptosis.
This compound, as a camptothecin analog, is also a topoisomerase I inhibitor. Its liposomal formulation is designed to prolong circulation time and promote accumulation in tumor tissues.
Comparative signaling pathways of Irinotecan and this compound.
Preclinical Efficacy in Colon Cancer Xenograft Models
Preclinical studies using human colon cancer xenografts in mice have demonstrated the potential for enhanced efficacy of liposomal irinotecan formulations compared to standard irinotecan.
| Parameter | Irinotecan | Liposomal Irinotecan | Cell Line/Model | Reference |
| Tumor Growth Inhibition | Less effective | Significantly greater tumor growth inhibition | HCT 116 & SW620 Xenografts | [7] |
| Median Survival Time | 53 days | 79 days | LS174T Liver Metastases Model | [3] |
| Time to 400mg Tumor | 22 days | 34 days | LS180 Solid Tumor Model | [3] |
Safety and Tolerability Profile
A key rationale for developing liposomal formulations is to improve the safety profile of the encapsulated drug. Preclinical data suggests that liposomal irinotecan may be associated with reduced toxicity.
| Adverse Effect | Irinotecan | Liposomal Irinotecan | Model | Reference |
| Diarrhea | Severe, dose-limiting | Reduced incidence and severity | Xenograft Mouse Model | [4] |
| Neutropenia | Significant | Reduced incidence and severity | Xenograft Mouse Model | [4] |
| Tissue Damage | - | No observed damage to normal tissues | Xenograft Mouse Model | [5] |
Experimental Protocols
In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and irinotecan (or its active metabolite, SN-38) in colon cancer cell lines.
Methodology:
-
Cell Culture: Human colon cancer cell lines (e.g., HCT 116, HT-29) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of this compound or SN-38 for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a luminescence-based assay like CellTiter-Glo.
-
Data Analysis: The absorbance or luminescence values are normalized to untreated controls, and the IC50 is calculated using non-linear regression analysis.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy and tolerability of this compound versus irinotecan in a mouse model of human colon cancer.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID or athymic nude mice) are used.
-
Tumor Implantation: Human colon cancer cells (e.g., HCT 116) are subcutaneously injected into the flank of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and tumor volume is measured regularly using calipers.
-
Drug Administration: Once tumors reach a specified volume, mice are randomized into treatment groups (e.g., vehicle control, irinotecan, this compound). Drugs are administered intravenously according to a predetermined schedule and dosage.[6]
-
Efficacy Endpoints: Primary endpoints include tumor growth inhibition and overall survival. Tumor volume and body weight are monitored throughout the study.
-
Toxicity Assessment: Tolerability is assessed by monitoring body weight, clinical signs of distress, and, upon study completion, through histological analysis of major organs.
References
- 1. Frontiers | The effective combination therapies with irinotecan for colorectal cancer [frontiersin.org]
- 2. Comparison of irinotecan and oxaliplatin as the first-line therapies for metastatic colorectal cancer: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liposomal irinotecan: formulation development and therapeutic assessment in murine xenograft models of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liposomal Irinotecan for Treatment of Colorectal Cancer in a Preclinical Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liposomal Irinotecan for Treatment of Colorectal Cancer in a Preclinical Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hypomethylating agents synergize with irinotecan to improve response to chemotherapy in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validating the Role of the STING Pathway in TLC388's Anti-Tumor Effect: A Comparative Guide
This guide provides a comprehensive analysis of the novel topoisomerase I inhibitor, TLC388, and its anti-tumor effects mediated through the activation of the Stimulator of Interferon Genes (STING) pathway. Intended for researchers, scientists, and drug development professionals, this document objectively compares this compound's performance with alternative treatments and provides supporting experimental data and detailed protocols.
Introduction to this compound and the STING Pathway
This compound is a novel liposomal formulation of a camptothecin analog, a class of drugs that traditionally target topoisomerase I, an enzyme crucial for DNA replication in cancer cells. Beyond this established mechanism, recent research has unveiled a significant immunomodulatory role for this compound through the activation of the cGAS-STING pathway.
The cGAS-STING pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, a danger signal often associated with viral infections or cellular damage, including that induced by cancer. Activation of this pathway leads to the production of type I interferons (IFN-I) and other inflammatory cytokines, which in turn stimulate a robust anti-tumor immune response. This involves the recruitment and activation of dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs) that can recognize and eliminate tumor cells.
Recent studies have demonstrated that this compound triggers the accumulation of cytosolic single-stranded DNA (ssDNA) in cancer cells, which subsequently activates the STING pathway. This activation enhances cancer immunogenicity, making tumors more susceptible to immune-mediated killing, particularly when combined with other therapies like radiotherapy and immune checkpoint inhibitors (ICIs).
Comparative Performance of this compound
This section compares the performance of this compound against other topoisomerase I inhibitors in its ability to activate the STING pathway and its anti-tumor efficacy in combination with other treatments.
STING Pathway Activation: this compound vs. Other Topoisomerase I Inhibitors
Experimental evidence suggests that this compound is a more potent activator of the STING pathway compared to other established topoisomerase I inhibitors, such as topotecan and irinotecan (CPT-11).
| Treatment | Cell Lines | Assay | Key Findings | Reference |
| This compound (0.5 µM) | HT29, CT26 (MSS-CRC) | Western Blot (p-STING) | Significantly enhanced STING phosphorylation compared to other inhibitors. | |
| Topotecan (TPT, 0.5 µM) | HT29, CT26 (MSS-CRC) | Western Blot (p-STING) | Induced STING phosphorylation to a lesser extent than this compound. | |
| Irinotecan (CPT-11, 0.5 µM) | HT29, CT26 (MSS-CRC) | Western Blot (p-STING) | Induced STING phosphorylation to a lesser extent than this compound. | |
| This compound (0.5-2.5 µM) | HT29, CT26 (MSS-CRC) | ssDNA Analysis | Dose-dependently increased cytosolic ssDNA accumulation. |
Anti-Tumor Efficacy in Combination Therapy
The activation of the STING pathway by this compound has been shown to synergize with radiotherapy and anti-PD-1 immunotherapy to enhance anti-tumor responses in a poorly immunogenic microsatellite-stable colorectal cancer (MSS-CRC) model.
| Treatment Group | Tumor Model | Metric | Result | Reference |
| Control | Syngeneic mouse model of MSS-CRC | Tumor Volume | Progressive tumor growth. | |
| This compound alone | Syngeneic mouse model of MSS-CRC | Tumor Volume | Modest tumor growth inhibition. | |
| Radiotherapy (RT) alone | Syngeneic mouse model of MSS-CRC | Tumor Volume | Moderate tumor growth inhibition. | |
| This compound + RT | Syngeneic mouse model of MSS-CRC | Tumor Volume | Significant reduction in tumor volume compared to monotherapies. | |
| This compound + RT + anti-PD-1 | Syngeneic mouse model of MSS-CRC | Tumor Volume & Survival | Complete tumor regression and prolonged survival. | |
| This compound + RT + anti-PD-1 | Syngeneic mouse model of MSS-CRC | Immune Cell Infiltration | Increased infiltration of activated dendritic cells, CD8+ T cells, and NK cells. |
Experimental Protocols
This section provides detailed methodologies for key experiments used to validate the role of the STING pathway in this compound's anti-tumor effect.
Western Blot for STING Pathway Activation
This protocol is used to detect the phosphorylation of key proteins in the STING signaling cascade, indicating pathway activation.
Materials:
-
Cell lines (e.g., HT29, CT26)
-
This compound, Topotecan, Irinotecan
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-p-STING (Ser366), anti-STING, anti-p-TBK1 (Ser172), anti-TBK1, anti-p-IRF3 (Ser396), anti-IRF3, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound or other inhibitors for 24 hours.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse in RIPA buffer. Centrifuge to collect the supernatant containing total protein.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and visualize protein bands using an ECL substrate and an imaging system.
-
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following drug treatment.
Materials:
-
96-well plates
-
Cell lines of interest
-
This compound and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS-HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with various concentrations of this compound or other compounds for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.
In Vivo Murine Colorectal Cancer Model
This protocol describes the establishment of a syngeneic mouse model to evaluate the anti-tumor efficacy of this compound in an immunocompetent setting.
Materials:
-
6-8 week old female BALB/c mice
-
CT26 colorectal cancer cells
-
Matrigel
-
This compound, anti-PD-1 antibody, and vehicle controls
-
Irradiation source
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 1 x 10^6 CT26 cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth and Treatment Initiation: When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups.
-
Treatment Administration:
-
This compound: Administer intraperitoneally at the determined dose and schedule.
-
Radiotherapy: Deliver a localized dose of radiation to the tumor.
-
Anti-PD-1 Antibody: Administer intraperitoneally at the recommended dose.
-
-
Tumor Monitoring: Measure tumor volume with calipers every 2-3 days.
-
Endpoint and Analysis: Euthanize mice when tumors reach the maximum allowed size or at the end of the study. Tumors can be excised for further analysis, such as immune cell profiling by flow cytometry.
Visualizing the Mechanism and Workflow
Signaling Pathway
Caption: this compound-induced STING signaling pathway.
Experimental Workflow
Caption: Workflow for validating this compound's STING-mediated anti-tumor effect.
Logical Relationship
TLC388 efficacy in patients who progressed on platinum-based chemotherapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of TLC388 with established alternative therapies for patients who have progressed on platinum-based chemotherapy. The content is tailored for an audience with a professional background in oncology and drug development, offering detailed experimental data, protocols, and mechanistic insights.
Executive Summary
This compound is a novel liposomal formulation of a camptothecin analog, acting as a topoisomerase I inhibitor. Its mechanism of action leads to DNA damage and cell cycle arrest in cancer cells. Furthermore, preclinical studies have revealed its ability to induce immunogenic cell death and activate the STING (Stimulator of Interferon Genes) pathway, suggesting a potential to enhance anti-tumor immunity.
This guide evaluates the efficacy and safety profile of this compound in the context of platinum-resistant cancers and compares it with standard-of-care single-agent chemotherapies, primarily focusing on platinum-resistant ovarian cancer as a representative indication with a well-established treatment landscape. The available clinical data for this compound is from a Phase II trial in poorly differentiated neuroendocrine carcinomas, which, while not a direct comparison, provides valuable insights into its activity in a platinum-pretreated population.
Efficacy and Safety Comparison
The following tables summarize the clinical efficacy and safety data for this compound and standard-of-care treatments in patients who have progressed on platinum-based chemotherapy. It is important to note that the patient population for the this compound trial (neuroendocrine carcinomas) differs from the primary indication for the comparator agents (ovarian cancer), which may influence the results.
Table 1: Comparison of Efficacy in Platinum-Resistant Cancers
| Treatment | Indication | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| This compound | Poorly Differentiated Neuroendocrine Carcinomas | Not Reported | 15% | 1.8 months | 4.3 months |
| Pegylated Liposomal Doxorubicin (PLD) | Ovarian Cancer | 10-23% | 27-71.7% | 3-6 months | ~12 months |
| Topotecan | Ovarian Cancer | 14-25% | 37-81% (non-progression) | 3-5.4 months | ~12 months |
| Weekly Paclitaxel | Ovarian Cancer | 22-56% | ~60% | 4-5 months | ~13.7 months |
Table 2: Comparison of Common Grade 3/4 Adverse Events
| Adverse Event | This compound (in NEC) | Pegylated Liposomal Doxorubicin (in Ovarian Cancer) | Topotecan (in Ovarian Cancer) | Weekly Paclitaxel (in Ovarian Cancer) |
| Neutropenia | 22.7% (Leukopenia) | 5-25% | 70-92% | Mild, Grade 2 in a small percentage |
| Anemia | 31.8% | 5-10% | 20-40% | Infrequent |
| Thrombocytopenia | 18.2% | 1-5% | 25-67% | Infrequent |
| Hand-Foot Syndrome | Not Reported | 5-18% | Not a characteristic toxicity | Not a characteristic toxicity |
| Diarrhea | Not Reported | ~5% | 10-20% | Infrequent |
| Fatigue | Not Reported | 5-10% | 10-15% | Common, but severe fatigue is less frequent |
Experimental Protocols
Detailed methodologies for the key clinical trials cited are provided below to allow for a critical evaluation of the presented data.
This compound (Lipotecan) Hydrochloride in Poorly Differentiated Neuroendocrine Carcinomas (NCT02457273)
-
Study Design: A single-arm, two-stage, multicenter, open-label Phase II clinical trial.
-
Patient Population: Patients aged 20 years or older with confirmed metastatic, poorly differentiated neuroendocrine carcinoma who had received prior systemic therapy with etoposide plus cisplatin.
-
Treatment Regimen: this compound was administered intravenously at a dose of 40 mg/m² on days 1, 8, and 15 of a 28-day cycle.
-
Duration of Treatment: Treatment continued until disease progression or the development of unacceptable toxic effects.
-
Primary Outcome Measures: The primary endpoint was the disease control rate, defined as the percentage of patients with a complete response, partial response, or stable disease.
-
Secondary Outcome Measures: Secondary endpoints included progression-free survival, overall survival, and safety.
Pegylated Liposomal Doxorubicin (PLD) in Platinum-Resistant Ovarian Cancer
-
Study Design: Typically evaluated in single-arm Phase II studies or as a comparator arm in randomized Phase III trials.
-
Patient Population: Patients with recurrent ovarian cancer who have progressed within 6 months of completing platinum-based chemotherapy.
-
Treatment Regimen: A common regimen is PLD administered intravenously at a dose of 40-50 mg/m² every 4 weeks.
-
Duration of Treatment: Treatment is generally continued until disease progression or unacceptable toxicity.
-
Outcome Measures: Primary endpoints usually include objective response rate and progression-free survival. Overall survival and quality of life are key secondary endpoints.
Topotecan in Platinum-Resistant Ovarian Cancer
-
Study Design: Investigated in Phase II and III clinical trials, often as a single agent or in combination.
-
Patient Population: Patients with recurrent ovarian cancer who are resistant to platinum-based therapy.
-
Treatment Regimen: A standard regimen involves intravenous topotecan at 1.5 mg/m²/day for 5 consecutive days, repeated every 21 days. A weekly schedule (e.g., 4 mg/m² on days 1, 8, and 15 of a 28-day cycle) has also been studied to improve the toxicity profile.
-
Duration of Treatment: Continued until disease progression or unacceptable toxicity.
-
Outcome Measures: Key endpoints include objective response rate, progression-free survival, and overall survival.
Weekly Paclitaxel in Platinum-Resistant Ovarian Cancer
-
Study Design: Frequently assessed in single-arm Phase II trials and as a control arm in randomized studies.
-
Patient Population: Patients with platinum-resistant recurrent ovarian cancer.
-
Treatment Regimen: Paclitaxel is typically administered intravenously at a dose of 80 mg/m² on days 1, 8, and 15 of a 28-day cycle.
-
Duration of Treatment: Treatment cycles are repeated until disease progression or unacceptable toxicity.
-
Outcome Measures: Efficacy is primarily evaluated by objective response rate and progression-free survival, with overall survival as a critical secondary outcome.
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the key signaling pathways associated with this compound's mechanism of action and the mechanisms of platinum resistance.
This compound Mechanism of Action: Topoisomerase I Inhibition and STING Pathway Activation
This compound exerts its anticancer effects through a dual mechanism. As a topoisomerase I inhibitor, it stabilizes the topoisomerase I-DNA cleavage complex, leading to DNA single-strand breaks. These breaks, when encountered by the replication machinery, are converted into double-strand breaks, ultimately triggering cell cycle arrest and apoptosis. Furthermore, the resulting cytosolic DNA fragments can activate the cGAS-STING pathway, leading to the production of type I interferons and other cytokines that promote an anti-tumor immune response.
Caption: this compound inhibits Topoisomerase I, causing DNA damage and apoptosis, and activates the STING pathway.
Mechanisms of Platinum Resistance
Resistance to platinum-based chemotherapy is a multifactorial process. Key mechanisms include reduced intracellular drug accumulation due to decreased influx or increased efflux, detoxification of the drug by intracellular thiols like glutathione, and enhanced DNA repair capacity. The cell's ability to repair platinum-induced DNA adducts, primarily through the nucleotide excision repair (NER) and homologous recombination (HR) pathways, is a major contributor to resistance.
Caption: Mechanisms of platinum resistance include reduced drug accumulation, detoxification, and enhanced DNA repair.
Conclusion
This compound demonstrates a distinct mechanism of action with the potential for both direct cytotoxicity and immune-mediated anti-tumor effects. The available clinical data in platinum-pretreated neuroendocrine carcinoma suggest limited single-agent activity in that specific setting. In contrast, standard-of-care single-agent chemotherapies in platinum-resistant ovarian cancer, such as pegylated liposomal doxorubicin, topotecan, and weekly paclitaxel, offer modest but established efficacy.
The immunomodulatory properties of this compound, mediated through STING pathway activation, represent a compelling area for further investigation, particularly in combination with immune checkpoint inhibitors or other therapies that could synergize with an inflamed tumor microenvironment. Future clinical trials are warranted to evaluate the efficacy of this compound in other platinum-resistant solid tumors, including ovarian cancer, to better define its therapeutic potential in this challenging clinical setting. Direct comparative studies will be essential to ascertain its relative efficacy and safety against current standards of care.
A Comparative Analysis of the DNA Damage Potential of TLC388 and Other Camptothecins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the DNA damage potential of TLC388 (Lipotecan), a novel camptothecin analog, with other established camptothecins, namely topotecan and irinotecan. Camptothecins are a class of anticancer agents that target topoisomerase I (Top1), a crucial enzyme involved in DNA replication and transcription. By inhibiting Top1, these compounds induce DNA damage, leading to cell cycle arrest and apoptosis in cancer cells. This guide synthesizes available preclinical data to facilitate an objective comparison and provides detailed experimental methodologies for key assays used to evaluate DNA damage.
Mechanism of Action: Topoisomerase I Inhibition and DNA Damage
Camptothecins exert their cytotoxic effects by trapping the Top1-DNA cleavage complex. Topoisomerase I relieves torsional stress in DNA by creating transient single-strand breaks. Camptothecins bind to this complex, preventing the re-ligation of the DNA strand. This stabilization of the cleavage complex leads to the accumulation of single-strand breaks. When a DNA replication fork encounters this complex, it results in the conversion of the single-strand break into a more lethal double-strand break, triggering a DNA damage response.
dot
Caption: Mechanism of Camptothecin-Induced DNA Damage.
Comparative Analysis of DNA Damage Potential
Direct quantitative comparisons of the DNA damage potential of this compound with topotecan and irinotecan from head-to-head preclinical studies are limited in the currently available literature. However, existing studies provide valuable insights into the activity of each compound.
One study demonstrated that this compound is a potent Top1 inhibitor that enhances radiation-induced DNA double-strand breaks, as evidenced by an increase in γ-H2AX foci. Another study showed that topotecan, irinotecan, and this compound all induce the activation of STING (Stimulator of Interferon Genes), a component of the innate immune system that responds to cytosolic DNA, suggesting that all three compounds cause sufficient DNA damage to trigger this pathway.
While a direct comparison for this compound is not available, a study comparing the cytotoxicity and DNA damage-inducing ability of several camptothecin derivatives, including topotecan and the active metabolite of irinotecan (SN-38), provides a benchmark for their relative potencies. The DNA damage was quantified by the alkaline elution technique, which measures DNA single-strand breaks.
Table 1: Comparative Cytotoxicity and DNA Damage of Camptothecin Derivatives (excluding this compound)
| Compound | IC50 (nM) in HT-29 cells | DNA Damage (C1000 in µM) in HT-29 cells |
| SN-38 (active metabolite of Irinotecan) | 8.8 | 0.037 |
| Topotecan | 33 | 0.28 |
Data from a comparative study on human colon carcinoma HT-29 cells. A lower IC50 value indicates greater cytotoxicity. C1000 is the concentration of the drug that produces 1000 rad-equivalents of DNA single-strand breaks, with a lower value indicating greater DNA damage. Data for this compound from a directly comparable study is not currently available.
Experimental Protocols for Key DNA Damage Assays
Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
dot
Caption: Experimental Workflow for the Comet Assay.
Protocol:
-
Cell Preparation: Treat cells with varying concentrations of this compound, topotecan, or irinotecan for a specified duration. Harvest the cells and resuspend them in a buffer at a concentration of approximately 1 x 10^5 cells/mL.
-
Slide Preparation: Mix the cell suspension with low-melting-point agarose and pipette onto a microscope slide pre-coated with normal melting point agarose. Allow the agarose to solidify.
-
Lysis: Immerse the slides in a cold lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100) for at least 1 hour at 4°C.
-
Alkaline Unwinding: Place the slides in an electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13) for 20-40 minutes to allow for DNA unwinding.
-
Electrophoresis: Apply a voltage of approximately 1 V/cm for 20-30 minutes.
-
Neutralization and Staining: Gently wash the slides with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5). Stain the DNA with a fluorescent dye such as SYBR Green or propidium iodide.
-
Analysis: Visualize the slides using a fluorescence microscope. The resulting images will show "comets" where the head is intact DNA and the tail consists of fragmented DNA. Quantify the extent of DNA damage using image analysis software to measure parameters like tail length, tail intensity, and tail moment.
γH2AX Foci Formation Assay
This immunofluorescence-based assay detects the phosphorylation of the histone variant H2AX at serine 139 (γH2AX), a marker for DNA double-strand breaks.
dot
Caption: Workflow for γH2AX Foci Formation Assay.
Protocol:
-
Cell Culture and Treatment: Seed cells on coverslips in a multi-well plate and allow them to adhere. Treat the cells with the desired concentrations of camptothecin derivatives for the appropriate time.
-
Fixation and Permeabilization: Wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes at room temperature. Permeabilize the cells with a solution of 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking and Antibody Incubation: Block non-specific antibody binding with a blocking buffer (e.g., PBS with 5% BSA) for 1 hour. Incubate the cells with a primary antibody against γH2AX overnight at 4°C.
-
Secondary Antibody and Counterstaining: Wash the cells and incubate with a fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark. Counterstain the nuclei with DAPI.
-
Imaging and Analysis: Mount the coverslips onto microscope slides and acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software.
DNA Cleavage Assay
This in vitro assay directly measures the ability of a compound to stabilize the Top1-DNA cleavage complex.
Protocol:
-
Substrate Preparation: A DNA substrate (e.g., a supercoiled plasmid or a specific oligonucleotide) is radiolabeled, typically at the 3'-end.
-
Reaction Setup: Incubate the radiolabeled DNA substrate with purified human Top1 enzyme in a reaction buffer in the presence of varying concentrations of the test compound (this compound, topotecan, or irinotecan) and a positive control (e.g., camptothecin).
-
Reaction Termination: Stop the reaction by adding a denaturing agent, such as SDS, which also traps the covalent Top1-DNA complexes.
-
Protein Removal: Treat the samples with proteinase K to digest the Top1 enzyme.
-
Electrophoresis: Separate the DNA fragments on a denaturing polyacrylamide gel.
-
Analysis: Visualize the DNA bands by autoradiography. The intensity of the cleaved DNA fragments is proportional to the amount of stabilized Top1-DNA cleavage complexes, indicating the DNA damage potential of the compound.
Conclusion
A Head-to-Head Comparison of Therapeutic Strategies for Neonatal Necrotizing Enterocolitis
A Note on Terminology: Initial searches for "TLC388" indicate its investigation for poorly differentiated neuroendocrine carcinoma (NEC), a distinct condition from neonatal necrotizing enterocolitis (NEC), the focus of this guide. This document will proceed with a comprehensive comparison of current and emerging therapies for neonatal NEC, a critical area of research for drug development professionals.
Necrotizing enterocolitis remains a devastating disease in premature infants, characterized by intestinal inflammation and necrosis. Despite advances in neonatal care, morbidity and mortality rates remain high, underscoring the urgent need for novel therapeutic interventions. This guide provides a head-to-head comparison of existing and emerging therapies for neonatal NEC, with a focus on their mechanisms of action, supporting experimental data, and detailed experimental protocols.
Current Standard of Care for Neonatal NEC
The current management of neonatal NEC is primarily supportive and depends on the severity of the disease, often classified by the modified Bell's staging criteria.
Supportive Care: The cornerstone of NEC management involves bowel rest (nil per os), nasogastric decompression to prevent further intestinal distension, and parenteral nutrition to provide essential nutrients.[1][2] Respiratory and hemodynamic support are often necessary for critically ill infants.
Antibiotic Therapy: Broad-spectrum antibiotics are a mainstay of treatment to control sepsis and prevent the progression of the disease.[1][3] The choice of antibiotics is typically guided by local antimicrobial susceptibility patterns and may include a combination of agents to cover a wide range of gut bacteria.
Surgical Intervention: Surgical intervention is required in cases of intestinal perforation or for infants who do not respond to medical management. The goal of surgery is to resect necrotic bowel and, if necessary, create an ostomy.
Emerging and Investigational Therapies for Neonatal NEC
Research into the pathophysiology of NEC has identified several key pathways that are targets for novel therapeutic strategies. These include the inflammatory cascade, regulation of intestinal blood flow, and modulation of the gut microbiome.
| Therapeutic Strategy | Mechanism of Action | Key Preclinical/Clinical Findings |
| Probiotics | Compete with pathogenic bacteria, enhance intestinal barrier function, modulate the immune system. | Meta-analyses of clinical trials have shown a reduction in the incidence of severe NEC and all-cause mortality in preterm infants receiving prophylactic probiotics.[4][5] |
| Lactoferrin | An iron-binding glycoprotein with antimicrobial and anti-inflammatory properties. | Clinical trials have shown mixed results, with some studies suggesting a reduction in the incidence of late-onset sepsis and NEC. |
| Stem Cell Therapy | Mesenchymal stem cells (MSCs) have been shown to have anti-inflammatory, immunomodulatory, and regenerative properties. | Preclinical studies in animal models of NEC have demonstrated that MSC administration reduces intestinal injury, improves survival, and promotes intestinal repair.[6][7] |
| Toll-like Receptor 4 (TLR4) Antagonists | TLR4 is a key receptor in the inflammatory cascade of NEC. Antagonists aim to block this signaling pathway. | In animal models, inhibition of TLR4 signaling has been shown to reduce the severity of NEC.[8][9][10] |
| Human Milk Oligosaccharides (HMOs) | Prebiotics found in human milk that promote the growth of beneficial bacteria and have direct anti-inflammatory effects. | Preclinical studies have shown that HMOs can protect against NEC in animal models by modulating the gut microbiome and reducing inflammation. |
Signaling Pathways in Neonatal NEC
The pathogenesis of neonatal NEC is multifactorial, involving an immature intestinal barrier, dysbiosis of the gut microbiome, and an exaggerated inflammatory response. A key signaling pathway implicated in NEC is the Toll-like receptor 4 (TLR4) pathway.
Caption: Key signaling pathways in the pathogenesis of neonatal NEC.
Experimental Protocols
A variety of in vivo and in vitro models are utilized to study the pathophysiology of NEC and to evaluate the efficacy of novel therapies.
Animal Model of NEC
A commonly used animal model to induce NEC involves subjecting neonatal rodents to a combination of stressors.
Caption: Workflow for inducing NEC in a neonatal rodent model.
Methodology:
-
Animal Model: Neonatal Sprague-Dawley rat pups or C57BL/6 mouse pups are typically used.[3][11]
-
Induction of NEC: Pups are separated from their mothers and housed in an incubator. They are subjected to daily cycles of:
-
Evaluation of NEC: After a set number of days, the pups are euthanized, and the intestines are harvested for analysis.
Assessment of Intestinal Injury
Histological Scoring: Intestinal tissue sections are stained with hematoxylin and eosin (H&E) and scored by a blinded pathologist based on the degree of injury.
| Score | Description |
| 0 | Normal intestinal architecture |
| 1 | Mild villous core separation |
| 2 | Moderate villous core separation, epithelial sloughing |
| 3 | Severe villous sloughing, necrosis of the villi |
| 4 | Transmural necrosis |
Intestinal Permeability Assay: Intestinal barrier function can be assessed by measuring the passage of a fluorescently labeled, non-absorbable molecule from the gut lumen into the bloodstream.
Methodology:
-
Administration of Probe: A fluorescent probe, such as fluorescein isothiocyanate (FITC)-dextran, is administered to the animal by oral gavage.[7]
-
Blood Collection: After a specific time, blood is collected via cardiac puncture.
-
Measurement: The concentration of FITC-dextran in the plasma is measured using a fluorometer. Increased levels of FITC-dextran in the blood indicate increased intestinal permeability.
In Vitro Models of NEC
In vitro models, such as intestinal epithelial cell lines and intestinal organoids, are used to study the cellular and molecular mechanisms of NEC.[4][6]
Intestinal Epithelial Cell Culture:
Methodology:
-
Cell Culture: Human intestinal epithelial cell lines (e.g., Caco-2, T84) are cultured to form a monolayer.
-
Induction of Injury: The cell monolayer is exposed to stimuli that mimic the in vivo environment of NEC, such as hypoxia, LPS, or pro-inflammatory cytokines.
-
Evaluation: The integrity of the epithelial barrier is assessed by measuring transepithelial electrical resistance (TEER). The expression of inflammatory mediators can also be quantified.
Conclusion
The management of neonatal NEC is evolving from supportive care to targeted therapeutic interventions based on a growing understanding of its pathophysiology. While existing therapies have limitations, a number of promising novel strategies are in various stages of development. The continued use of robust preclinical models and well-designed clinical trials will be crucial in translating these scientific advances into effective treatments for this vulnerable patient population.
References
- 1. necrotizing-enterocolitis-overview-on-in-vitro-models - Ask this paper | Bohrium [bohrium.com]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. wjps.bmj.com [wjps.bmj.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Necrotizing Enterocolitis: Overview on In Vitro Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The enhanced intestinal permeability of infant mice enables oral protein and macromolecular absorption without delivery technology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. profiles.wustl.edu [profiles.wustl.edu]
- 9. Impact of Toll-like receptor 4 signaling in necrotizing enterocolitis: The state of the science - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of Toll-Like Receptor 4 Signaling in Necrotizing Enterocolitis: The State of the Science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Animal models of necrotizing enterocolitis: review of the... [degruyterbrill.com]
A Comparative Analysis of TLC388 and Standard of Care in Advanced Cancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the clinical trial results for TLC388, an investigational topoisomerase I inhibitor, against the established standard of care for poorly differentiated neuroendocrine carcinoma (NEC) and advanced hepatocellular carcinoma (HCC). The information is compiled from publicly available clinical trial data and research publications to offer an objective overview for oncology researchers and drug development professionals.
Executive Summary
This compound has been evaluated in early-phase clinical trials for patients with advanced solid tumors, including a Phase II study in heavily pretreated, poorly differentiated neuroendocrine carcinoma and a Phase I study in a variety of advanced solid malignancies. While showing a manageable safety profile, its efficacy as a monotherapy in these settings appears limited when compared to historical data for standard second-line treatments. For patients with platinum-refractory NEC, established second-line therapies such as FOLFIRI or topotecan demonstrate modest efficacy. In the context of second-line treatment for advanced hepatocellular carcinoma after sorafenib failure, agents like regorafenib have shown a survival benefit. This guide presents the available data to facilitate a comparative assessment.
Data Presentation: Efficacy and Safety
The following tables summarize the quantitative data from clinical trials of this compound and standard of care treatments in relevant patient populations.
Table 1: Comparison of this compound and Standard of Care in Platinum-Refractory Poorly Differentiated Neuroendocrine Carcinoma (NEC)
| Endpoint | This compound (Phase II)[1] | FOLFIRI (Retrospective)[2][3] | Topotecan (Retrospective)[4][5] |
| Patient Population | Metastatic NEC, prior platinum-based chemotherapy | NEC Grade 3, failed etoposide-platinum combination | Metastatic NEC, prior platinum and etoposide |
| Number of Patients | 23 (20 evaluable) | 19 | 30 |
| Objective Response Rate (ORR) | 0% | 31% | 7% |
| Disease Control Rate (DCR) | 15% | 62% | 23% |
| Median Progression-Free Survival (PFS) | 1.8 months | 4.0 months | 2.1 months |
| Median Overall Survival (OS) | 4.3 months | 18.0 months (in eligible patients) | 4.1 months |
| Key Grade 3/4 Adverse Events | Anemia (31.8%), Leukopenia (22.7%), Thrombocytopenia (18.2%) | Neutropenia (16%), Diarrhea (16%) | Hematotoxicity (60%) |
Table 2: Comparison of this compound and Standard of Care in Second-Line Advanced Hepatocellular Carcinoma (HCC)
| Endpoint | This compound (Phase I - subgroup analysis not available) | Regorafenib (Phase III - RESORCE)[6][7] |
| Patient Population | Advanced solid malignancies (including HCC), chemotherapy-refractory | HCC, progressed on sorafenib |
| Number of Patients | 32 (5 with prolonged stable disease) | 573 (379 regorafenib, 194 placebo) |
| Objective Response Rate (ORR) | Not reported | 10.6% |
| Disease Control Rate (DCR) | Not reported | 65.2% |
| Median Progression-Free Survival (PFS) | Not reported | 3.1 months |
| Median Overall Survival (OS) | Not reported | 10.6 months |
| Key Grade 3/4 Adverse Events | Neutropenia, Hyponatremia | Hand-foot skin reaction, Hypertension, Diarrhea, Fatigue |
Experimental Protocols
This compound (Phase II in NEC): Patients with metastatic, poorly differentiated neuroendocrine carcinoma who had progressed after at least one line of platinum-based chemotherapy received this compound intravenously at a dose of 40 mg/m² on days 1, 8, and 15 of a 28-day cycle. Treatment continued until disease progression or unacceptable toxicity.[1]
FOLFIRI (in NEC): In retrospective studies of patients with Grade 3 NEC who had failed first-line platinum-etoposide therapy, the FOLFIRI regimen was administered. A common schedule involves irinotecan (180 mg/m² intravenously on day 1), leucovorin (400 mg/m² intravenously on day 1), and 5-fluorouracil (400 mg/m² bolus on day 1, followed by a 2400 mg/m² continuous infusion over 46 hours), repeated every two weeks.[2][3]
Topotecan (in NEC): In a retrospective analysis of patients with pretreated metastatic NEC, topotecan was administered intravenously at a dose of 1.25 mg/m² daily for 5 days, with the cycle repeated every 22 days.[8]
Regorafenib (in HCC): The RESORCE trial was a randomized, double-blind, placebo-controlled, phase III study. Patients with hepatocellular carcinoma who had progressed on sorafenib were randomized to receive either regorafenib (160 mg orally, once daily, for the first 3 weeks of each 4-week cycle) or a placebo, in addition to best supportive care.[6][7]
Mechanism of Action and Signaling Pathways
This compound is a novel camptothecin analog that functions as a topoisomerase I inhibitor. By binding to the topoisomerase I-DNA complex, it prevents the re-ligation of single-strand breaks, leading to the accumulation of DNA damage and subsequent cell cycle arrest and apoptosis.[9][10] Recent studies have also elucidated a role for this compound in activating the innate immune system.
Topoisomerase I Inhibition Pathway
The following diagram illustrates the mechanism of action of this compound as a topoisomerase I inhibitor.
STING Pathway Activation
Interestingly, the DNA damage induced by this compound can also lead to the activation of the cGAS-STING pathway, a component of the innate immune system. This suggests a potential immunomodulatory role for this compound.
Conclusion
Based on the currently available data, this compound monotherapy has demonstrated limited efficacy in heavily pretreated patients with poorly differentiated neuroendocrine carcinoma and advanced solid tumors. When compared to the existing second-line standard of care for these conditions, such as FOLFIRI for NEC and regorafenib for HCC, this compound does not appear to offer a superior clinical benefit in the patient populations studied to date. The unique mechanism of action of this compound, including its potential to stimulate an immune response through the STING pathway, may warrant further investigation in combination with other anti-cancer agents, such as immune checkpoint inhibitors. Further clinical trials are necessary to determine the optimal role, if any, for this compound in the treatment of advanced cancers.
References
- 1. A randomized phase II trial of Captem or Folfiri as second-line therapy in neuroendocrine carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FOLFIRI regimen: an effective second-line chemotherapy after failure of etoposide-platinum combination in patients with neuroendocrine carcinomas grade 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. erc.bioscientifica.com [erc.bioscientifica.com]
- 4. Efficacy of topotecan in pretreated metastatic poorly differentiated extrapulmonary neuroendocrine carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of topotecan in pretreated metastatic poorly differentiated extrapulmonary neuroendocrine carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. Regorafenib as Second-Line Systemic Therapy May Change the Treatment Strategy and Management Paradigm for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. This compound Induces DNA Damage and G2 Phase Cell Cycle Arrest in Human Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhancement of Radiation-induced DNA Damage and Inhibition of Its Repair by a Novel Camptothecin Analog | Anticancer Research [ar.iiarjournals.org]
The Synergistic Alliance of TOP1 and PARP Inhibitors: A New Frontier in Cancer Therapy
A Comparison of Combination Therapy Versus Monotherapy
In the landscape of precision oncology, the strategic combination of targeted therapies is paramount to overcoming tumor resistance and enhancing therapeutic efficacy. While direct clinical data on the combination of TLC388, a novel topoisomerase I (TOP1) inhibitor, with PARP inhibitors is not yet available, a wealth of preclinical and clinical evidence supports the powerful synergy between the broader class of TOP1 inhibitors and PARP inhibitors. This guide provides a comprehensive comparison of this combination therapy against monotherapy, supported by experimental data, to inform researchers, scientists, and drug development professionals of its potential.
The Rationale for Combination: A Two-Pronged Attack on Cancer Cell DNA
The synergistic interaction between TOP1 and PARP inhibitors is rooted in their complementary mechanisms of action targeting DNA repair pathways. TOP1 inhibitors, such as this compound, trap the TOP1 enzyme on the DNA strand, leading to the formation of TOP1-DNA cleavage complexes (Top1cc). These complexes are essentially single-strand breaks (SSBs) that disrupt DNA replication and transcription.
This is where PARP inhibitors come into play. Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for sensing and initiating the repair of SSBs. By inhibiting PARP, these drugs prevent the recruitment of DNA repair machinery to the site of the Top1cc-induced damage. The unrepaired SSBs then collide with the replication fork during cell division, causing the fork to collapse and generating more lethal double-strand breaks (DSBs). In cancer cells, particularly those with deficiencies in homologous recombination (HR) repair (a key pathway for DSB repair), this accumulation of DSBs triggers cell cycle arrest and, ultimately, apoptosis.[1][2]
Preclinical Evidence: Demonstrating Synergy in Vitro
Numerous preclinical studies have demonstrated the enhanced cytotoxicity of combining a PARP inhibitor with a TOP1 inhibitor across various cancer cell lines. This synergy is consistently observed to be greater than the additive effect of each drug used alone.
Table 1: In Vitro Synergism of TOP1 and PARP Inhibitors
| Cancer Cell Line | TOP1 Inhibitor | PARP Inhibitor | Observation | Reference |
| Ovarian Cancer (A2780, SKOV3, Ovcar5) | Topotecan | Veliparib | Increased cytotoxic effects of topotecan. | [3] |
| Ovarian Cancer (OvCar8, A2780) | P8-D6 (dual TOP1/TOP2 inhibitor) | Olaparib | Synergistic reduction in cell viability and increased DNA damage. | [4] |
| Ewing Sarcoma | Irinotecan (SN-38) | Talazoparib | Potentiation of radiation-induced cytotoxicity. | [5] |
| Glioblastoma (PTEN-null) | LMP400 | Niraparib | Synergistic cytotoxicity, induction of G2/M arrest, and DNA damage. | [6][7] |
Clinical Validation: Early Phase Trials Show Promise
The compelling preclinical data has led to the initiation of several phase I clinical trials to evaluate the safety and efficacy of this combination in patients with advanced solid tumors. These trials have been crucial in establishing the maximum tolerated doses (MTDs) and identifying dose-limiting toxicities (DLTs), which are primarily hematological.
Table 2: Summary of Phase I Clinical Trial Data for TOP1 and PARP Inhibitor Combinations
| Trial (TOP1i + PARPi) | Cancer Type | Maximum Tolerated Dose (MTD) | Dose-Limiting Toxicities (DLTs) | Objective Response Rate (ORR) | Reference |
| Irinotecan + Talazoparib | Advanced Solid Tumors | Talazoparib 1 mg + Irinotecan 37.5 mg/m² | Hematologic (resolved with dose adjustments) | 23% (9/40 patients with partial response) | [8][9][10] |
| Topotecan + Olaparib | Advanced Solid Tumors | Topotecan 1.0 mg/m²/day (x3 days) + Olaparib 100 mg bid | Neutropenia, Thrombocytopenia | Not the primary endpoint; development halted due to AEs. | [11][12] |
| Irinotecan + Veliparib | Advanced Solid Tumors | Irinotecan 100 mg/m² (days 1, 8) + Veliparib 40 mg bid (14 days of 21-day cycle) | Myelosuppression | Not specified in the provided context. | [13] |
| Topotecan + Veliparib | Solid Tumors & Lymphomas | Not yet established in the provided context. | To be determined. | To be determined. | [14] |
These early clinical findings suggest that while the combination of TOP1 and PARP inhibitors is a potent anti-cancer strategy, careful dose scheduling and patient monitoring are essential to manage toxicity. The promising objective response rate in the talazoparib and irinotecan study, even in a heavily pre-treated patient population, underscores the therapeutic potential of this combination.[8][9][10]
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental approaches, the following diagrams are provided.
Caption: Signaling pathway of TOP1 and PARP inhibitor synergy.
Caption: A typical experimental workflow for evaluating synergy.
Detailed Experimental Protocols
A summary of the methodologies used in the key experiments cited is provided below.
Cell Viability Assays:
-
Principle: To quantify the effect of the drugs on cell proliferation and survival.
-
Method: Cancer cells are seeded in 96-well plates and treated with a range of concentrations of the TOP1 inhibitor, the PARP inhibitor, or the combination of both for a specified period (e.g., 72 hours). Cell viability is then assessed using reagents like MTT or CellTiter-Glo, which measure metabolic activity or ATP content, respectively, as an indicator of the number of viable cells. The results are used to calculate IC50 values (the concentration of a drug that inhibits 50% of cell growth).
DNA Damage Analysis (γH2AX Staining):
-
Principle: To detect the presence of DNA double-strand breaks. Histone H2AX is phosphorylated (to form γH2AX) at the sites of DSBs.
-
Method: Cells are treated with the drugs, and then fixed and permeabilized. They are subsequently incubated with a primary antibody specific for γH2AX, followed by a fluorescently labeled secondary antibody. The fluorescence intensity, which is proportional to the amount of DNA damage, can be quantified by flow cytometry or visualized by fluorescence microscopy.
Phase I Clinical Trial Design:
-
Principle: To determine the MTD, DLTs, and recommended Phase 2 dose (RP2D) of a new drug combination.
-
Method: These are typically dose-escalation studies. Patients with advanced solid tumors are enrolled in cohorts and receive escalating doses of the TOP1 inhibitor and/or the PARP inhibitor. The first cohort receives a low starting dose. If no DLTs are observed, the next cohort receives a higher dose. This continues until DLTs are observed in a significant proportion of a cohort, which then defines the MTD. Patient safety, pharmacokinetics, and preliminary anti-tumor activity are closely monitored throughout the trial.[8][9][10][11][12]
Conclusion
The combination of TOP1 inhibitors and PARP inhibitors represents a highly promising therapeutic strategy. The strong mechanistic rationale, supported by robust preclinical data and encouraging early clinical trial results, provides a solid foundation for further development. While the combination of this compound and a PARP inhibitor has not been specifically reported, the extensive evidence for synergy within these drug classes suggests that such a combination could offer significant therapeutic benefits. Future research should focus on optimizing dosing schedules to mitigate toxicities and identifying predictive biomarkers to select patients who are most likely to respond to this potent combination therapy.
References
- 1. Top1-PARP1 association and beyond: from DNA topology to break repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Enhanced Killing of Cancer Cells by Poly(ADP-ribose) Polymerase Inhibitors and Topoisomerase I Inhibitors Reflects Poisoning of Both Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combined PARP and Dual Topoisomerase Inhibition Potentiates Genome Instability and Cell Death in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Combination of PARP and Topoisomerase 1 Inhibitors Improves Radiation Therapy for Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Collection - Data from Preclinical and Clinical Trial Results Using Talazoparib and Low-Dose Chemotherapy - Clinical Cancer Research - Figshare [aacr.figshare.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Preclinical and Clinical Trial Results Using Talazoparib and Low-Dose Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Safety and tolerability of the poly(ADP-ribose) polymerase (PARP) inhibitor, olaparib (AZD2281) in combination with topotecan for the treatment of patients with advanced solid tumors: a phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
Evaluating the Immunomodulatory Effects of TLC388 Versus Other Chemotherapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The paradigm of cancer treatment is evolving, with a growing emphasis on harnessing the body's own immune system to fight malignancies. In this context, the immunomodulatory properties of chemotherapeutic agents are of increasing interest. This guide provides a comparative analysis of the immunomodulatory effects of TLC388, a novel topoisomerase I inhibitor, against other commonly used chemotherapies. The information presented is based on preclinical and clinical data, with a focus on mechanisms of action, impact on immune cell populations, and the induction of an antitumor immune response.
Executive Summary
Chemotherapeutic agents, traditionally valued for their cytotoxic effects on rapidly dividing cancer cells, are now recognized for their ability to modulate the tumor microenvironment and systemic immune responses. This guide focuses on this compound and compares its immunomodulatory profile with that of paclitaxel, doxorubicin, cisplatin, and cyclophosphamide. While direct head-to-head comparative studies are limited, this guide synthesizes available data to provide a comprehensive overview for researchers and drug developers.
This compound distinguishes itself through its potent activation of the STING (Stimulator of Interferon Genes) pathway, leading to robust type I interferon production and enhanced cancer immunogenicity.[1][2] While other chemotherapies like doxorubicin can also induce immunogenic cell death (ICD) and modulate immune cell populations, the specific mechanism of STING activation appears to be a prominent feature of this compound.[1][2]
Comparative Analysis of Immunomodulatory Effects
The following tables summarize the known immunomodulatory effects of this compound and other selected chemotherapies based on available preclinical and clinical data.
Table 1: Effects on Immune Cell Populations
| Chemotherapy | Primary Immune Cell Targets | Reported Effects |
| This compound | Dendritic Cells (DCs), T Cells, Natural Killer (NK) Cells | - Triggers accumulation of cytosolic single-stranded DNA (ssDNA) leading to STING activation and type I interferon (IFN-I) production.[1] - Promotes DC maturation and infiltration into the tumor microenvironment.[1] - Enhances infiltration of cytotoxic T and NK cells.[1] |
| Paclitaxel | Regulatory T cells (Tregs), Myeloid-Derived Suppressor Cells (MDSCs), Macrophages, NK Cells | - Reduces Treg numbers and their inhibitory function.[3] - Modulates MDSC function.[4] - Activates macrophages via TLR4 signaling.[5][6] - Can enhance NK cell-mediated cytotoxicity.[4] |
| Doxorubicin | MDSCs, DCs, T Cells | - Selectively eliminates MDSCs.[7] - Induces immunogenic cell death (ICD), leading to DC activation.[8][9] - Enhances proliferation of tumor-specific CD8+ T cells.[7] |
| Cisplatin | T Cells, DCs | - Promotes DC activation and antigen-specific T cell killing of cancer cells.[10][11] - Induces transcriptional changes in circulating immune cells, including upregulation of antigen presentation and T cell activation programs.[10][11] |
| Cyclophosphamide | Tregs, Effector T cells | - Selectively depletes Tregs, particularly at low doses.[12][13][14][15] - Skews T helper cells from a Th2 to a Th1 profile.[14] - Enhances the function of effector T cells and NK cells.[14] |
Table 2: Induction of Immunogenic Cell Death (ICD) and Cytokine Production
| Chemotherapy | Induction of ICD | Key Cytokines/Chemokines Induced |
| This compound | Yes | - Type I Interferons (IFN-α/β) via STING pathway.[1][2] |
| Paclitaxel | Yes | - Proinflammatory cytokines via TLR4 signaling.[6] |
| Doxorubicin | Yes | - Type I IFNs, CXCL10.[8] |
| Cisplatin | Yes | - Upregulation of antigen presentation and T cell activation-related genes.[10][11] |
| Cyclophosphamide | Yes | - Type I IFNs.[12][15] |
Signaling Pathways and Experimental Workflows
This compound-Mediated STING Pathway Activation
The immunomodulatory effects of this compound are significantly driven by its ability to activate the cGAS-STING pathway.[2] As a topoisomerase I inhibitor, this compound induces DNA damage, leading to the accumulation of cytosolic ssDNA.[1] This cytosolic DNA is detected by the enzyme cGAS, which then synthesizes cGAMP, a second messenger that binds to and activates STING. Activated STING translocates from the endoplasmic reticulum to the Golgi apparatus, where it recruits and activates TBK1, which in turn phosphorylates and activates the transcription factor IRF3.[2] Activated IRF3 translocates to the nucleus and drives the expression of type I interferons and other inflammatory cytokines, leading to enhanced antigen presentation by dendritic cells and a potent anti-tumor T cell response.[2]
General Experimental Workflow for Assessing Immunomodulatory Effects
The evaluation of a chemotherapy's immunomodulatory properties typically involves a series of in vitro and in vivo assays.
Detailed Experimental Protocols
Immunogenic Cell Death (ICD) Assay
Objective: To determine if a chemotherapeutic agent induces ICD in cancer cells.
Principle: ICD is characterized by the release of damage-associated molecular patterns (DAMPs) such as calreticulin (CRT) exposure on the cell surface, and the release of ATP and high-mobility group box 1 (HMGB1).
Protocol Outline:
-
Cell Culture: Culture cancer cells to 70-80% confluency.
-
Treatment: Treat cells with the chemotherapeutic agent at various concentrations for 24-48 hours. Include a positive control (e.g., mitoxantrone) and a negative control (e.g., cisplatin for some assays).
-
Calreticulin (CRT) Exposure:
-
Harvest cells and wash with PBS.
-
Stain with a fluorescently labeled anti-CRT antibody.
-
Analyze by flow cytometry to quantify surface CRT expression.
-
-
ATP Release:
-
Collect the cell culture supernatant.
-
Measure ATP levels using a luciferin-based bioluminescence assay kit.
-
-
HMGB1 Release:
-
Collect the cell culture supernatant.
-
Measure HMGB1 levels using an ELISA kit.
-
Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
Objective: To quantify the different immune cell populations within the tumor microenvironment after chemotherapy treatment.
Protocol Outline:
-
Tumor Digestion:
-
Excise tumors from treated and control mice.
-
Mechanically mince the tumors and digest with a cocktail of enzymes (e.g., collagenase, DNase) to obtain a single-cell suspension.
-
-
Leukocyte Isolation:
-
Enrich for leukocytes using a density gradient centrifugation method (e.g., Ficoll-Paque or Percoll).
-
-
Antibody Staining:
-
Resuspend the isolated leukocytes in FACS buffer.
-
Incubate with a cocktail of fluorescently labeled antibodies against immune cell surface markers (e.g., CD45, CD3, CD4, CD8, FoxP3 for Tregs, CD11b, Gr-1 for MDSCs).
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer.
-
Gate on specific cell populations to determine their percentage and absolute numbers within the tumor.
-
Serum Cytokine Analysis
Objective: To measure the levels of circulating cytokines and chemokines following chemotherapy administration.
Protocol Outline:
-
Sample Collection:
-
Collect blood from treated and control mice at various time points post-treatment.
-
Isolate serum by centrifugation.
-
-
Cytokine Measurement:
-
Use a multiplex bead-based immunoassay (e.g., Luminex) or ELISA to quantify the concentrations of multiple cytokines and chemokines simultaneously (e.g., IFN-γ, TNF-α, IL-6, CXCL10).
-
-
Data Analysis:
-
Compare the cytokine profiles of treated groups to the control group to identify treatment-induced changes.
-
Conclusion
This compound presents a promising immunomodulatory profile, primarily through its robust activation of the STING pathway, which sets it apart from many conventional chemotherapies. While other agents like cyclophosphamide and paclitaxel effectively target immunosuppressive cell populations, and doxorubicin and cisplatin are known inducers of immunogenic cell death, the direct and potent engagement of the STING pathway by this compound offers a distinct mechanism for enhancing anti-tumor immunity.
For researchers and drug developers, understanding these differential immunomodulatory effects is crucial for the rational design of combination therapies. Pairing agents that have complementary mechanisms of immune activation could lead to synergistic anti-tumor responses. For example, combining a Treg-depleting agent like cyclophosphamide with a STING agonist like this compound could create a more favorable tumor microenvironment for a robust and durable anti-cancer immune attack. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative immunomodulatory landscape of these and other chemotherapeutic agents.
References
- 1. Activation of STING by the novel liposomal this compound enhances the therapeutic response to anti-PD-1 antibodies in combination with radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of STING by the novel liposomal this compound enhances the therapeutic response to anti-PD-1 antibodies in combination with radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulatory T Cell Modulation Using Cyclophosphamide in Vaccine Approaches: A Current Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. miltenyibiotec.com [miltenyibiotec.com]
- 5. researchgate.net [researchgate.net]
- 6. utswmed-ir.tdl.org [utswmed-ir.tdl.org]
- 7. Advances in Proteomic Techniques for Cytokine Analysis: Focus on Melanoma Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trial watch: chemotherapy-induced immunogenic cell death in immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Consensus guidelines for the detection of immunogenic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Human CD4+CD25+ Regulatory T Cells Are Sensitive to Low Dose Cyclophosphamide: Implications for the Immune Response | PLOS One [journals.plos.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. ar.iiarjournals.org [ar.iiarjournals.org]
- 15. miltenyibiotec.com [miltenyibiotec.com]
Safety Operating Guide
Proper Disposal of TLC388: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like TLC388 is a critical component of laboratory safety and regulatory compliance. This document provides essential, immediate safety and logistical information for the disposal of this compound, a second-generation camptothecin analogue classified as an antineoplastic agent and a DNA topoisomerase I inhibitor[1]. Due to its cytotoxic potential, all waste containing this compound must be treated as hazardous.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This is crucial to prevent exposure to this potent compound.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Gloves | Chemotherapy-rated, powder-free nitrile gloves (double-gloving recommended) | Prevents skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from splashes or aerosols. |
| Lab Coat | Disposable, solid-front gown with long sleeves and tight-fitting cuffs | Prevents contamination of personal clothing. |
| Respiratory | Use a certified chemical fume hood or biological safety cabinet (BSC) | Minimizes inhalation exposure to powders or aerosols. |
Step-by-Step Disposal Protocol for this compound
The disposal of this compound and any contaminated materials must adhere to hazardous waste regulations. Do not dispose of this compound down the drain or in regular trash.
-
Segregation of Waste: All materials that have come into contact with this compound must be segregated as hazardous waste. This includes, but is not limited to:
-
Unused or expired this compound
-
Empty vials and containers
-
Contaminated PPE (gloves, gowns, etc.)
-
Pipette tips, syringes, and other disposables
-
Spill cleanup materials
-
-
Waste Containment:
-
Sharps: All contaminated sharps (needles, syringes, etc.) must be placed in a designated, puncture-resistant chemotherapy sharps container. These containers are typically yellow.
-
Solid Waste: Non-sharp solid waste, such as contaminated gloves, gowns, and labware, should be placed in a designated hazardous waste container lined with a yellow chemotherapy waste bag.
-
Liquid Waste: Unused solutions of this compound should be collected in a clearly labeled, leak-proof hazardous waste container. Do not mix with other chemical waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," "Chemotherapy Waste," and the specific chemical name "this compound."
-
Storage: Store sealed hazardous waste containers in a designated, secure area away from general laboratory traffic until collection by a licensed hazardous waste disposal service.
-
Spill Management: In the event of a spill, immediately alert others in the area. Wearing appropriate PPE, contain the spill using a chemotherapy spill kit. All cleanup materials must be disposed of as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the proper disposal workflow for this compound.
Caption: Disposal workflow for this compound waste.
Understanding the Hazards of Camptothecin Analogues
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from related camptothecin compounds provide insight into its potential hazards. Camptothecins are known to be toxic and may cause genetic defects[2][3]. They can be harmful if swallowed, and prolonged or repeated exposure may cause organ damage[4]. As DNA topoisomerase I inhibitors, they function by trapping enzyme-DNA complexes, which can lead to cell death, forming the basis of their use as anticancer agents[5][6].
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety protocols and your local Environmental Health and Safety (EHS) office for detailed instructions on hazardous waste disposal.
References
- 1. TLC 388 - AdisInsight [adisinsight.springer.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
Safeguarding Researchers: A Comprehensive Guide to Handling TLC388
Essential protocols for the safe management, use, and disposal of the potent cytotoxic agent TLC388, ensuring the protection of laboratory personnel and the integrity of research.
For researchers and drug development professionals, the handling of potent cytotoxic compounds like this compound, a novel camptothecin analog, demands rigorous safety protocols and a thorough understanding of its biological activity. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment and ensure the reliability of experimental outcomes.
Immediate Safety and Personal Protective Equipment (PPE)
Given that this compound is an antineoplastic agent that functions as a DNA topoisomerase I inhibitor, it is classified as a hazardous compound requiring specialized handling to prevent occupational exposure.[1] All procedures involving this compound should be conducted within a designated area, and access should be restricted to trained personnel.
A comprehensive personal protective equipment (PPE) strategy is the first line of defense. The following table summarizes the mandatory PPE for handling this compound, particularly in its powdered form.
| PPE Component | Specifications | Use Case |
| Gloves | ASTM D6978-rated chemotherapy gloves (powder-free nitrile) | Double gloving is required for all handling activities, including unpacking, weighing, reconstitution, and administration. Change gloves immediately if contaminated or torn. |
| Gown | Disposable, impermeable, solid-front, back-closing gown with long sleeves and tight-fitting elastic or knit cuffs. | Must be worn at all times when handling this compound in any form. |
| Eye & Face Protection | ANSI Z87.1-compliant safety glasses with side shields or a full-face shield. | Required when there is a risk of splashes or aerosol generation, such as during reconstitution or handling of liquid solutions. |
| Respiratory Protection | NIOSH-approved N95 or higher respirator. | Mandatory when handling the powdered form of this compound outside of a containment device. |
| Shoe Covers | Disposable, slip-resistant shoe covers. | To be worn in the designated handling area to prevent the spread of contamination. |
Operational Plan: From Receipt to Disposal
A meticulous, step-by-step approach is crucial for the safe handling of this compound throughout its lifecycle in the laboratory.
Receiving and Storage
-
Inspect Package: Upon receipt, visually inspect the shipping container for any signs of damage or leakage.
-
Don PPE: Before opening the package, don a lab coat, single pair of gloves, and safety glasses.
-
Transport: If the primary container is intact, transport it to the designated hazardous drug storage area. If any damage is suspected, treat it as a spill and follow the appropriate cleanup procedure.
-
Storage: Store this compound in a clearly labeled, sealed, and secure container in a designated, well-ventilated, and restricted-access area, away from incompatible materials.
Experimental Workflow: Weighing and Reconstituting this compound Powder
All manipulations of powdered this compound must be performed in a certified Class II, Type B2 Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI) to protect both the user and the environment.
-
Prepare the Work Area:
-
Ensure the BSC or CACI is operating correctly.
-
Cover the work surface with a disposable, plastic-backed absorbent pad.
-
Gather all necessary materials: this compound vial, appropriate solvent (e.g., DMSO), sterile vials, calibrated pipettes with aerosol-resistant tips, and waste containers.
-
-
Don Full PPE: Wear double gloves, an impermeable gown, eye and face protection, and a respirator (if not working in a containment device).
-
Weighing the Compound:
-
Carefully open the vial containing this compound.
-
Using a dedicated, calibrated microbalance within the containment device, weigh the desired amount of powder onto weighing paper or directly into a sterile, tared vial.
-
Handle the powder with extreme care to avoid generating airborne particles.
-
-
Reconstitution (Preparation of Stock Solution):
-
Slowly add the solvent to the vial containing the weighed this compound powder.
-
Gently vortex or sonicate the vial until the compound is completely dissolved. Visually inspect the solution to ensure there are no particulates.
-
Aliquoting and Storage of Stock Solution:
-
Aliquot the stock solution into smaller, single-use volumes in sterile, clearly labeled cryovials.
-
Store the aliquots at -20°C or -80°C, protected from light, to maintain stability. Avoid repeated freeze-thaw cycles.
-
-
Decontamination of Work Area:
-
Wipe down all surfaces and equipment within the BSC or CACI with a suitable deactivating agent (e.g., a solution of sodium hypochlorite), followed by a rinse with sterile water to remove any residue.[5][6][7][8][9]
-
Dispose of all contaminated disposable materials in the appropriate cytotoxic waste containers.
-
Disposal Plan: Managing Cytotoxic Waste
Proper segregation and disposal of cytotoxic waste are critical to prevent environmental contamination and exposure to personnel.[10][11][12][13]
| Waste Type | Container | Disposal Procedure |
| Sharps (Needles, syringes, contaminated glass) | Purple, puncture-resistant, rigid sharps container labeled "Cytotoxic Waste".[14] | Place directly into the container immediately after use. Do not recap, bend, or break needles. |
| Solid Waste (Gloves, gowns, absorbent pads, plasticware) | Purple, leak-proof bags or rigid containers with a cytotoxic waste label.[14] | Segregate at the point of generation. Seal bags or containers when 3/4 full. |
| Liquid Waste (Contaminated media, unused solutions) | Purple, leak-proof, rigid container labeled "Cytotoxic Liquid Waste".[14] | Do not dispose of down the drain. Collect in a designated container. |
| Unused this compound (Powder or stock solutions) | Dispose of as bulk chemotherapy waste in a designated, labeled container. | Follow institutional guidelines for hazardous chemical waste disposal. |
All cytotoxic waste must be ultimately disposed of via high-temperature incineration by a licensed hazardous waste management company.[12]
Understanding the Mechanism of Action of this compound
This compound, like other camptothecin analogs, exerts its cytotoxic effects by inhibiting DNA topoisomerase I. This enzyme is crucial for relieving torsional stress in DNA during replication and transcription.
The signaling pathway initiated by this compound involves the following key steps:
-
Inhibition of Topoisomerase I: this compound binds to the covalent complex formed between topoisomerase I and DNA, preventing the re-ligation of the single-strand breaks created by the enzyme.
-
DNA Damage: The stabilized enzyme-DNA cleavage complexes lead to the accumulation of single- and double-strand DNA breaks, particularly during the S-phase of the cell cycle.
-
Cell Cycle Arrest: The DNA damage triggers cell cycle checkpoints, primarily at the G2/M phase, to halt cell division and allow for DNA repair.
-
Apoptosis: If the DNA damage is too extensive to be repaired, the cell undergoes programmed cell death (apoptosis).
-
Immunogenic Cell Death (ICD): Some evidence suggests that this compound can induce ICD, leading to the release of damage-associated molecular patterns (DAMPs) that can stimulate an anti-tumor immune response.[15]
By adhering to these stringent safety protocols and understanding the mechanism of action of this compound, researchers can mitigate the risks associated with this potent compound and conduct their work with confidence and precision.
References
- 1. TLC 388 - AdisInsight [adisinsight.springer.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Biosafety Manual – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 7. Biosafety: Decontamination Methods for Laboratory Use [blink.ucsd.edu]
- 8. Laboratory Equipment Decontamination Procedures - Wayne State University [research.wayne.edu]
- 9. Decontamination and Sterilization [ors.od.nih.gov]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. acewaste.com.au [acewaste.com.au]
- 12. danielshealth.com [danielshealth.com]
- 13. swansea.ac.uk [swansea.ac.uk]
- 14. sharpsmart.co.uk [sharpsmart.co.uk]
- 15. Immunogenic Cell Death by the Novel Topoisomerase I Inhibitor this compound Enhances the Therapeutic Efficacy of Radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
